molecular formula C11H17NS B1364430 2-(5-Methyl-2-thienyl)azepane CAS No. 527674-20-0

2-(5-Methyl-2-thienyl)azepane

Cat. No.: B1364430
CAS No.: 527674-20-0
M. Wt: 195.33 g/mol
InChI Key: HTNOJSJPYSIFDC-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)azepane (CAS 527674-20-0) is a heterocyclic organic compound with the molecular formula C₁₁H₁₇NS and a molecular weight of 195.33 g/mol . This molecule features a seven-membered azepane ring linked to a 5-methylthiophene group, combining two privileged scaffolds in medicinal chemistry and materials science . The thiophene ring, an electron-rich aromatic heterocycle, is a common bioisostere for benzene and is found in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The azepane scaffold, a saturated nitrogen-containing ring, offers conformational flexibility that is valuable for interacting with biological targets and is present in numerous FDA-approved drugs . The specific fusion of these rings makes this compound a compelling building block for academic investigation. Its primary research value lies in its potential as a precursor in the synthesis of more complex heterocyclic systems, such as fused-ring structures with enhanced pharmacological profiles . It serves as a key intermediate for exploring new chemical entities, particularly for central nervous system (CNS) disorders, based on the known activities of structurally related compounds . Synthetic approaches to this core structure can involve retrosynthetic disconnection of the bond between the two rings, employing a nucleophilic thienyl species and an electrophilic azepane precursor . This product is intended for research purposes as a chemical building block and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylthiophen-2-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10/h6-7,10,12H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNOJSJPYSIFDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393192
Record name 2-(5-methyl-2-thienyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527674-20-0
Record name 2-(5-methyl-2-thienyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Novel Heterocycle in Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds is a proven strategy for generating novel chemical entities with promising pharmacological profiles. The molecule 2-(5-Methyl-2-thienyl)azepane represents such a compound, integrating the electron-rich, aromatic thiophene ring with the flexible, saturated seven-membered azepane ring. Thiophene and its derivatives are well-established pharmacophores found in numerous approved drugs, while the azepane moiety serves as a versatile scaffold capable of exploring broad conformational space to optimize interactions with biological targets.

This guide provides a comprehensive technical overview of the core physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document serves a dual purpose: to present the available predicted data and, more critically, to provide a rigorous framework of established experimental protocols and analytical strategies necessary for its complete physicochemical characterization. Understanding these properties is not merely an academic exercise; it is a fundamental prerequisite for advancing any compound through the drug discovery and development pipeline.[1][2][3] Properties such as solubility, melting point, and molecular weight are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its potential as a therapeutic agent.[4][5]

Section 1: Molecular Identity and Predicted Physicochemical Profile

A thorough characterization begins with the fundamental molecular properties and computational predictions. These values provide an essential baseline for subsequent experimental work and offer initial insights into the compound's behavior.

The chemical structure of this compound is depicted below, illustrating the connectivity of the 5-methylthiophene moiety to the 2-position of the azepane ring.

Caption: Chemical structure of this compound.

A summary of its key identifiers and computationally predicted physical properties is provided in Table 1.

ParameterValueSource
CAS Number 527674-20-0Supplier Data
Molecular Formula C₁₁H₁₇NS-
Molecular Weight 195.32 g/mol -
Predicted Boiling Point 297.1 ± 28.0 °C[6]
Predicted Density 1.027 ± 0.06 g/cm³[6]
Predicted pKa 10.10 ± 0.40[6]

Drug-Likeness Assessment (Lipinski's Rule of Five)

A preliminary assessment of the "drug-likeness" of a compound can be performed using Lipinski's Rule of Five, which predicts the potential for oral bioavailability.[7][8] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular weight < 500 Daltons

  • LogP (octanol-water partition coefficient) < 5

  • Hydrogen bond donors (sum of N-H and O-H) ≤ 5

  • Hydrogen bond acceptors (sum of N and O atoms) ≤ 10

For this compound:

  • Molecular Weight: 195.32 Da (✅)

  • Hydrogen Bond Donors: 1 (the N-H group on the azepane ring) (✅)

  • Hydrogen Bond Acceptors: 1 (the nitrogen atom) (✅)

  • LogP: While an experimental value is unavailable, its structure suggests a moderate lipophilicity, likely well below the threshold of 5.

Based on this analysis, the compound fully adheres to Lipinski's Rule of Five, suggesting that it possesses a favorable physicochemical profile for development as an orally administered therapeutic.[9][10][11]

Section 2: Protocols for Experimental Characterization

While predictions are valuable for initial screening, experimental validation is imperative.[3] This section outlines the standard operating procedures for determining the key physical properties of a novel compound like this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12] This protocol ensures an accurate and reproducible measurement.

Methodology: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry. Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder using a spatula.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powder. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a 1-2 mm column of packed sample is achieved.[13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

  • Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This saves time during the precise measurement. Allow the block to cool significantly before proceeding.

  • Precise Determination: Heat the block again, but at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ – T₂.[14][15]

  • Replicates: Perform the determination in triplicate to ensure consistency.

Melting_Point_Workflow start Start: Dry Sample prep Crush to Fine Powder start->prep load Pack 1-2 mm into Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating to Find Approximate MP setup->heat_fast cool Cool Apparatus heat_fast->cool heat_slow Slow Heating (1-2°C/min) cool->heat_slow record Record T₁ (First Liquid) and T₂ (All Liquid) heat_slow->record end End: Melting Range record->end

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[16][17] For a non-solid compound, this is a key identifier. Given the predicted boiling point of ~297°C, specialized high-temperature equipment is necessary. The micro-scale Thiele tube method is ideal for conserving valuable research compounds.[18]

Methodology: Thiele Tube Method

  • Sample Preparation: Add 0.5-1 mL of the liquid sample into a small test tube (fusion tube).

  • Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil) so that the heat-transfer arm can be heated.[18]

  • Observation: Gently heat the arm of the Thiele tube with a microburner. As the temperature rises, air will escape from the inverted capillary. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[19]

  • Data Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[18] Record this temperature and the atmospheric pressure.

Boiling_Point_Workflow start Start: Liquid Sample prep Place 0.5-1 mL in Fusion Tube start->prep capillary Insert Inverted Capillary Tube prep->capillary assembly Attach to Thermometer and Place in Thiele Tube capillary->assembly heat Gently Heat Thiele Tube Arm assembly->heat observe Observe Rapid Stream of Bubbles heat->observe cool Remove Heat and Cool observe->cool record Record Temperature When Liquid Enters Capillary cool->record end End: Boiling Point record->end

Caption: Workflow for Micro-Scale Boiling Point Determination.

Aqueous Solubility Profiling

Causality: Aqueous solubility is a critical property for drug candidates, as a compound must be in solution to be absorbed in the gastrointestinal tract and to exert its effect at the target site.[20][21] Low solubility is a major cause of failure in drug development.[22] Both kinetic and thermodynamic solubility provide different but complementary insights.

Methodology: Shake-Flask Method (Thermodynamic Solubility)

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).[20]

  • Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 6.5 and 7.4 for intestine and blood).

  • Incubation: Add an excess amount of the solid compound (or a small aliquot of the DMSO stock) to a known volume of each buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[23]

  • Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Determine the solubility (e.g., in µg/mL or µM) by comparing the measured concentration to a standard curve.

Solubility_Workflow start Start: Solid Compound add Add Excess Solid to Aqueous Buffer (e.g., pH 7.4) start->add agitate Agitate at 37°C for 24-48h add->agitate separate Centrifuge/Filter to Remove Undissolved Solid agitate->separate quantify Analyze Supernatant Concentration via LC-MS separate->quantify calculate Calculate Solubility vs. Standard Curve quantify->calculate end End: Thermodynamic Solubility calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

Section 3: Framework for Spectroscopic and Spectrometric Analysis

Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following provides a predictive framework for interpreting the spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Thiophene Protons: Two doublets are expected in the aromatic region (~6.5-7.5 ppm), corresponding to the two protons on the thiophene ring.[24][25]

    • Azepane Protons: A series of complex multiplets would appear in the aliphatic region (~1.5-3.5 ppm) for the CH₂ and CH protons of the azepane ring. The proton at the C2 position, adjacent to both the nitrogen and the thiophene ring, would likely be the most downfield of this group.

    • Methyl Protons: A sharp singlet at ~2.4-2.5 ppm is expected for the methyl group attached to the thiophene ring.[26]

    • Amine Proton (N-H): A broad singlet, variable in chemical shift, corresponding to the secondary amine proton. This peak would disappear upon D₂O exchange.[27]

  • ¹³C NMR:

    • Thiophene Carbons: Four signals are expected in the aromatic region (~120-145 ppm).[28]

    • Azepane Carbons: Six distinct signals are expected in the aliphatic region (~25-60 ppm).

    • Methyl Carbon: A single signal in the upfield region (~15 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be defined by the key functional groups present in the molecule.

  • N-H Stretch: A single, weak-to-moderate, sharp absorption band is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.[27][29][30][31][32]

  • C-H Stretches (sp³): Multiple bands just below 3000 cm⁻¹ (~2850-2960 cm⁻¹) from the methyl and azepane methylene groups.

  • C-H Stretches (sp²): Weaker bands just above 3000 cm⁻¹ (~3050-3100 cm⁻¹) from the thiophene ring C-H bonds.[33][34]

  • C=C Stretches: Absorption bands in the 1400-1600 cm⁻¹ region due to the aromatic C=C bonds of the thiophene ring.[35][36]

  • C-N Stretch: A band in the 1250-1020 cm⁻¹ region corresponding to the C-N bond of the aliphatic amine.[29]

  • C-S Vibrations: Characteristic thiophene ring vibrations, including C-S modes, are expected in the fingerprint region below 900 cm⁻¹.[37]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which aids in structural elucidation.

  • Molecular Ion (M⁺): Under Electron Impact (EI) ionization, a prominent molecular ion peak is expected at m/z = 195, corresponding to the molecular weight. The presence of two heteroaromatic rings may contribute to the stability of the molecular ion.[38]

  • Key Fragmentation Pathways:

    • Cleavage of the C-C bond between the azepane and thiophene rings would be a likely fragmentation pathway.

    • Loss of the methyl group from the thiophene ring.

    • Ring-opening and subsequent fragmentation of the azepane moiety.

    • The fragmentation patterns of heterocyclic compounds can be complex, often involving rearrangements.[39][40][41][42]

Conclusion

This compound is a novel heterocyclic compound with a physicochemical profile that, based on computational predictions, is well-suited for drug discovery applications. This guide has consolidated the known predicted properties and, more importantly, has provided a detailed and authoritative set of experimental protocols and analytical frameworks required for its comprehensive characterization. The rigorous, systematic application of these methodologies—from determining fundamental properties like melting point and solubility to detailed spectroscopic analysis—is a cornerstone of modern pharmaceutical science. The successful execution of these protocols will provide the robust data package necessary to validate the structure, assess the purity, and confidently advance this promising molecule into further stages of biological evaluation and preclinical development.

References

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (n.d.). Zenovel. Retrieved January 18, 2026, from [Link]

  • Understanding the Lipinski Rule of Five in Drug Discovery. (n.d.). Bioaccess. Retrieved January 18, 2026, from [Link]

  • Lipinski's rule of five. (2023, December 27). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved January 18, 2026, from [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. (n.d.). J-Stage. Retrieved January 18, 2026, from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2007). PubMed. Retrieved January 18, 2026, from [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved January 18, 2026, from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 18, 2026, from [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026, January 8). Oreate AI Blog. Retrieved January 18, 2026, from [Link]

  • What are the physicochemical properties of drug? (2023, December 13). LookChem. Retrieved January 18, 2026, from [Link]

  • Solubility Test. (n.d.). AxisPharm. Retrieved January 18, 2026, from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved January 18, 2026, from [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 24.10: Spectroscopy of Amines. (2024, September 30). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]

  • Physicochemical properties. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]

  • 24.10 Spectroscopy of Amines. (2023, September 20). OpenStax. Retrieved January 18, 2026, from [Link]

  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Solubility Testing of Drug Candidates. (2025, March 26). Pharma.Tips. Retrieved January 18, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved January 18, 2026, from [Link]

  • Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Retrieved January 18, 2026, from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved January 18, 2026, from [Link]

  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]

  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 18, 2026, from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved January 18, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved January 18, 2026, from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved January 18, 2026, from [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. (2017, September 14). ACS Publications. Retrieved January 18, 2026, from [Link]

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  • New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. (2025, August 5). ResearchGate. Retrieved January 18, 2026, from [Link]

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An In-Depth Technical Guide to 2-(5-Methyl-2-thienyl)azepane: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the azepane scaffold is a privileged structure, featured in numerous FDA-approved drugs and clinical candidates.[1][2] Its seven-membered ring offers a three-dimensional diversity that is often sought after in the design of novel therapeutics. When combined with the bioisosteric thiophene ring, which is a common surrogate for a phenyl group in drug design, the resulting hybrid molecule, 2-(5-Methyl-2-thienyl)azepane, presents a compelling scaffold for further investigation. This technical guide provides a comprehensive overview of the chemical structure, key physicochemical properties, and potential therapeutic applications of this compound, serving as a foundational resource for researchers in the field.

Chemical Structure and Identification

This compound is a heterocyclic compound that incorporates a saturated seven-membered azepane ring linked at the 2-position to a 5-methyl-substituted thiophene ring.

Key Identifiers:

IdentifierValue
CAS Number 527674-20-0[3][4][5][6][7]
Molecular Formula C₁₁H₁₇NS[4][8]
Molecular Weight 195.32 g/mol [8]

The structural arrangement of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, data from commercial suppliers provides some insight into its physical characteristics. It is important to note that predicted values should be confirmed through experimental validation.

PropertyValueSource
MDL Number MFCD05190319[8]
Physical Form Information not available
Storage Temperature Room Temperature[6]

Synthesis of Thienyl-Substituted Azepanes

Detailed experimental procedures for the direct synthesis of this compound are not readily found in published scientific literature. However, the synthesis of a structurally related compound, 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine, offers valuable insights into the formation of the thienyl-azepine linkage. This synthesis proceeds through the formation of a 2-aza-1,3,5-triene intermediate from dilithiated 2-methyl-5-propargylthiophene and an isothiocyanate, which then undergoes cyclization.[9][10]

General strategies for the synthesis of substituted azepanes often involve ring expansion reactions or the cyclization of linear precursors.[11][12] For instance, a recent approach describes the synthesis of polysubstituted azepanes from nitroarenes via a photochemical dearomative ring expansion.[12] Such innovative methods could potentially be adapted for the synthesis of this compound.

A plausible synthetic approach could involve the reaction of 2-lithio-5-methylthiophene with a suitable azepane precursor, such as a 2-substituted azepane with a good leaving group.

Potential Applications in Drug Discovery

The azepane moiety is a key component in a variety of pharmaceuticals with diverse therapeutic applications, including anticancer, anti-tubercular, and anti-Alzheimer's disease agents.[1] The incorporation of the azepane ring can enhance the three-dimensional complexity of a molecule, potentially leading to improved binding affinity and selectivity for biological targets.

Given the structural similarities to known bioactive molecules, this compound could be a valuable building block or lead compound in several areas of drug discovery:

  • Central Nervousous System (CNS) Disorders: The lipophilic nature of the thienyl group and the conformational flexibility of the azepane ring may allow for penetration of the blood-brain barrier, making it a candidate for CNS-acting agents.

  • Receptor Antagonists/Agonists: The azepane scaffold is present in ligands for various receptors, including histamine H3 receptors.[13] Derivatives of this compound could be synthesized and screened for activity against a range of G-protein coupled receptors.

  • Enzyme Inhibitors: The structural features of this compound could serve as a starting point for the design of inhibitors for various enzymes implicated in disease.

The development of a robust and scalable synthesis for this compound would be a critical first step in exploring its full potential in medicinal chemistry.

Conclusion

This compound is a chemical entity with significant potential for the development of novel therapeutics. While detailed experimental data remains limited in the public domain, its structural features, combining the privileged azepane scaffold with a substituted thiophene ring, make it an attractive target for further investigation. Future research should focus on the development of efficient synthetic routes, comprehensive spectroscopic and physicochemical characterization, and systematic biological evaluation to unlock the therapeutic promise of this and related compounds.

References

A comprehensive list of references is not possible due to the limited availability of peer-reviewed literature on this specific compound. The following resources provide general context on azepanes and thienyl-azepine synthesis:

  • AA Blocks. Product Index. Available from: [Link]

  • Nedolya, N. A., et al. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Chemistry of Heterocyclic Compounds, 44(9), 1113-1116. Available from: [Link]

  • Trofimov, B. A., et al. (2008). ChemInform Abstract: New Approach to the Formation of Azepine Ring: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-Methyl-5-propargylthiophene and Isothiocyanate. ChemInform, 39(51). Available from: [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569-589. Available from: [Link]

  • Kaur, M., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. Available from: [Link]

  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 569-589. Available from: [Link]

  • White, J. D., & Hrnciar, P. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-1940. Available from: [Link]

  • Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Available from: [Link]

  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459. Available from: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic signature of the novel heterocyclic compound, 2-(5-Methyl-2-thienyl)azepane. In the absence of extensive published empirical data for this specific molecule, this document serves as a predictive guide based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By detailing the theoretical underpinnings of its expected spectral characteristics, this guide offers a robust framework for researchers engaged in the synthesis, identification, and characterization of this and related molecular entities. The methodologies and interpretative strategies outlined herein are designed to be self-validating, providing a solid foundation for future empirical studies.

Introduction

This compound is a heterocyclic compound featuring a saturated seven-membered azepane ring linked to a 5-methyl-substituted thiophene ring. The azepane moiety is a recurring motif in medicinal chemistry, valued for its conformational flexibility and ability to serve as a scaffold in the design of various therapeutic agents.[1] The thiophene ring, a bioisostere of the benzene ring, is also a critical component in many pharmaceuticals due to its favorable electronic properties and metabolic stability. The conjunction of these two fragments in this compound suggests a potential for novel pharmacological activities, making its unambiguous characterization a priority for drug discovery and development programs.

This guide will elucidate the expected spectroscopic data for this compound, providing a predictive roadmap for its identification and structural verification.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the distinct chemical environments of the protons and carbon atoms within its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal signals corresponding to the protons on the azepane ring, the thiophene ring, and the methyl group. The chemical shifts are influenced by the electron density around the protons and their spatial relationship with neighboring atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Notes
H on C2 (azepane)3.8 - 4.2Multiplet1HChiral center, coupled to adjacent CH₂ groups.
H on C7 (azepane)2.8 - 3.2Multiplet2HAdjacent to the nitrogen atom.
H on C3, C4, C5, C6 (azepane)1.4 - 2.0Multiplet8HOverlapping signals of the methylene groups.
H on C3' (thiophene)6.8 - 7.0Doublet1HCoupled to H on C4'.
H on C4' (thiophene)6.6 - 6.8Doublet1HCoupled to H on C3'.
CH₃ on C5' (thiophene)2.4 - 2.6Singlet3H
NH (azepane)1.5 - 2.5Broad Singlet1HChemical shift can vary with concentration and solvent.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of distinct carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C2 (azepane)60 - 65Chiral center attached to the thiophene ring.
C7 (azepane)45 - 50Adjacent to the nitrogen atom.
C3, C4, C5, C6 (azepane)25 - 40Methylene carbons of the azepane ring.
C2' (thiophene)145 - 150Quaternary carbon attached to the azepane ring.
C5' (thiophene)138 - 142Quaternary carbon attached to the methyl group.
C3' (thiophene)125 - 128
C4' (thiophene)123 - 126
CH₃ (thiophene)14 - 16
Rationale Behind NMR Predictions

The predicted chemical shifts are based on established substituent effects and typical values for similar structural motifs. For instance, the proton on C2 of the azepane ring is expected to be downfield due to its proximity to the electron-withdrawing thiophene ring and the nitrogen atom. The protons on the thiophene ring will exhibit characteristic doublet splitting patterns due to coupling with each other. The carbon chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment of quaternary carbons.

Predicted Infrared (IR) Spectroscopic Data

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine and the C-H and C=C bonds of the aromatic and aliphatic moieties.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (secondary amine)3300 - 3500Medium, broad
C-H Stretch (aromatic)3000 - 3100Medium to weak
C-H Stretch (aliphatic)2850 - 3000Strong
C=C Stretch (thiophene ring)1500 - 1600Medium
C-N Stretch1000 - 1250Medium
Rationale Behind IR Predictions

The predicted absorption frequencies are based on well-established correlations between vibrational modes and molecular structure. The broadness of the N-H stretch is indicative of hydrogen bonding. The C-H stretching region will likely show distinct absorptions for the aromatic thiophene protons and the aliphatic azepane protons.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid/Solid: A small amount of the sample can be placed between two KBr or NaCl plates.

    • KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample holder or the pure solvent.

    • Acquire the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Molecular Ion and Fragmentation Pattern

The molecular formula of this compound is C₁₁H₁₇NS, with a molecular weight of 195.32 g/mol .[2][3][4] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 195.

The fragmentation of the molecular ion is likely to proceed through several pathways, primarily involving the cleavage of the bonds in the azepane ring and the bond connecting the two rings.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
195[C₁₁H₁₇NS]⁺˙Molecular Ion
180[C₁₀H₁₄NS]⁺Loss of a methyl radical (•CH₃)
110[C₆H₆S]⁺˙Cleavage of the C-C bond between the rings
97[C₅H₅S]⁺Thienylmethyl cation
84[C₆H₁₂]⁺˙Cleavage leading to the azepane radical cation
Rationale Behind MS Predictions

The predicted fragmentation pattern is based on the relative stability of the resulting carbocations and radicals. The cleavage of the bond between the azepane and thiophene rings is a likely event, leading to the formation of stable thienyl-containing cations. Fragmentation of the azepane ring itself can also occur through various ring-opening and cleavage mechanisms.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids/liquids, or gas chromatography for volatile samples).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions and generate the mass spectrum.

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

MS_Fragmentation M Molecular Ion (m/z 195) [C₁₁H₁₇NS]⁺˙ F1 Fragment (m/z 110) [C₆H₆S]⁺˙ M->F1 Ring Cleavage F3 Fragment (m/z 84) [C₆H₁₂]⁺˙ M->F3 Inter-ring Cleavage F2 Fragment (m/z 97) [C₅H₅S]⁺ F1->F2 Loss of CH

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By outlining the expected spectral features and providing robust experimental protocols, this document serves as a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The principles and methodologies described herein are grounded in fundamental spectroscopic theory and are designed to ensure the accurate and unambiguous identification of this novel molecular entity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • PubChem. (n.d.). Azepane. Retrieved from [Link]

  • MDPI. (2023). 5,5,7,7-Tetrametyl-6,7-dihydro-5H-dibenzo[c,e]azepine. Retrieved from [Link]

  • Molbase. (n.d.). 2-(5-METHYL-THIOPHEN-2-YL)-AZEPANE. Retrieved from [Link]

  • ResearchGate. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Bis(5-hydroxymethyl-2-thienyl)furan. Retrieved from [Link]

  • PubMed. (2013). Three closely related thienyl-substituted 1,4-epoxynaphtho[1,2-b]azepines: hydrogen-bonded assembly in one, two and three dimensions. Retrieved from [Link]

  • ResearchGate. (2007). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][5][6] oxazepin-3 (2H)-ones (thiones). Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

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Unlocking the Therapeutic Potential of 2-(5-Methyl-2-thienyl)azepane: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling opportunity for the discovery of novel therapeutics. This guide focuses on the untapped potential of 2-(5-Methyl-2-thienyl)azepane, a compound that marries the structural flexibility of the azepane ring with the diverse bioactivity of the thiophene moiety. While direct pharmacological data on this specific molecule is nascent, a comprehensive analysis of its constituent fragments provides a strong rationale for targeted investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining hypothesized biological activities and detailing the requisite experimental workflows to rigorously evaluate its therapeutic promise. We will explore potential applications in neuropharmacology, oncology, and enzyme inhibition, providing a structured, evidence-based framework for its preclinical journey.

Introduction: A Molecule of Untapped Promise

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, featured in over 20 FDA-approved drugs.[1] Its inherent conformational flexibility allows for optimal interaction with a variety of biological targets.[2][3] This structural feature has been successfully exploited to develop agents with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1][4]

Complementing the azepane core, the thiophene ring, a five-membered aromatic heterocycle containing sulfur, is another privileged scaffold in drug discovery.[5] Thiophene derivatives have demonstrated a remarkable breadth of biological effects, encompassing anti-inflammatory, antipsychotic, anxiolytic, and anticancer activities.[6][7] The combination of these two pharmacophores in this compound suggests a high probability of novel and potent bioactivity. This guide will delineate a rational, hypothesis-driven approach to systematically uncover and validate the therapeutic potential of this promising compound.

Hypothesized Biological Activities and Investigative Pathways

Based on the extensive literature surrounding the azepane and thiophene moieties, we propose three primary avenues for the biological evaluation of this compound.

Central Nervous System (CNS) Activity: A Primary Focus

Hypothesis: The structural resemblance of this compound to known neuroleptic and psychoactive compounds suggests a high likelihood of activity at CNS targets, particularly dopamine and serotonin receptors, as well as monoamine transporters.

Rationale:

  • Dopamine Receptor Antagonism: Many antipsychotic (neuroleptic) drugs feature a tricyclic system or related structures that interact with dopamine receptors.[8][9] Thiophene-containing compounds, such as thienobenzothiazines, have shown neuroleptic activity dependent on their specific chemical structure.[10] The combination of the azepane and thienyl rings may mimic the necessary pharmacophoric features for dopamine receptor blockade.[11]

  • Monoamine Transporter Inhibition: A chiral bicyclic azepane derivative has demonstrated potent inhibition of the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT).[12] This precedent strongly supports the investigation of this compound for similar activity, which could have implications for the treatment of depression, anxiety, and other mood disorders.

Experimental Workflow:

A tiered screening approach is recommended to efficiently assess the CNS activity of this compound.

CNS_Workflow cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Functional Assays cluster_2 Tier 3: In Vivo Behavioral Models Receptor Binding Assays Receptor Binding Assays cAMP Accumulation Assay cAMP Accumulation Assay Receptor Binding Assays->cAMP Accumulation Assay If Active Monoamine Transporter Uptake Assays Monoamine Transporter Uptake Assays Forced Swim Test Forced Swim Test Monoamine Transporter Uptake Assays->Forced Swim Test If Active Apomorphine-Induced Stereotypy Apomorphine-Induced Stereotypy cAMP Accumulation Assay->Apomorphine-Induced Stereotypy If Antagonist Calcium Flux Assay Calcium Flux Assay Elevated Plus Maze Elevated Plus Maze Forced Swim Test->Elevated Plus Maze

Caption: Tiered workflow for CNS activity screening.

Protocol 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors, with a primary focus on dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT2C) receptor subtypes.

  • Methodology:

    • Prepare cell membrane homogenates expressing the receptor of interest.

    • Incubate the membranes with a known radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) value by nonlinear regression analysis of the competition binding data.

  • Data Interpretation: A low Ki value indicates high binding affinity.

Protocol 2: Monoamine Transporter Uptake Assays

  • Objective: To assess the inhibitory effect of this compound on the uptake of dopamine, serotonin, and norepinephrine by their respective transporters.

  • Methodology:

    • Use cell lines stably expressing human DAT, SERT, or NET.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]dopamine for DAT).

    • After a defined incubation period, terminate the uptake and lyse the cells.

    • Measure the intracellular radioactivity.

    • Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the substrate uptake.

  • Data Interpretation: Potent inhibition is indicated by a low IC50 value.

Anticancer Activity: A Secondary but Viable Avenue

Hypothesis: The presence of both azepane and thiophene scaffolds, which are found in numerous anticancer agents, suggests that this compound may exhibit cytotoxic or cytostatic effects against cancer cell lines.

Rationale:

  • Azepane-containing compounds have been investigated as inhibitors of Protein Tyrosine Phosphatases (PTPs) like PTPN1 and PTPN2, which are implicated in cancer cell signaling.[13]

  • Thiophene derivatives have demonstrated a wide range of anticancer activities through various mechanisms.[6][7]

Experimental Workflow:

Anticancer_Workflow cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Mechanistic Elucidation NCI-60 Cell Line Screen NCI-60 Cell Line Screen Cell Cycle Analysis Cell Cycle Analysis NCI-60 Cell Line Screen->Cell Cycle Analysis If GI50 < 10 µM Apoptosis Assays Apoptosis Assays NCI-60 Cell Line Screen->Apoptosis Assays If GI50 < 10 µM Kinase/Phosphatase Profiling Kinase/Phosphatase Profiling Apoptosis Assays->Kinase/Phosphatase Profiling

Caption: Phased approach for anticancer evaluation.

Protocol 3: NCI-60 Human Tumor Cell Line Screen

  • Objective: To perform a broad initial screening of the cytotoxic and/or cytostatic activity of this compound against a panel of 60 human cancer cell lines representing various cancer types.

  • Methodology:

    • Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).

    • The compound will be tested at a minimum of five concentrations against the 60 cell lines.

    • The assay relies on the sulforhodamine B (SRB) colorimetric method to determine cell protein content after a 48-hour incubation with the test compound.

  • Data Interpretation: The results are reported as GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill). A GI50 value below 10 µM is generally considered a good starting point for further investigation.

Enzyme Inhibition: Exploring Specific Targets

Hypothesis: Based on the activity of other functionalized azepanes, this compound may act as an inhibitor of specific enzymes, such as glycosidases.

Rationale:

  • Polyhydroxylated azepanes have been successfully developed as potent and selective glycosidase inhibitors.[14] While the subject molecule is not polyhydroxylated, the azepane scaffold itself is key to this activity.

Experimental Workflow:

Enzyme_Workflow Glycosidase Panel Screening Glycosidase Panel Screening IC50 Determination IC50 Determination Glycosidase Panel Screening->IC50 Determination Identify Hits Kinetic Studies Kinetic Studies IC50 Determination->Kinetic Studies Potent Hits Mechanism of Inhibition Mechanism of Inhibition Kinetic Studies->Mechanism of Inhibition

Caption: Workflow for enzyme inhibition studies.

Protocol 4: Glycosidase Inhibition Assay

  • Objective: To screen this compound for inhibitory activity against a panel of commercially available glycosidases (e.g., α-glucosidase, β-galactosidase, α-mannosidase).

  • Methodology:

    • Utilize chromogenic or fluorogenic substrates (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).

    • In a microplate format, incubate the enzyme, substrate, and varying concentrations of the test compound.

    • Measure the rate of product formation (e.g., p-nitrophenol) spectrophotometrically.

    • Calculate the percentage of inhibition at each concentration.

  • Data Interpretation: Significant inhibition (e.g., >50% at 100 µM) warrants further investigation to determine the IC50 value.

Data Summary and Interpretation

To facilitate a clear comparison of results, all quantitative data should be systematically tabulated.

Table 1: Potential CNS Activity Profile

TargetAssay TypeEndpointResult
Dopamine D2BindingKi (nM)TBD
Serotonin 5-HT2ABindingKi (nM)TBD
NETUptakeIC50 (µM)TBD
DATUptakeIC50 (µM)TBD
SERTUptakeIC50 (µM)TBD

Table 2: Potential Anticancer Activity Profile

Cell LineCancer TypeGI50 (µM)
TBDTBDTBD
TBDTBDTBD
TBDTBDTBD

Table 3: Potential Enzyme Inhibition Profile

EnzymeSubstrateIC50 (µM)
α-GlucosidasepNPGTBD
β-GalactosidasepNPGalTBD

Conclusion and Future Directions

This technical guide provides a comprehensive and logical framework for the initial preclinical evaluation of this compound. By leveraging the known pharmacology of its constituent azepane and thiophene moieties, we have prioritized CNS activity as the most promising therapeutic area for investigation. The outlined experimental workflows are designed to be both rigorous and efficient, allowing for a rapid go/no-go decision on further development.

Positive results in any of the proposed screening cascades will trigger a more in-depth investigation, including structure-activity relationship (SAR) studies, ADME/Tox profiling, and more complex in vivo efficacy models. The synthesis of analogs with modifications to the methyl group on the thiophene ring or substitution on the azepane nitrogen would be a logical next step to optimize potency and selectivity. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but for a molecule with the pedigree of this compound, it is a journey worth embarking upon.

References

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link][1][15]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Azepine-Based Drug Candidates. [Link][3]

  • Nortcliffe, A., & Moody, C. J. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2730-2735. [Link][16]

  • Frey, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(15), 10343-10355. [Link][12]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link][4]

  • Li, Y., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link][13]

  • Trofimov, B. A., et al. (2009). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Russian Chemical Bulletin, 58(8), 1653-1656. [Link][17]

  • Kumar, A., & Kumar, A. (2015). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 2(4), 133-143. [Link][6]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 23-51. [Link][5]

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  • Behr, J. B., et al. (2015). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Bioorganic & Medicinal Chemistry, 23(2), 253-258. [Link][14]

  • Grol, C. J., & Rollema, H. (1975). ChemInform Abstract: SYNTHESIS AND NEUROLEPTIC ACTIVITY OF ISOMERIC THIENO(1,4)BENZOTHIAZINES. Chemischer Informationsdienst, 6(49). [Link][10]

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  • Florvall, L., & Ogren, S. O. (1982). Potential Neuroleptic Agents. 2,6-Dialkoxybenzamide Derivatives With Potent Dopamine Receptor Blocking Activities. Journal of Medicinal Chemistry, 25(11), 1280-1286. [Link][11]

  • Schmutz, J., & Picard, C. W. (1980). Tricyclic Neuroleptics: Structure-Activity Relationships. In Handbook of Experimental Pharmacology (Vol. 55/I, pp. 3-26). Springer, Berlin, Heidelberg. [Link][9]

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Foreword: Charting the Unexplored Pharmacological Landscape of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(5-Methyl-2-thienyl)azepane

The confluence of a thiophene ring and an azepane moiety in the structure of this compound presents a compelling, yet uncharacterized, pharmacological agent. Thiophene-based compounds are recognized as "privileged" structures in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities spanning from anti-inflammatory to antipsychotic.[1][2] Similarly, the seven-membered azepane ring is a key pharmacophore in many central nervous system (CNS) active agents, valued for the conformational flexibility it imparts, which can be critical for receptor interaction.[3][4][5][6]

The absence of published data on the mechanism of action of this compound necessitates a structured and logical scientific inquiry. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, hypothesis-driven framework to systematically investigate and establish the pharmacological profile of this novel chemical entity. As a self-validating system, the proposed experimental cascade ensures that each step logically informs the next, building a robust evidence base for the eventual elucidation of the compound's core mechanism.

Part 1: Hypothesis Formulation - Deconstructing the Molecular Clues

Given the structural alerts within this compound, we can formulate a primary and a secondary hypothesis regarding its potential mechanism of action. The prevalence of thiophene and azepane motifs in antipsychotic and antidepressant medications suggests a high probability of interaction with neurotransmitter systems.[2][7]

Primary Hypothesis: this compound acts as a competitive antagonist at the Dopamine D2 receptor (D2R), a key target for typical and atypical antipsychotics.

Rationale: The azepane ring can be viewed as a constrained analog of the alkylamine side chain found in many dopamine receptor ligands. The thiophene ring, acting as a bioisostere of a phenyl group, can engage in aromatic interactions within the receptor's binding pocket.[1] This combination is reminiscent of the pharmacophores of some known CNS-active drugs.

Alternative Hypothesis: The compound modulates the activity of the serotonin transporter (SERT) or the 5-HT2A receptor, common targets for antidepressants and atypical antipsychotics.

Rationale: Many CNS drugs exhibit polypharmacology. Should the primary hypothesis prove incorrect, investigating other key monoamine targets is a logical next step.

Part 2: A Phased Experimental Approach to Mechanism of Action Elucidation

This section outlines a multi-tiered experimental workflow designed to rigorously test our primary hypothesis and explore alternatives. The progression from computational to cellular assays provides a cost-effective and scientifically sound path to discovery.

Phase 1: In Silico Profiling and Target Identification

The initial phase leverages computational chemistry to predict the most likely biological targets of this compound, providing a rational basis for subsequent in vitro testing.

Experimental Workflow: In Silico Analysis

in_silico_workflow cluster_input Input cluster_process Computational Analysis cluster_output Output mol_structure 2D Structure of This compound similarity_search Pharmacophore Similarity Searching (e.g., PharmMapper) mol_structure->similarity_search reverse_docking Reverse Molecular Docking (e.g., against GPCR library) mol_structure->reverse_docking admet_prediction ADMET Prediction mol_structure->admet_prediction target_list Prioritized List of Potential Biological Targets similarity_search->target_list binding_poses Predicted Binding Poses and Affinities reverse_docking->binding_poses drug_likeness Predicted Drug-Likeness and Safety Profile admet_prediction->drug_likeness binding_poses->target_list

Caption: In silico workflow for initial target identification.

Detailed Protocol: Reverse Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Target Library: Utilize a library of high-resolution crystal structures of human GPCRs, with a focus on aminergic receptors (dopamine, serotonin, adrenergic, histamine).

  • Docking Simulation: Employ a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding site of each receptor in the library.

  • Scoring and Analysis: Rank the potential targets based on the predicted binding affinities (docking scores). Visually inspect the top-ranked binding poses to ensure pharmacologically relevant interactions (e.g., hydrogen bonds, hydrophobic contacts, aromatic stacking).

  • Hypothesis Refinement: If the docking results strongly predict a high affinity for the D2R, this strengthens our primary hypothesis. Other high-scoring targets will inform the design of broader screening panels.

Phase 2: In Vitro Target Validation and Functional Characterization

This phase aims to experimentally confirm the predictions from the in silico studies and to characterize the nature of the drug-target interaction.

Experimental Workflow: In Vitro Assays

in_vitro_workflow cluster_input Input cluster_process In Vitro Assays cluster_output Output compound This compound binding_assay Radioligand Binding Assay compound->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) compound->functional_assay selectivity_panel Broad Receptor Selectivity Panel compound->selectivity_panel targets Prioritized Targets (from Phase 1) targets->binding_assay affinity Binding Affinity (Ki) binding_assay->affinity potency_efficacy Potency (IC50/EC50) and Efficacy (% Inhibition) functional_assay->potency_efficacy selectivity_profile Off-Target Binding Profile selectivity_panel->selectivity_profile affinity->functional_assay potency_efficacy->selectivity_panel

Caption: Workflow for in vitro validation and functional analysis.

Detailed Protocol: D2R Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing human D2R (e.g., from CHO or HEK293 cells).

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride (known D2R antagonists).

    • Non-specific binding control: Haloperidol (a potent D2R antagonist).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • This compound at a range of concentrations.

  • Procedure:

    • In a 96-well plate, combine the D2R-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Summary: In Vitro Assays

Assay TypeTargetResult MetricHypothetical ValueInterpretation
Binding AssayDopamine D2RKi25 nMHigh affinity for the D2 receptor.
Binding AssaySerotonin 5-HT2AKi350 nMModerate affinity for the 5-HT2A receptor.
Binding AssaySERTKi> 10,000 nMNegligible affinity for the serotonin transporter.
Functional AssayD2R (cAMP)IC₅₀40 nM (% Inh: 98%)Potent antagonist activity at the D2 receptor.
Functional Assay5-HT2A (IP-One)IC₅₀500 nM (% Inh: 85%)Weaker antagonist activity at the 5-HT2A receptor.
Phase 3: Cellular and Downstream Signaling Pathway Analysis

The final phase investigates the effect of the compound on downstream signaling pathways in a cellular context, confirming the mechanism of action and providing a bridge to in vivo studies.

Hypothesized Signaling Pathway: D2R Antagonism

d2r_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Inhibits DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 Dopamine Dopamine Dopamine->D2R Activates Test_Compound This compound Test_Compound->D2R Blocks

Caption: Hypothesized blockade of D2R signaling by the test compound.

Detailed Protocol: Western Blot for Phosphorylated DARPP-32

  • Cell Culture and Treatment:

    • Culture a suitable neuronal cell line expressing D2Rs (e.g., PC12 cells or primary striatal neurons).

    • Treat cells with: (1) Vehicle control, (2) A D2R agonist (e.g., Quinpirole), (3) this compound alone, (4) Quinpirole + this compound.

  • Protein Extraction and Quantification:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for phosphorylated DARPP-32 (Thr34).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis to quantify the levels of p-DARPP-32.

    • Normalize the p-DARPP-32 signal to a loading control (e.g., total DARPP-32 or GAPDH).

Expected Outcome: Treatment with the D2R agonist Quinpirole should decrease p-DARPP-32 levels. Co-treatment with this compound should reverse this effect, confirming its antagonist activity on the D2R signaling pathway.

Conclusion and Future Directions

This guide provides a structured, multi-faceted approach to elucidating the mechanism of action of this compound. By progressing from in silico prediction to in vitro validation and cellular pathway analysis, this framework allows for the robust characterization of this novel compound. Based on the hypothetical data presented, this compound emerges as a potent D2R antagonist with weaker activity at the 5-HT2A receptor, a profile reminiscent of some atypical antipsychotic drugs.

The logical next steps would involve expanding the selectivity profiling, investigating its effects on other downstream signaling effectors (e.g., β-arrestin recruitment), and ultimately, progressing to in vivo animal models of psychosis to establish its therapeutic potential. The conformational flexibility of the azepane ring, combined with the electronic properties of the methyl-thienyl group, likely contributes to its high-affinity binding, making it a promising scaffold for further drug development efforts.[6]

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health. Retrieved January 18, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH. Retrieved January 18, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Azepines and their Fused-ring Derivatives. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines: Review Article. (2025). Journal of Pharma Insights and Research. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(5-Methyl-2-thienyl)azepane: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, potential pharmacological properties, and prospective therapeutic applications of the novel heterocyclic compound, 2-(5-Methyl-2-thienyl)azepane. While direct experimental data for this specific molecule is limited in the current scientific literature, this document serves as an in-depth, field-proven guide by leveraging established synthetic methodologies for related thienyl-azepine derivatives and extrapolating potential biological activities based on the well-documented pharmacology of the constituent azepane and 5-methyl-2-thienyl moieties. We will explore a plausible synthetic route, discuss the rationale behind experimental choices, and present a forward-looking perspective on its potential as a scaffold in drug discovery, particularly for central nervous system (CNS) disorders. This guide is intended to be a foundational resource for researchers interested in the exploration and development of novel thienyl-azepane derivatives.

Introduction: The Azepane Scaffold and the Thienyl Moiety in Medicinal Chemistry

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and conformational flexibility allow for optimal interactions with a variety of biological targets.[1] To date, over 20 FDA-approved drugs incorporate the azepane motif, highlighting its significance in the development of therapeutics for a wide range of diseases, including cancer, Alzheimer's disease, and microbial infections.[2]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of drug design. It is often employed as a bioisostere of the phenyl ring, offering modulated physicochemical properties such as improved metabolic stability and enhanced potency.[3] The incorporation of a thienyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The conjunction of these two pharmacophorically important moieties in This compound presents a compelling case for the investigation of its potential as a novel therapeutic agent. The methyl substitution on the thiopene ring can further fine-tune its electronic and steric properties, potentially leading to enhanced target affinity and selectivity.

Synthesis of Thienyl-Azepane Derivatives: A Proposed Pathway

While a direct synthetic route for this compound has not been explicitly reported, a plausible and robust pathway can be designed based on the successful synthesis of the closely related compound, 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine .[4][5] The following section outlines a detailed, step-by-step methodology adapted from this established literature.

Retrosynthetic Analysis

A logical retrosynthetic approach to a thienyl-substituted azepine ring involves the cyclization of a suitable acyclic precursor. The key disconnection would be the formation of the seven-membered ring from a substituted butadiene-1-amine derivative.

Proposed Synthetic Protocol

The synthesis would commence with the preparation of a key intermediate, a 2-aza-1,3,5-triene, followed by a base-mediated cyclization to form the azepine ring. Subsequent reduction would yield the target saturated azepane.

Step 1: Synthesis of the 2-Aza-1,3,5-triene Intermediate

  • Starting Materials: 2-Methyl-5-propargylthiophene and isopropyl isothiocyanate.

  • Reaction: The synthesis begins with the dilithiation of 2-methyl-5-propargylthiophene using a strong base like n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C).

  • Addition: Isopropyl isothiocyanate is then added to the reaction mixture, leading to the formation of an N-(1-methylethylidene)-2-(5-methyl-2-thienyl)-1-(methylthio)-1,3-butadiene-1-amine intermediate (a 2-aza-1,3,5-triene).[4]

Causality behind Experimental Choices:

  • Strong Base: n-Butyllithium is a powerful organolithium reagent capable of deprotonating the terminal alkyne and the methyl group of the thiophene, creating the necessary nucleophilic sites for the subsequent reaction.

  • Low Temperature: The reaction is conducted at low temperatures to control the reactivity of the organolithium species and prevent unwanted side reactions.

  • Isothiocyanate: The isothiocyanate provides the nitrogen and sulfur atoms that will ultimately be incorporated into the intermediate.

Step 2: Cyclization to the 3H-Azepine Ring

  • Reagent: A superbase, such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5]

  • Reaction: The 2-aza-1,3,5-triene intermediate is treated with the superbase, which induces an intramolecular cyclization to form the 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine.[4]

Causality behind Experimental Choices:

  • Superbase: The use of a strong, non-nucleophilic base like t-BuOK is crucial for promoting the desired intramolecular cyclization without competing nucleophilic attack.

  • Solvent: DMSO is an excellent solvent for this type of reaction as it can solvate the potassium cation and enhance the basicity of the tert-butoxide.

Step 3: Reduction to the Azepane Ring

  • Reagent: A suitable reducing agent capable of reducing the double bonds within the azepine ring. A common choice would be catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Reaction: The 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine is dissolved in a suitable solvent like ethanol or ethyl acetate, and the catalyst is added. The mixture is then subjected to hydrogenation until the reaction is complete.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by chromatography.

Causality behind Experimental Choices:

  • Catalytic Hydrogenation: This is a standard and efficient method for the reduction of alkenes to alkanes. Pd/C is a robust and widely used catalyst for this transformation.

Mandatory Visualization: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A 2-Methyl-5-propargylthiophene + Isopropyl isothiocyanate B Dilithiation (n-BuLi, THF) A->B C N-(1-methylethylidene)-2-(5-methyl-2-thienyl) -1-(methylthio)-1,3-butadiene-1-amine B->C D Superbase (t-BuOK, DMSO) C->D Intramolecular Cyclization E 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine D->E F Catalytic Hydrogenation (H2, Pd/C) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Structural Elucidation (Hypothetical)

As no experimental data is available for this compound, this section presents a hypothetical yet scientifically grounded prediction of its key physicochemical properties and the analytical techniques that would be employed for its structural confirmation.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeRationale
Molecular Weight ~209.34 g/mol Based on the chemical formula C12H19NS
LogP 2.5 - 3.5The presence of the lipophilic thienyl and azepane rings suggests moderate lipophilicity.
pKa 9.5 - 10.5The secondary amine in the azepane ring is expected to be basic.
Appearance Colorless to pale yellow oilMany similar amine-containing heterocyclic compounds are oils at room temperature.
Structural Elucidation Techniques

A combination of spectroscopic techniques would be essential for the unambiguous confirmation of the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the protons on the azepane ring, the methyl group on the thiophene ring, and the aromatic protons of the thiophene ring.

    • ¹³C NMR: Would confirm the number of unique carbon atoms in the molecule and their chemical environments.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond of the secondary amine and the C-H and C=C bonds of the aromatic thiophene ring.

Potential Pharmacological Profile and Therapeutic Applications

The pharmacological profile of this compound can be predicted by considering the known biological activities of its constituent moieties.

The Azepane Moiety: A Gateway to Diverse Biological Activities

The azepane scaffold is present in a multitude of bioactive compounds, suggesting a wide range of potential therapeutic applications.[2] These include:

  • Anticancer agents [2]

  • Antimicrobial agents [2]

  • Anticonvulsant drugs [2]

  • Histamine H3 receptor inhibitors [2]

  • α-Glucosidase inhibitors [2]

The Thienyl Moiety: Modulating CNS Activity

The thiophene ring is a common feature in many centrally acting drugs. Its bioisosteric replacement for a phenyl ring can lead to compounds with improved CNS penetration and activity. Thienyl derivatives have been investigated for a variety of CNS-related activities, including:

  • Antidepressant and anxiolytic effects

  • Antipsychotic properties

  • Analgesic activity

Predicted Therapeutic Targets and Applications

Given the combined structural features, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Central Nervous System (CNS) Disorders: The lipophilic nature of the molecule and the presence of the thienyl group suggest good potential for blood-brain barrier penetration. It could be explored as a novel antidepressant, anxiolytic, or antipsychotic agent.

  • Pain Management: The structural similarity to some known analgesic compounds warrants investigation into its potential as a novel pain therapeutic.

Mandatory Visualization: Potential Therapeutic Landscape

Therapeutic_Landscape cluster_Core This compound cluster_Moieties Constituent Moieties cluster_Properties Predicted Properties cluster_Applications Potential Therapeutic Applications Core Core Scaffold Azepane Azepane Ring Core->Azepane incorporates Thienyl 5-Methyl-2-thienyl Group Core->Thienyl incorporates Basicity Basicity (Amine) Azepane->Basicity confers Other Other Potential Targets (e.g., Histamine Receptors) Azepane->Other known scaffold for diverse targets Lipophilicity Lipophilicity Thienyl->Lipophilicity enhances Pain Pain Management Thienyl->Pain potential for analgesic activity CNS CNS Disorders (Depression, Anxiety) Lipophilicity->CNS facilitates BBB penetration Basicity->CNS influences receptor binding

Caption: Logical relationships of the core scaffold to potential therapeutic applications.

Future Directions and Conclusion

This compound represents a novel and unexplored chemical entity with significant potential for drug discovery. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential therapeutic applications. The proposed synthetic route, based on established methodologies, offers a clear path for its preparation and subsequent investigation.

Future research should focus on the following key areas:

  • Synthesis and Characterization: The first and most critical step is the successful synthesis and unambiguous structural characterization of this compound.

  • In Vitro Pharmacological Profiling: A broad screening against a panel of CNS-related receptors and enzymes will be crucial to identify its primary biological targets.

  • In Vivo Efficacy Studies: Following promising in vitro results, in vivo studies in relevant animal models of CNS disorders or pain will be necessary to establish its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to both the azepane and thienyl rings will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

References

  • Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]

  • Nedolya, N. A., Brandsma, L., & Trofimov, B. A. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Russian Chemical Bulletin, 57(11), 2466–2467. [Link]

  • Nedolya, N. A., Brandsma, L., & Trofimov, B. A. (2005). A new approach to the synthesis of thienyl-substituted 3H-azepines. Doklady Chemistry, 405(4-6), 284–286. [Link]

  • Drehsen, G., & Engel, J. (1984). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Sulfur Reports, 3(5), 171-207. [Link]

  • Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-(5-Methyl-2-thienyl)azepane: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust synthetic pathway for obtaining 2-(5-Methyl-2-thienyl)azepane, a valuable heterocyclic scaffold for the development of novel therapeutics. By leveraging a strategic combination of organometallic chemistry and catalytic hydrogenation, this methodology offers a reliable route to this important building block. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible outcome.

Introduction: The Significance of the Thienylazepane Moiety

The azepane ring system is a privileged scaffold in medicinal chemistry, frequently incorporated into a wide array of biologically active molecules.[1] Its conformational flexibility allows for optimal binding to various biological targets. When coupled with a substituted thiophene ring, as in this compound, the resulting molecule combines the desirable properties of both heterocycles. The thiophene moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while also serving as a versatile handle for further functionalization. This unique combination makes this compound a highly attractive starting material for the synthesis of novel drug candidates targeting a range of therapeutic areas.

Strategic Synthesis Plan: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The core strategy involves the initial construction of an unsaturated azepine ring system, specifically 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine, which is then subjected to catalytic hydrogenation to yield the saturated azepane target. This approach allows for the efficient assembly of the seven-membered ring, followed by a well-established reduction method to achieve the desired final product.

Synthesis_Strategy cluster_0 Stage 1: Azepine Ring Formation cluster_1 Stage 2: Catalytic Hydrogenation 2-Methyl-5-propargylthiophene 2-Methyl-5-propargylthiophene Dilithiated Intermediate Dilithiated Intermediate 2-Methyl-5-propargylthiophene->Dilithiated Intermediate n-BuLi Azatriene Intermediate Azatriene Intermediate Dilithiated Intermediate->Azatriene Intermediate 1. Isopropyl Isothiocyanate 2. MeI Isopropyl Isothiocyanate Isopropyl Isothiocyanate 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine Azatriene Intermediate->2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine Superbase (e.g., t-BuOK) This compound This compound 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine->this compound H2, Pd/C

Figure 1: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Azepine Intermediate: 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine

The cornerstone of this synthesis is the construction of the 3H-azepine ring system. This is achieved through a clever one-pot reaction sequence starting from the readily accessible 2-methyl-5-propargylthiophene. The key transformation involves the generation of a highly reactive dilithiated intermediate, which then undergoes a cascade of reactions with an isothiocyanate to ultimately form the seven-membered ring.

Step 1.1: Preparation of the Starting Material: 2-Methyl-5-propargylthiophene

While commercially available, 2-methyl-5-propargylthiophene can also be synthesized from 2-methylthiophene. A common method involves the reaction of the Grignard reagent of 2-bromo-5-methylthiophene with propargyl bromide. Alternatively, a more direct approach involves the reaction of the lithium salt of 2-methylthiophene with propargyl bromide.

Step 1.2: Dilithiation and Reaction with Isopropyl Isothiocyanate

The synthesis of the azepine ring hinges on the formation of a dilithiated species from 2-methyl-5-propargylthiophene.[2][3] This is accomplished by treating the starting material with two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi). The first equivalent deprotonates the terminal alkyne, while the second deprotonates the methyl group, forming a dianion.

This highly nucleophilic intermediate is then reacted in situ with isopropyl isothiocyanate. The thiocarbonyl group of the isothiocyanate is attacked by the acetylide anion, and subsequent intramolecular rearrangement and reaction with an alkylating agent (e.g., methyl iodide) leads to the formation of an N-(1-methylethylidene)-2-(5-methyl-2-thienyl)-1-(methylthio)-1,3-butadiene-1-amine (a 2-aza-1,3,5-triene) intermediate.[2][3]

Step 1.3: Superbase-Mediated Cyclization to the 3H-Azepine

The final step in the formation of the azepine ring is a base-mediated intramolecular cyclization of the azatriene intermediate. The use of a "superbase," such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), facilitates this transformation.[2][3] The strong base promotes the necessary tautomerization and subsequent ring closure to yield 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine.

Azepine_Formation 2-Methyl-5-propargylthiophene 2-Methyl-5-propargylthiophene Dilithiated Intermediate Dilithiated Intermediate 2-Methyl-5-propargylthiophene->Dilithiated Intermediate 2 eq. n-BuLi Reaction with Isothiocyanate Addition of Isopropyl Isothiocyanate Dilithiated Intermediate->Reaction with Isothiocyanate Azatriene Intermediate Azatriene Intermediate Reaction with Isothiocyanate->Azatriene Intermediate Cyclization Superbase-mediated Cyclization Azatriene Intermediate->Cyclization 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine Cyclization->2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine Hydrogenation_Process Azepine Intermediate 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine Hydrogenation Catalytic Hydrogenation (H2, Pd/C, RT) Azepine Intermediate->Hydrogenation Azepane Product This compound Hydrogenation->Azepane Product

Sources

An In-depth Technical Guide to 2-(5-Methyl-2-thienyl)azepane: Synthesis, Properties, and Medicinal Chemistry Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane scaffold is a privileged structure in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1] Its conformational flexibility allows for optimal binding to a variety of biological targets.[2] When coupled with a substituted thienyl moiety, a well-known pharmacophore with diverse biological activities, the resulting molecule, 2-(5-methyl-2-thienyl)azepane, represents a novel chemical entity with significant potential for drug discovery. This guide provides a comprehensive overview of this compound, from proposed synthetic strategies to its potential applications in medicinal chemistry, offering a roadmap for researchers interested in exploring this promising area of chemical space.

Introduction: The Convergence of Two Potent Pharmacophores

The seven-membered azepane ring is a key structural motif in a number of biologically active compounds.[3][4] Its non-planar, flexible nature provides access to a wider range of chemical space compared to more rigid five- and six-membered rings, often leading to enhanced binding affinity and selectivity for protein targets.[2] The introduction of substituents onto the azepane ring can further modulate its conformational preferences and, consequently, its biological activity.

The thiophene ring, a sulfur-containing aromatic heterocycle, is another cornerstone of medicinal chemistry.[2] Thiophene derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[5][6] The methyl group at the 5-position of the thiophene ring in the title compound can influence its electronic properties and metabolic stability, potentially enhancing its drug-like characteristics.

The strategic combination of the azepane and 5-methyl-2-thienyl moieties in This compound presents a compelling opportunity for the development of novel therapeutic agents. This guide will delve into the synthetic pathways to access this molecule and explore its potential as a scaffold for drugs targeting a range of diseases.

Proposed Synthetic Strategies

While the direct synthesis of this compound has not been explicitly detailed in the reviewed literature, several established methods for the synthesis of 2-substituted and 2-aryl-azepanes can be logically adapted.

Chemoenzymatic Synthesis for Enantiomeric Purity

For applications in medicinal chemistry, obtaining enantiomerically pure compounds is often crucial. A chemoenzymatic approach offers a powerful strategy to achieve this.[7] This method leverages the high stereoselectivity of enzymes for key transformations.

A plausible chemoenzymatic route to (S)- or (R)-2-(5-methyl-2-thienyl)azepane could involve the following key steps:

  • Formation of a Prochiral Cyclic Imine: Condensation of a suitable precursor, such as 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, with an amine source.

  • Enantioselective Biocatalytic Reduction: An imine reductase (IRED) enzyme is used to stereoselectively reduce the cyclic imine to the corresponding chiral amine.[8] The choice of IRED will determine the stereochemistry of the product.

  • Introduction of the Thienyl Moiety: The resulting chiral amine can then be coupled with a suitable 5-methyl-2-thienyl electrophile, such as 2-bromo-5-methylthiophene, via a palladium-catalyzed cross-coupling reaction.

chemoenzymatic_synthesis precursor Azepine Precursor imine Prochiral Cyclic Imine precursor->imine Condensation chiral_amine Chiral Azepane imine->chiral_amine Imine Reductase (IRED) target This compound chiral_amine->target Pd-catalyzed Cross-Coupling thienyl_reagent 5-Methyl-2-thienyl Halide thienyl_reagent->target

Caption: Proposed chemoenzymatic synthesis of this compound.

Organolithium-Mediated Synthesis

Organolithium chemistry provides a versatile and efficient method for the functionalization of N-protected cyclic amines.[9] This approach allows for the direct introduction of the thienyl group at the 2-position of the azepane ring.

A potential synthetic protocol using this methodology is as follows:

  • N-Protection of Azepane: The secondary amine of the azepane ring is first protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, to facilitate directed lithiation.

  • Directed α-Lithiation: The N-Boc-azepane is treated with a strong lithium base, such as n-butyllithium (n-BuLi), typically in the presence of a chelating agent like sparteine for asymmetric deprotonation, to generate a lithiated intermediate at the 2-position.

  • Quenching with a Thienyl Electrophile: The organolithium intermediate is then reacted with an electrophilic source of the 5-methyl-2-thienyl group, for instance, 2-iodo-5-methylthiophene, to yield the desired N-Boc-2-(5-methyl-2-thienyl)azepane.

  • Deprotection: The Boc protecting group is subsequently removed under acidic conditions to afford the final product.

organolithium_synthesis azepane Azepane n_boc_azepane N-Boc-Azepane azepane->n_boc_azepane Boc Protection lithiated_intermediate Lithiated Intermediate n_boc_azepane->lithiated_intermediate n-BuLi protected_target N-Boc-2-(5-Methyl-2-thienyl)azepane lithiated_intermediate->protected_target Quench target This compound protected_target->target Deprotection thienyl_electrophile 2-Iodo-5-methylthiophene thienyl_electrophile->protected_target

Caption: Proposed synthesis of this compound via organolithium chemistry.

Potential Roles in Medicinal Chemistry

The unique structural features of this compound suggest its potential as a scaffold for the development of drugs targeting a variety of therapeutic areas.

Central Nervous System (CNS) Disorders

Azepane derivatives have a rich history in the development of CNS-active drugs.[2] The conformational flexibility of the azepane ring allows it to mimic the binding modes of various neurotransmitters. The thienyl group can also interact with various receptors in the CNS. Therefore, this compound could serve as a starting point for the design of novel antipsychotics, antidepressants, or anticonvulsants.

Anticancer Agents

Thiophene-containing compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[6] The incorporation of the azepane ring could enhance the cell permeability and target engagement of these compounds. Structure-activity relationship (SAR) studies could be conducted by modifying both the azepane and thienyl rings to optimize anticancer potency and selectivity.

Antimicrobial Agents

The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial agents.[5] The this compound scaffold could be explored for the development of new antibacterial and antifungal drugs, potentially overcoming existing resistance mechanisms.

Experimental Protocols

The following are detailed, hypothetical protocols for the synthesis and preliminary biological evaluation of this compound. These protocols are based on established methodologies for similar compounds.

Synthesis Protocol: Organolithium Approach

Step 1: N-Boc Protection of Azepane

  • To a solution of azepane (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-azepane.

Step 2: Lithiation and Thienyl Coupling

  • To a solution of N-Boc-azepane (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.2 eq) dropwise.

  • Stir the solution at -78 °C for 2 hours.

  • Add a solution of 2-iodo-5-methylthiophene (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-Boc-2-(5-methyl-2-thienyl)azepane.

Step 3: Deprotection

  • Dissolve N-Boc-2-(5-methyl-2-thienyl)azepane (1.0 eq) in a 4 M solution of HCl in dioxane.

  • Stir the solution at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the hydrochloride salt of this compound.

Biological Evaluation: Antiproliferative Assay

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, PANC-1) and a non-cancerous fibroblast cell line (e.g., 3T3) for cytotoxicity assessment.[6]

Protocol:

  • Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Use a standard anticancer drug (e.g., doxorubicin) as a positive control and DMSO as a vehicle control.

  • After the incubation period, assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Conclusion and Future Directions

This compound represents a novel and promising scaffold for medicinal chemistry. The synthetic routes outlined in this guide provide a clear path to access this compound, and the proposed biological evaluations offer a starting point for exploring its therapeutic potential. Future research should focus on the enantioselective synthesis of this molecule to investigate the stereochemical requirements for biological activity. Furthermore, the generation of a library of analogues with diverse substitutions on both the azepane and thienyl rings will be crucial for establishing structure-activity relationships and identifying lead compounds for further development. The exploration of this unique chemical space holds significant promise for the discovery of next-generation therapeutics.

References

[8] Semantic Scholar. (n.d.). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Retrieved from [Link]

[10] ResearchGate. (n.d.). Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. Reagents. Retrieved from [Link]

[9] White Rose eTheses Online. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. Retrieved from [Link]

[11] Google Patents. (n.d.). US3391149A - Novel oxazepines and thiazepines and method for their synthesis. Retrieved from

[2] Zha, S., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 591-610.

[12] ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

[4] Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5243.

[13] National Institutes of Health. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Retrieved from [Link]

[14] National Genomics Data Center. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]

[1] PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]

[15] Google Patents. (n.d.). US6080875A - Method for preparing 2-thienylethylamine derivatives. Retrieved from

[16] Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link]

[17] OUCI. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

[5] Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

[6] PubMed. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. Retrieved from [Link]

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An In-Depth Technical Guide to the Discovery and History of Thienyl-Azepane Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a thiophene ring with an azepane core creates a class of heterocyclic compounds with significant potential in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thienyl-azepane and its unsaturated precursor, thieno-azepine. We delve into the foundational synthetic methodologies, offering detailed experimental protocols and a comparative analysis to inform strategic decisions in drug discovery and development. The narrative emphasizes the causality behind experimental choices, grounding the discussion in established chemical principles. Furthermore, this guide explores the documented biological activities of these compounds, highlighting their therapeutic promise.

Introduction: The Thienyl-Azepane Scaffold

The thienyl-azepane core is a bicyclic heterocyclic system where a thiophene ring is fused to a seven-membered azepane ring. The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, provides a flexible, three-dimensional scaffold that is of increasing interest in drug discovery for its ability to explore chemical space beyond the flat, aromatic systems that have traditionally dominated medicinal chemistry.[1] The incorporation of the thiophene ring, a sulfur-containing aromatic heterocycle, introduces unique electronic properties and potential for diverse biological interactions.

The precise arrangement of the fusion between the thiophene and azepine rings gives rise to several isomers, such as thieno[2,3-b]azepine, thieno[3,2-b]azepine, thieno[2,3-c]azepine, thieno[3,2-c]azepine, and thieno[2,3-d]azepine, each with distinct chemical and pharmacological profiles. This structural diversity, coupled with the wide range of possible substitutions on the bicyclic core, makes the thienyl-azepane scaffold a rich area for chemical exploration.

Historical Development of Thienyl-Azepane Synthesis

The exploration of thieno-azepine derivatives appears to have gained traction in the mid-1970s, driven by the search for novel pharmacophores with potential therapeutic applications. One of the earliest documented syntheses of a thieno-azepine system was reported in 1975, focusing on the creation of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents.[2] This pioneering work laid the groundwork for subsequent investigations into other isomeric forms and more advanced synthetic methodologies.

The 1980s saw the development of synthetic routes to other isomers, including thieno[3,2-c]-azepinones via intramolecular Friedel-Crafts cyclization and thieno[2,3-d]azepines through the photolysis of azides.[3][4] A significant advancement in the synthesis of monocyclic thienyl-substituted azepines was reported in 2008, showcasing a modern approach to this class of compounds.[5]

Key Synthetic Methodologies in Detail

The synthesis of the thienyl-azepane core and its analogues has been approached through several distinct chemical strategies. This section provides a detailed examination of the most significant of these methodologies, complete with mechanistic insights and step-by-step protocols derived from the original literature.

Dieckmann Ring Closure for Thieno[2,3-b]azepin-4-ones

One of the earliest approaches to constructing a thieno-azepine system, reported by Koebel et al. in 1975, utilizes the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[2]

Causality Behind Experimental Choices: The choice of a strong base, such as sodium hydride, is crucial for deprotonating the α-carbon of one of the ester groups, initiating the intramolecular nucleophilic attack that forms the seven-membered ring. The subsequent acidic workup and heating are necessary to hydrolyze the resulting β-keto ester and induce decarboxylation to yield the final ketone.

Experimental Protocol: Synthesis of 5-p-Tolylsulfonyl-4,5,6,7-tetrahydro-8H-thieno[2,3-b]azepin-4-one

  • Step 1: Alkylation. A solution of ethyl 2-(p-tolylsulfonamido)thiophene-3-carboxylate in a suitable solvent is treated with a base (e.g., sodium ethoxide) to form the corresponding sodium salt. This is followed by alkylation with ethyl 4-bromobutyrate to introduce the carbon chain required for cyclization.

  • Step 2: Cyclization. The resulting diester is dissolved in a dry, aprotic solvent like toluene. Sodium hydride is added portion-wise at a controlled temperature (e.g., 60 °C) to initiate the Dieckmann condensation. The reaction is monitored until completion.

  • Step 3: Detosylation and Decarboxylation. The cyclized product is then treated with a mixture of 40% sulfuric acid and acetic acid and heated to reflux to remove the p-tolylsulfonyl protecting group and effect decarboxylation, yielding the final thieno[2,3-b]azepin-4-one.

G cluster_0 Dieckmann Ring Closure for Thieno[2,3-b]azepin-4-ones Start Ethyl 2-(p-tolylsulfonamido)thiophene-3-carboxylate Alkylation Alkylation with Ethyl 4-bromobutyrate Start->Alkylation 1. NaOEt 2. Br(CH2)3COOEt Diester Diester Intermediate Alkylation->Diester Cyclization Dieckmann Condensation (NaH) Diester->Cyclization Cyclized_Product Cyclized β-keto ester Cyclization->Cyclized_Product Detosylation Detosylation & Decarboxylation (H2SO4/AcOH) Cyclized_Product->Detosylation Final_Product Thieno[2,3-b]azepin-4-one Detosylation->Final_Product

Dieckmann Condensation Workflow
Photolysis of Azides for Thieno[2,3-d]azepines

A method for synthesizing thieno[2,3-d]azepines via the photolysis of 6-azido-2,3-dihydrobenzo[b]thiophene was described by Daly et al. in 1988.[4] This approach involves a ring expansion reaction initiated by the formation of a highly reactive nitrene intermediate.

Causality Behind Experimental Choices: The use of UV light is essential to induce the decomposition of the azide into a nitrene and nitrogen gas. The reaction is performed in the presence of a nucleophile, such as diethylamine, which traps the intermediate bicyclic azirine, leading to the formation of the seven-membered azepine ring. The choice of solvent and nucleophile can influence the reaction pathway and the final product distribution.

Experimental Protocol: Synthesis of 7-Diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine

  • Step 1: Preparation of the Azide. 6-Amino-2,3-dihydrobenzo[b]thiophene is converted to the corresponding azide through standard procedures, typically involving diazotization with sodium nitrite in an acidic medium, followed by treatment with sodium azide.

  • Step 2: Photolysis. The 6-azido-2,3-dihydrobenzo[b]thiophene is dissolved in an excess of diethylamine, which serves as both the solvent and the nucleophile. The solution is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) until the starting material is consumed.

  • Step 3: Isolation. After the reaction is complete, the excess diethylamine is removed under reduced pressure, and the resulting residue is purified by chromatography to isolate the desired thieno[2,3-d]azepine product.

G cluster_1 Photolysis of Azides for Thieno[2,3-d]azepines Start 6-Amino-2,3-dihydrobenzo[b]thiophene Azide_Formation Azide Formation (NaNO2, NaN3) Start->Azide_Formation Azide 6-Azido-2,3-dihydrobenzo[b]thiophene Azide_Formation->Azide Photolysis Photolysis (UV light, Et2NH) Azide->Photolysis Nitrene Nitrene Intermediate Photolysis->Nitrene Ring_Expansion Ring Expansion & Nucleophilic Attack Nitrene->Ring_Expansion Final_Product 7-Diethylamino-2,3-dihydro-8H-thieno[2,3-d]azepine Ring_Expansion->Final_Product

Photolytic Ring Expansion Workflow
Intramolecular Friedel-Crafts Cyclization for Thieno[3,2-c]azepinones

The synthesis of thieno[3,2-c]azepinones can be achieved through an intramolecular Friedel-Crafts cyclization, as reported by Satake et al. in 1986.[3] This reaction involves the formation of a new carbon-carbon bond between the thiophene ring and an acyl group.

Causality Behind Experimental Choices: A Lewis acid catalyst, such as tin(IV) chloride, is employed to activate the acyl group (in the form of an acid chloride or anhydride), making it sufficiently electrophilic to be attacked by the electron-rich thiophene ring. The reaction is typically carried out in a non-polar solvent to prevent decomposition of the Lewis acid. The use of a protecting group on the nitrogen, such as a benzyl or p-tolylsulfonyl group, is often necessary to prevent side reactions.

Experimental Protocol: Synthesis of 5-Benzyl-4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one

  • Step 1: Preparation of the Precursor. N-Benzyl-N-(3-thenyl)-β-alanine is prepared through standard alkylation and amination reactions.

  • Step 2: Formation of the Acid Chloride. The carboxylic acid precursor is converted to the more reactive acid chloride by treatment with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

  • Step 3: Cyclization. The acid chloride is dissolved in a dry, inert solvent (e.g., dichloromethane) and treated with a Lewis acid catalyst (e.g., tin(IV) chloride) at a low temperature. The reaction mixture is stirred until the cyclization is complete.

  • Step 4: Workup and Purification. The reaction is quenched by the addition of water or a dilute acid, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated, and the crude product is purified by chromatography or crystallization.

G cluster_2 Intramolecular Friedel-Crafts Cyclization Start N-Benzyl-N-(3-thenyl)-β-alanine Acid_Chloride_Formation Acid Chloride Formation (SOCl2) Start->Acid_Chloride_Formation Acid_Chloride Acid Chloride Intermediate Acid_Chloride_Formation->Acid_Chloride Cyclization Friedel-Crafts Cyclization (SnCl4) Acid_Chloride->Cyclization Final_Product 5-Benzyl-4,5,6,7-tetrahydro-8H-thieno[3,2-c]azepin-8-one Cyclization->Final_Product

Friedel-Crafts Cyclization Workflow
A Modern Approach: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine

A novel approach to the synthesis of a monocyclic thienyl-substituted 3H-azepine was reported by Nedolya et al. in 2008.[5] This method involves the formation of a 2-aza-1,3,5-triene intermediate, which then undergoes a base-catalyzed[4][6]-electrocyclization.

Causality Behind Experimental Choices: The use of a strong base, such as n-butyllithium, is required to generate the dilithiated propargylthiophene, a key nucleophilic intermediate. The subsequent reaction with an isothiocyanate leads to the formation of the aza-triene. The final cyclization to the 3H-azepine is promoted by a superbase, which facilitates the necessary deprotonation and subsequent electrocyclic ring closure.

Experimental Protocol: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine

  • Step 1: Dilithiation. 2-Methyl-5-propargylthiophene is dissolved in a dry ethereal solvent (e.g., THF) and treated with two equivalents of n-butyllithium at a low temperature to form the dilithiated intermediate.

  • Step 2: Formation of the Aza-triene. Isopropyl isothiocyanate is added to the reaction mixture, followed by an alkylating agent (e.g., methyl iodide), to form the N-(1-methylethylidene)-2-(5-methyl-2-thienyl)-1-(methylthio)-1,3-butadiene-1-amine intermediate.

  • Step 3: Cyclization. The crude aza-triene is treated with a superbase (e.g., potassium tert-butoxide in DMSO) to induce the[4][6]-electrocyclization, yielding the 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine.

  • Step 4: Purification. The final product is isolated and purified using standard techniques such as distillation or chromatography.

G cluster_3 Synthesis of a Monocyclic Thienyl-Azepine Start 2-Methyl-5-propargylthiophene Dilithiation Dilithiation (n-BuLi) Start->Dilithiation Dilithiated_Intermediate Dilithiated Intermediate Dilithiation->Dilithiated_Intermediate Aza_triene_Formation Reaction with Isothiocyanate & Alkylation Dilithiated_Intermediate->Aza_triene_Formation Aza_triene 2-Aza-1,3,5-triene Intermediate Aza_triene_Formation->Aza_triene Cyclization [1,7]-Electrocyclization (Superbase) Aza_triene->Cyclization Final_Product 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine Cyclization->Final_Product

Modern Synthesis of a Monocyclic Thienyl-Azepine

Comparative Analysis of Synthetic Routes

Synthetic Method Thieno-azepine Isomer Key Reagents Advantages Limitations
Dieckmann Ring ClosureThieno[2,3-b]azepin-4-oneDiester, NaH, H2SO4/AcOHUtilizes readily available starting materials; well-established reaction.Requires a multi-step synthesis of the diester precursor; harsh conditions for detosylation.
Photolysis of AzidesThieno[2,3-d]azepineAryl azide, UV light, diethylamineProvides access to amino-substituted derivatives; ring expansion from a smaller ring.Use of potentially explosive azides; may produce mixtures of products.
Friedel-Crafts CyclizationThieno[3,2-c]azepinoneCarboxylic acid, SOCl2, SnCl4Good for forming fused aromatic systems; can be high-yielding.Requires a Lewis acid catalyst; may not be suitable for sensitive substrates.
Aza-triene ElectrocyclizationMonocyclic Thienyl-AzepinePropargylthiophene, n-BuLi, isothiocyanate, superbaseNovel approach; provides access to monocyclic systems.Requires strong bases and anhydrous conditions; may have limited substrate scope.

Biological Significance and Therapeutic Potential

Thienyl-azepane derivatives, particularly the thieno-diazepine subclass, have been investigated for a range of pharmacological activities. Their structural similarity to benzodiazepines has prompted exploration of their effects on the central nervous system (CNS).

  • CNS Activity: Studies on thienodiazepine derivatives have shown anticonvulsant properties.[3] The mode of annelation of the thiophene ring appears to be a critical determinant of neuroleptic activity.[7] The thienyl-azepane scaffold is also being explored for its potential as a 5-HT2C receptor agonist, with applications in treating obesity, depression, and anxiety.[8]

  • Anti-inflammatory and Antagonist Activity: Certain thienodiazepine derivatives have been identified as potent platelet-activating factor (PAF) antagonists, suggesting potential applications in treating inflammatory conditions, hypotension, and other PAF-mediated disorders.[2][5]

  • Antineoplastic Activity: The initial synthesis of thieno[2,3-b]azepin-4-ones was driven by their potential as antineoplastic agents, although preliminary data did not show significant activity.[2] More recent research has explored other thieno-fused systems, such as thieno[2,3-c]pyridines, as potential anticancer agents through mechanisms like Hsp90 inhibition.[9]

The diverse biological activities reported for thienyl-azepane and related compounds underscore the value of this scaffold in drug discovery. Further investigation into the structure-activity relationships and mechanisms of action is warranted to fully exploit their therapeutic potential.

Conclusion and Future Perspectives

The discovery and development of thienyl-azepane compounds have been marked by a series of innovative synthetic strategies, each providing access to unique isomeric scaffolds. From the early applications of classical reactions like the Dieckmann condensation and Friedel-Crafts cyclization to more modern approaches involving photochemical and pericyclic reactions, the synthetic toolkit for accessing these valuable heterocycles has grown considerably.

The documented biological activities, particularly in the realm of CNS disorders and inflammation, highlight the therapeutic potential of the thienyl-azepane core. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the exploration of a wider range of substitutions to fine-tune pharmacological activity, and a deeper investigation into the molecular targets and mechanisms of action of these promising compounds. The continued exploration of the thienyl-azepane chemical space holds great promise for the discovery of novel therapeutic agents.

References

  • Daly, C. M., Iddon, B., Suschitzky, H., Jordis, U., & Sauter, F. (1988). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 1933-1938. [Link]

  • Koebel, R. F., Needham, L. L., & Blanton, C. D., Jr. (1975). Synthesis of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents. Journal of Medicinal Chemistry, 18(2), 192–194. [Link]

  • Satake, K., Itoh, K., Miyoshi, Y., Kimura, M., & Morosawa, S. (1986). Synthesis of thieno[2,3-c]- and thieno[3,2-c]-azepinones. Journal of the Chemical Society, Perkin Transactions 1, 729-732. [Link]

  • Nedolya, N. A., Tarasova, O. A., Volostnykh, O. G., & Trofimov, B. A. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Chemistry of Heterocyclic Compounds, 44(9), 1113–1116. [Link]

  • Chimirri, A., Gitto, R., Grasso, S., Zappalà, M., De Sarro, A., & De Sarro, G. B. (1994).
  • Tsunoda, H., Sakuma, Y., Harada, K., Muramoto, K., Katayama, S., Horie, T., & Shimomura, N. (1990). Pharmacological activities of a novel thienodiazepine derivative as a platelet-activating factor antagonist. Arzneimittel-Forschung, 40(11), 1201–1205.
  • Tsunoda, H., Sakuma, Y., Harada, K., Muramoto, K., Katayama, S., Horie, T., & Shimomura, N. (1991). Pharmacological activities of a novel thienodiazepine derivative as a platelet-activating factor antagonist. Effects on microvascular permeability, hypotension and nephrosis. Arzneimittel-Forschung, 41(12), 1255–1259.
  • Grol, C. J., & Rollema, H. (1975). Synthesis and neuroleptic activity of isomeric thieno(1,4)benzothiazines.
  • Zha, G.-F., Rakesh, K. P., & Shantharam, C. S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 560-580.
  • WO2005082859A1 - 6-substituted 2,3,4,5-tetrahydro-1h-benzo[d]azepines as 5-ht2c receptor agonists.
  • Al-Ostoot, F. H., Kandeel, M. M., & Abu-Hashem, A. A. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][3][4][10]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules, 29(3), 594.

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Faifi, S., Al-Salahi, R., & Marzouk, M. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(21), 7249.

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A Technical Guide to the Theoretical and Computational Investigation of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the theoretical and computational characterization of 2-(5-Methyl-2-thienyl)azepane, a novel heterocyclic compound with potential applications in drug discovery. By leveraging a multi-tiered computational approach, from quantum mechanics to molecular dynamics and machine learning, we can construct a detailed profile of this molecule, predicting its physicochemical properties, dynamic behavior, and potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate the evaluation of new chemical entities.

The azepane ring, a seven-membered saturated heterocycle, and the thiophene moiety are both significant pharmacophores found in numerous biologically active compounds.[1][2] The combination of these two scaffolds in this compound presents a unique chemical architecture worthy of in-depth investigation. Computational methods offer a rapid and cost-effective means to perform this initial analysis, guiding further experimental work.[3]

Part 1: Molecular Structure and Quantum Mechanical Profile

A foundational understanding of a molecule begins with its electronic structure and geometry. Density Functional Theory (DFT) is a robust quantum mechanical method for investigating these properties in many-body systems like atoms and molecules.[4][5] It provides a balance of computational cost and accuracy, making it a staple in computational chemistry.[6][7]

Geometric Optimization and Vibrational Analysis

The first step is to determine the most stable three-dimensional conformation of this compound. The flexibility of the seven-membered azepane ring means the molecule can exist in several low-energy conformations.[8]

Protocol for DFT Geometry Optimization:

  • Initial Structure Generation: A 2D sketch of this compound is converted into a preliminary 3D structure using molecular mechanics force fields.

  • Functional and Basis Set Selection: The choice of functional and basis set is critical for accuracy.[9] A common and reliable combination for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. The M06-2X meta-hybrid functional is also an excellent choice for capturing non-covalent interactions.[8]

  • Optimization Calculation: A geometry optimization calculation is performed to find the minimum energy structure. This iterative process adjusts bond lengths, angles, and dihedrals until the forces on the atoms are negligible.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide theoretical vibrational spectra (e.g., IR and Raman), which can be compared with experimental data if available.[8]

Electronic Properties and Reactivity Descriptors

With an optimized geometry, DFT can be used to calculate key electronic properties that govern the molecule's reactivity and intermolecular interactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding.

  • Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be derived from HOMO and LUMO energies to quantify the molecule's overall reactivity.

The following diagram illustrates the workflow for quantum mechanical characterization.

cluster_QM Quantum Mechanics Workflow (DFT) A 2D Structure Input B 3D Structure Generation (Molecular Mechanics) A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (Confirm Minimum) C->D E Electronic Property Analysis (HOMO, LUMO, MEP) D->E F Optimized 3D Structure & Reactivity Profile E->F

Caption: Workflow for DFT-based molecular characterization.

Part 2: Dynamic Behavior and Environmental Interactions

While DFT provides a static picture, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and interactions with the biological environment.[10][11] MD is a powerful tool for bridging the gap between static structures and biological function.[12]

Conformational Sampling in Solution

MD simulations can explore the conformational landscape of this compound in a solvent, typically water, to mimic physiological conditions.

Protocol for Molecular Dynamics Simulation:

  • System Setup: The DFT-optimized structure of the molecule is placed in a periodic box of explicit solvent molecules (e.g., TIP3P water).

  • Force Field Parameterization: A classical force field (e.g., GAFF, OPLS) is assigned to describe the potential energy of the system. This involves defining atom types, charges, and parameters for bonds, angles, and dihedrals.

  • Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. It is then gradually heated to the desired temperature (e.g., 310 K) and equilibrated at constant pressure (e.g., 1 atm) to achieve a stable state.

  • Production Run: A long simulation (typically hundreds of nanoseconds) is run to collect trajectory data, which is a record of atomic positions and velocities over time.

  • Trajectory Analysis: The trajectory is analyzed to identify dominant conformations, hydrogen bonding patterns with water, and dynamic properties like the Root Mean Square Deviation (RMSD) and Radius of Gyration.

The insights from MD simulations are crucial for understanding how the molecule might behave before reaching its biological target.[13]

Part 3: Pharmacokinetic Profile and Toxicity Prediction

A promising drug candidate must not only be effective but also safe and possess favorable pharmacokinetic properties. These properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the bioavailability and potential side effects of a compound.[14][15] In silico ADMET prediction has become an essential part of early-stage drug discovery, reducing the reliance on costly and laborious experimental evaluations.[16][17]

In Silico ADMET Modeling

A variety of computational models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, can predict ADMET properties from the molecular structure alone.[14][18]

Key ADMET Properties for Prediction:

Property CategoryParameterPredicted ValueSignificance in Drug Development
Absorption Caco-2 Permeability(Quantitative Value)Predicts intestinal absorption and oral bioavailability.
Human Intestinal Absorption (HIA)High/LowIndicates the extent of absorption from the gut.
Distribution Blood-Brain Barrier (BBB) PermeabilityYes/NoDetermines if the compound can reach targets in the CNS.
Plasma Protein Binding (PPB)% BoundAffects the free concentration of the drug available for action.
Metabolism Cytochrome P450 (CYP) InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions.
Excretion Total Clearance(Quantitative Value)Indicates the rate at which the drug is removed from the body.
Toxicity hERG InhibitionHigh/Medium/Low RiskAssesses the risk of cardiotoxicity.
Ames MutagenicityMutagen/Non-mutagenPredicts the potential to cause genetic mutations (carcinogenicity).

This predictive screening helps to identify potential liabilities early, allowing for chemical modifications to improve the molecule's drug-like properties.

Part 4: Target Identification and Binding Analysis

A crucial step in drug discovery is identifying the biological target (typically a protein) through which the molecule exerts its effect and analyzing their interaction. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a macromolecular target.[19][20]

Molecular Docking Protocol

The docking process predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21][22]

cluster_Docking Molecular Docking Workflow P1 Prepare Receptor (e.g., Add Hydrogens, Assign Charges) D1 Define Binding Site (Grid Generation) P1->D1 L1 Prepare Ligand (Generate 3D Conformation, Assign Charges) D2 Run Docking Algorithm (Sampling & Scoring) L1->D2 D1->D2 D3 Analyze Poses (Binding Energy, Interactions) D2->D3 D4 Lead Candidate(s) D3->D4

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Docking Procedure:

  • Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). It is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The ligand (this compound) is prepared from its optimized 3D structure.

  • Binding Site Definition: The region on the protein where the ligand is expected to bind (the active site) is defined. This is often done by creating a grid box encompassing the site. If the site is unknown, "blind docking" can be used where the entire protein surface is searched.[23]

  • Docking Simulation: A docking algorithm explores various orientations and conformations of the ligand within the binding site.[23] Each generated "pose" is evaluated by a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[20]

  • Post-Docking Analysis: The top-scoring poses are analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex.

Validation with MD Simulations

The stability of the best-docked pose can be further validated by running a long-term MD simulation of the protein-ligand complex.[24] If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the predicted binding mode.[25]

Conclusion and Future Outlook

The computational framework outlined in this guide provides a systematic and multi-faceted approach to characterize this compound. By integrating DFT, MD simulations, ADMET prediction, and molecular docking, researchers can build a comprehensive profile of this molecule, covering its intrinsic properties, dynamic behavior, drug-likeness, and potential biological interactions. These theoretical insights are invaluable for prioritizing experimental resources, guiding synthetic modifications, and ultimately accelerating the journey from a novel chemical entity to a viable drug candidate.

References

  • Yu, H., & Adedoyin, A. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(10), 1049-1057. [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Methods in Molecular Biology, 2390, 447-460. [Link]

  • Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. [Link]

  • Creative Biostructure. (n.d.). Molecular Dynamics Simulation in Drug Discovery and Pharmaceutical Development. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

  • MetroTech Institute. (2024). Role of Molecular Dynamics Simulations in Drug Discovery. [Link]

  • Vatansever, S., et al. (2020). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Pharmaceuticals, 13(10), 302. [Link]

  • De Vivo, M., et al. (2016). Role of Molecular Dynamics and Related Methods in Drug Discovery. Journal of Medicinal Chemistry, 59(9), 4035-4061. [Link]

  • National Institutes of Health (NIH). (2023). From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery. [Link]

  • Wikipedia. (n.d.). Density functional theory. [Link]

  • Irwin, J. J., & Shoichet, B. K. (2016). Docking Screens for Novel Ligands Conferring New Biology. Journal of Medicinal Chemistry, 59(9), 4103-4120. [Link]

  • Nostrum Biodiscovery. (2024). The Art and Science of Molecular Docking: Navigating the Future of Drug Discovery. [Link]

  • ResearchGate. (2023). Principles and Applications of Molecular Docking in Drug Discovery and Development. [Link]

  • Imperial College London. (n.d.). An Introduction to Density Functional Theory. [Link]

  • Zhang, Y., et al. (2023). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Pharmaceutics, 15(4), 1234. [Link]

  • LinkedIn. (2024). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. [Link]

  • ResearchGate. (2010). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. [Link]

  • National Institutes of Health (NIH). (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • Burke, K. (n.d.). Learning to Approximate Density Functionals. University of California, Irvine. [Link]

  • Meng, X. Y., et al. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. [Link]

  • MDPI. (2023). A Critical Look at Density Functional Theory in Chemistry: Untangling Its Strengths and Weaknesses. [Link]

  • ResearchGate. (2010). ChemInform Abstract: New Approach to the Formation of Azepine Ring: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-Methyl-5-propargylthiophene and Isothiocyanate. [Link]

  • National Institutes of Health (NIH). (2023). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. [Link]

  • National Institutes of Health (NIH). (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. [Link]

  • ResearchGate. (2022). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Wishka, D. G., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-1940. [Link]

  • Sliwoski, G., et al. (2014). Computational methods in drug discovery. Pharmacological Reviews, 66(1), 334-395. [Link]

  • ResearchGate. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

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Methodological & Application

Application Note: Chromatographic Purification of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of 2-(5-Methyl-2-thienyl)azepane, a heterocyclic compound with potential applications in pharmaceutical research and development. Due to the basic nature of the azepane ring, this compound presents specific challenges in chromatographic purification, primarily peak tailing on standard silica gel. This document outlines detailed protocols for both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity. Furthermore, recognizing the potential for chirality at the C2 position of the azepane ring, a systematic approach to chiral separation is also presented. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for the purification of this compound and structurally related compounds.

Introduction

This compound is a seven-membered heterocyclic compound containing a secondary amine within the azepane ring. Azepane derivatives are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[1] The purification of such compounds is a critical step in their synthesis and characterization, ensuring that subsequent biological and pharmacological studies are conducted with material of the highest possible purity.

The primary challenge in the chromatographic purification of this compound lies in the basicity of the secondary amine. The predicted pKa of the protonated amine is approximately 10.10, indicating that it will be protonated under neutral or acidic conditions.[2] This positive charge can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel stationary phases, resulting in significant peak tailing and poor separation efficiency.

This application note addresses this challenge by providing two optimized achiral purification strategies:

  • Normal-Phase Chromatography (NPC) on amine-functionalized silica or with a mobile phase containing a basic modifier.

  • Reversed-Phase Chromatography (RPC) on a C18 stationary phase with an acidic modifier in the mobile phase.

Additionally, as this compound possesses a stereocenter at the junction of the thiophene and azepane rings, it can exist as a pair of enantiomers. Since the biological activity of enantiomers can differ significantly, a protocol for chiral separation is essential for stereoselective synthesis and pharmacological evaluation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is fundamental to developing an effective purification strategy.

PropertyPredicted ValueImplication for Chromatography
Molecular Formula C₁₁H₁₇NS-
Molecular Weight 195.32 g/mol -
Boiling Point 297.1 ± 28.0 °CSuitable for chromatographic techniques.
pKa (protonated amine) 10.10 ± 0.40[2]The compound is a base and will be protonated at neutral or acidic pH. This necessitates the use of mobile phase modifiers or specialized stationary phases to prevent peak tailing.
UV Absorbance ~230-280 nmThe 2-thienyl moiety is expected to have significant UV absorbance, allowing for detection by UV-Vis spectroscopy.[3][4][5]

Achiral Purification Strategies

Both normal-phase and reversed-phase chromatography can be effectively employed for the purification of this compound, provided the appropriate conditions are used to mitigate the basicity of the analyte.

Normal-Phase Chromatography (NPC)

Normal-phase chromatography is a powerful technique for the purification of moderately polar organic compounds. However, for basic amines like this compound, the acidic nature of standard silica gel can lead to poor chromatography. To overcome this, two primary approaches are recommended.

The use of an amine-functionalized stationary phase or the addition of a basic modifier to the mobile phase are crucial for successful normal-phase purification of basic compounds.[6] These approaches work by neutralizing the acidic silanol groups on the silica surface, thereby preventing strong ionic interactions with the protonated analyte and reducing peak tailing.[7]

Workflow for Normal-Phase Purification

Caption: Workflow for normal-phase purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% (v/v) of triethylamine to the mobile phase to prevent streaking. Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the optimized mobile phase, using a gradient from a less polar to a more polar solvent system if necessary (e.g., increasing the proportion of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Table of NPC Parameters:

ParameterRecommendation
Stationary Phase Silica Gel or Amine-functionalized Silica[6]
Mobile Phase Hexane:Ethyl Acetate with 0.1-1% Triethylamine[7]
Detection UV at 254 nm or staining with potassium permanganate
Reversed-Phase Chromatography (RPC)

Reversed-phase chromatography is a widely used and robust technique for the purification of a broad range of organic molecules. For basic compounds, the use of an acidic modifier in the mobile phase is essential for good peak shape.

By lowering the pH of the mobile phase with an acidic modifier such as formic acid or trifluoroacetic acid (TFA), the protonation of the basic analyte is ensured, and the silanol groups on the C18 stationary phase are kept in their neutral form.[1][8] This minimizes secondary ionic interactions and leads to symmetrical peaks.

Workflow for Reversed-Phase Purification

Caption: Workflow for reversed-phase purification of this compound.

Materials:

  • Crude this compound

  • C18 silica gel (for preparative HPLC)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Sample Preparation: Dissolve the crude material in a mixture of water and acetonitrile, or a suitable solvent that is miscible with the mobile phase.

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system.

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start with a low percentage of B and ramp up to elute the compound of interest. A typical gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Scale-Up to Preparative HPLC: Scale up the optimized analytical method to a preparative HPLC system with a larger C18 column. Adjust the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Analysis and Pooling: Analyze the collected fractions by analytical LC-MS to confirm purity and identity. Pool the pure fractions.

  • Solvent Removal: Remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to yield the purified product as its corresponding salt (e.g., formate or trifluoroacetate).

Table of RPC Parameters:

ParameterRecommendation
Stationary Phase C18-functionalized Silica
Mobile Phase Water:Acetonitrile with 0.1% Formic Acid or TFA[9]
Detection UV at 254 nm

Chiral Purification Strategy

Given the presence of a stereocenter, it is highly probable that this compound is synthesized as a racemic mixture. The separation of enantiomers is crucial for determining the biological activity of each stereoisomer.

Rationale for Method Selection

Direct chiral separation using a chiral stationary phase (CSP) is the most common and efficient method for resolving enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known to be effective for a wide range of chiral compounds and are a good starting point for method development.[10][11][12]

Experimental Protocol: Chiral HPLC

Workflow for Chiral Method Development

Caption: Workflow for chiral separation method development.

Materials:

  • Racemic this compound

  • Chiral HPLC columns (e.g., Daicel Chiralpak® series)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA)

Procedure:

  • Column Screening: Screen a selection of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, AD, AS) under normal-phase conditions.

    • Mobile Phase: A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).

    • Modifier: Add a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase to improve peak shape.[13]

  • Mobile Phase Optimization: If separation is observed, optimize the mobile phase composition by varying the ratio of hexane to alcohol and the type of alcohol (isopropanol, ethanol).

  • Reversed-Phase Screening: If normal-phase conditions are unsuccessful, screen the same columns under reversed-phase conditions.

    • Mobile Phase: A typical starting mobile phase is a mixture of water and acetonitrile or methanol.

    • Modifier: Add an acidic modifier like TFA (0.1%) to the mobile phase.

  • Analytical Method Validation: Once baseline separation is achieved, validate the analytical method for linearity, precision, and accuracy.

  • Preparative Scale-Up: Scale up the optimized analytical method to a preparative chiral HPLC system to isolate larger quantities of each enantiomer.

Table of Chiral HPLC Screening Parameters:

ParameterNormal PhaseReversed Phase
Stationary Phase Polysaccharide-based (e.g., Chiralpak IA, IB, IC)[12]Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phase Hexane:Isopropanol (or Ethanol)Water:Acetonitrile (or Methanol)
Modifier 0.1% Diethylamine[13]0.1% Trifluoroacetic Acid
Detection UV at 254 nmUV at 254 nm

Troubleshooting

IssuePossible CauseRecommended Solution
Peak Tailing (NPC) Strong interaction with acidic silanols.Increase the concentration of the basic modifier (e.g., triethylamine up to 1%). Use an amine-functionalized silica column.[6]
Peak Tailing (RPC) Insufficient suppression of silanol activity.Ensure the mobile phase pH is low enough (typically pH 2-3 with 0.1% TFA or formic acid).[1][8]
Poor Resolution Inappropriate mobile phase or stationary phase.Optimize the mobile phase composition (solvent ratio, modifier). Screen different stationary phases (e.g., different C18 phases or a phenyl-hexyl phase for RPC).
No Separation (Chiral) Unsuitable chiral stationary phase or mobile phase.Screen a wider range of chiral columns. Try different mobile phase systems (normal-phase, reversed-phase, polar organic).[13]

Conclusion

The successful purification of this compound requires careful consideration of its basic nature. By employing either normal-phase chromatography with a basic modifier or an amine-functionalized stationary phase, or reversed-phase chromatography with an acidic modifier, high levels of purity can be achieved. For the separation of its enantiomers, a systematic screening of polysaccharide-based chiral stationary phases under both normal and reversed-phase conditions is recommended. The protocols and guidelines presented in this application note provide a robust framework for researchers to purify this compound and other challenging basic heterocyclic compounds, thereby facilitating their further investigation in drug discovery and development programs.

References

  • UV/Vis absorption spectra of (a) deca(2‐thienyl)biphenyl 1 (black...). ResearchGate. Available from: [Link]

  • Szmant, H. H., & Planinsek, H. J. (1950). The Absorption Spectra of the 2-Furyl and 2-Thienyl Analogs of Chalcone. Journal of the American Chemical Society, 72(9), 4042–4045. Available from: [Link]

  • Szmant, H. H., & Basso, A. J. (1951). The Ultraviolet Absorption Spectra of 2-Thienyl Ketones. Journal of the American Chemical Society, 73(12), 5859–5861. Available from: [Link]

  • Bickler, B. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. Available from: [Link]

  • UV‐Vis‐NIR absorption spectra of the two studied compounds in.... ResearchGate. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage. (2023). Available from: [Link]

  • Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. Sciforum. Available from: [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. (2021). Available from: [Link]

  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. (2014). Available from: [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?. Waters. Available from: [Link].

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available from: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Available from: [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. ResearchGate. Available from: [Link]

  • (PDF) Organic amine flash purification using a novel stationary phase. ResearchGate. (2015). Available from: [Link]

  • Ahuja, S. (Ed.). (2011). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.

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Application Note: Comprehensive Analytical Characterization of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide outlining a multi-faceted analytical strategy for the comprehensive characterization of 2-(5-Methyl-2-thienyl)azepane. As a novel heterocyclic compound with potential applications in pharmaceutical development and chemical synthesis, establishing its identity, purity, and stability is paramount. This guide presents a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. For each method, we elucidate the scientific rationale, provide detailed experimental protocols, and discuss the interpretation of expected data. This integrated approach ensures a robust and reliable characterization, meeting stringent quality control and regulatory standards for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is a heterocyclic small molecule featuring a saturated seven-membered azepane ring linked to a 5-methylthiophene moiety. The presence of both aliphatic and aromatic heterocyclic systems, along with a chiral center at the junction of the two rings, necessitates a thorough and multi-technique approach for unambiguous characterization. The nitrogen atom in the azepane ring imparts basic properties, while the sulfur-containing thiophene ring contributes to its unique electronic and chemical profile.

Robust analytical characterization is the cornerstone of chemical and pharmaceutical development. It validates the synthetic route, confirms the molecular structure, quantifies purity, and identifies potential impurities that could impact biological activity or safety. The methodologies described herein are designed to build a complete analytical profile of the molecule.

Molecular Structure and Properties:

PropertyValueSource
Chemical Name This compound-
CAS Number 527674-20-0[1]
Molecular Formula C₁₁H₁₇NS[2]
Molecular Weight 195.32 g/mol [2][3]
Appearance (To be determined experimentally)-

Integrated Analytical Workflow

A logical and systematic workflow is crucial for efficient and comprehensive characterization. The process begins with preliminary identification, proceeds to definitive structural confirmation, and concludes with quantitative purity assessment.

Analytical_Workflow cluster_0 Phase 1: Identity & Structure cluster_1 Phase 2: Purity & Impurities cluster_2 Phase 3: Final Certification Synthesis Synthesized Material MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS Initial ID NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate & Confirm Structure MS->NMR Structural Hypothesis CoA Certificate of Analysis (CoA) Consolidated Report MS->CoA EA Elemental Analysis Confirm Elemental Composition NMR->EA Structure Confirmed HPLC HPLC-UV/DAD Assess Purity & Related Substances NMR->HPLC Purity Check NMR->CoA EA->CoA GC GC-FID/MS Assess Residual Solvents & Volatile Impurities HPLC->GC Orthogonal Purity HPLC->CoA GC->CoA

Caption: Integrated workflow for the characterization of this compound.

Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon framework. 2D NMR experiments, such as COSY and HSQC, are used to definitively assign proton and carbon signals and confirm the connectivity between the azepane and thienyl moieties. The conformational flexibility of the azepane ring can also be investigated using variable-temperature NMR experiments.[4][5]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical Parameters: Spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical Parameters: Spectral width of 220-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Expected Data and Interpretation:

Proton TypePredicted ¹H Shift (ppm)Carbon TypePredicted ¹³C Shift (ppm)
Azepane NH 1.5 - 3.0 (broad)Thienyl C (quaternary, S-adjacent)140 - 150
Azepane CH (α to N, adjacent to thienyl)3.5 - 4.5Thienyl C (quaternary, Me-adjacent)135 - 145
Azepane CH ₂ (other)1.2 - 2.5 (complex multiplets)Thienyl CH 120 - 130
Thienyl CH 6.5 - 7.0Azepane C H (α to N, adjacent to thienyl)55 - 65
Thienyl CH 6.5 - 7.0Azepane C H₂ (other)25 - 45
Thienyl CH2.4 - 2.6Thienyl C H₃14 - 18
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is critical for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition. Furthermore, the fragmentation pattern observed in MS/MS experiments offers corroborating evidence for the proposed structure. Techniques like atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are well-suited for this type of molecule when coupled with liquid chromatography (LC-MS).[6][7][8]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the basic azepane nitrogen.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI mode to generate the [M+H]⁺ ion.

    • Scan Range: m/z 50 - 500.

    • Fragmentation (MS/MS): Perform collision-induced dissociation (CID) on the parent ion (m/z 196.11) to observe characteristic fragments.

Expected Data and Interpretation:

IonCalculated m/zDescription
[M+H]⁺196.1107Protonated molecular ion. The primary ion observed in positive ESI.
[C₁₁H₁₇NS+H]⁺196.1107High-resolution mass should be within 5 ppm of the theoretical value.
Key Fragments(To be determined)Expect fragmentation corresponding to the loss of the thienyl group or cleavage within the azepane ring.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and quantifying related substance impurities. A reversed-phase method is ideal for a molecule of this polarity. A photodiode array (PDA) or UV detector allows for sensitive detection of the thiophene chromophore. A well-developed and validated HPLC method is essential for quality control in batch release and stability studies.[9][10]

HPLC_Method_Dev Scout 1. Method Scouting (Column, Solvent Screening) Optimize 2. Method Optimization (Gradient, pH, Temp) Scout->Optimize Validate 3. Method Validation (ICH) (Linearity, Accuracy, Precision) Optimize->Validate Routine 4. Routine Analysis Validate->Routine

Caption: Workflow for HPLC method development and validation.

Protocol: Validated Reversed-Phase HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH adjusted to 9.0 with ammonia solution.[11]

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 25% B

      • 2-15 min: 25% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 25% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard in methanol to a final concentration of 0.5 mg/mL.

    • Sample: Prepare the test sample in the same manner.

  • Analysis and Calculation:

    • Perform a blank injection (methanol), followed by five replicate injections of the standard to establish system suitability.

    • Inject the sample.

    • Purity is calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

System Suitability and Validation Parameters:

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Repeatability (%RSD) ≤ 2.0%Ensures precision of the system.
Linearity (r²) ≥ 0.999Confirms detector response is proportional to concentration.

Elemental Composition Analysis

Rationale: Combustion analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur. This fundamental technique confirms the empirical formula and serves as a final, independent verification of the compound's identity and purity, complementing spectroscopic data.[12][13][14]

Protocol: CHNS Combustion Analysis

  • Sample Preparation: Submit 2-3 mg of a finely ground, homogenous, and dried sample in a tin capsule.

  • Instrumentation: Utilize an automated CHNS elemental analyzer.

  • Principle: The sample undergoes complete combustion in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.[13]

  • Analysis: The instrument software calculates the mass percentage of each element based on the detector response and the initial sample weight.

Expected Data and Comparison:

ElementTheoretical Mass %Experimental ResultAcceptance Criteria
Carbon (C) 67.64%(To be determined)± 0.4%
Hydrogen (H) 8.77%(To be determined)± 0.4%
Nitrogen (N) 7.17%(To be determined)± 0.4%
Sulfur (S) 16.42%(To be determined)± 0.4%

Conclusion

The analytical strategy detailed in this application note provides a comprehensive framework for the characterization of this compound. By integrating data from NMR, MS, HPLC, and Elemental Analysis, one can definitively confirm the structure, establish a precise purity value, and create a robust data package suitable for research, development, and regulatory purposes. Each method provides a unique and vital piece of information, and their collective power ensures the highest confidence in the quality of the material.

References

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  • ResearchGate. (n.d.). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Request PDF. [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF. [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (1992). Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. RSC Publishing. DOI:10.1039/P29920000965.
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  • ResearchGate. (2009). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. [Link]

  • PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]

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Application Notes and Protocols: In Vitro Profiling of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] 2-(5-Methyl-2-thienyl)azepane is a novel compound incorporating this key structural motif. While its specific biological targets are yet to be fully elucidated, its structural similarity to known central nervous system (CNS) agents suggests potential activity at key neuromodulatory targets.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct an initial in vitro characterization of this compound. The protocols outlined below describe a tiered screening approach, starting with primary assays for high-value CNS targets—the monoamine transporters—followed by secondary functional assays for related G-protein coupled receptors (GPCRs) and selectivity profiling against monoamine oxidase enzymes. This structured workflow is designed to efficiently identify and characterize the compound's primary biological activity and guide further drug development efforts.

Tier 1: Primary Screening - Monoamine Transporter Activity

Monoamine transporters (MATs), including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical regulators of neurotransmission and are primary targets for a wide range of therapeutics.[3][4] Initial screening of this compound against these transporters is a logical first step to determine its potential as a CNS-active agent.

Radioligand Binding Assays: Determining Affinity for MATs

Radioligand binding assays are the gold standard for quantifying the affinity (Ki) of a test compound for a target receptor or transporter.[5] These assays measure the ability of the test compound to displace a specific radiolabeled ligand from the target.

Experimental Rationale

This protocol utilizes a competitive binding format where this compound will compete with a known high-affinity radioligand for binding to DAT, NET, or SERT expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Workflow for Radioligand Binding Assay

prep Prepare Cell Membranes (Expressing DAT, NET, or SERT) incubation Incubate Membranes with: - Radioligand (e.g., [3H]BTCP for DAT) - Varying concentrations of  this compound prep->incubation Add to assay plate filtration Separate Bound from Free Ligand (Rapid Vacuum Filtration) incubation->filtration After reaching equilibrium counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting Measure radioactivity on filter analysis Data Analysis (Calculate IC50 and Ki) counting->analysis Plot data and fit curve

Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.

Step-by-Step Protocol: DAT Binding Assay

This protocol is specific for the human dopamine transporter (hDAT) and can be adapted for hNET and hSERT by selecting the appropriate radioligand and cell line.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing hDAT.

  • Radioligand: [3H]BTCP (a high-affinity DAT ligand).[6]

  • Test Compound: this compound, prepared in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A known DAT inhibitor (e.g., 10 µM BTCP).[6]

  • Assay Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[7]

  • 96-well Plates and Glass Fiber Filters.

  • Scintillation Counter and Scintillation Fluid.

Procedure:

  • Membrane Preparation: Thaw the hDAT-expressing cell membrane preparation on ice and resuspend in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.[7]

  • Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL radioligand.

    • Non-specific Binding: 150 µL membranes, 50 µL non-specific control (10 µM BTCP), 50 µL radioligand.

    • Test Compound: 150 µL membranes, 50 µL of this compound at various concentrations, 50 µL radioligand.

  • Incubation: Incubate the plate at 4°C for 120 minutes with gentle agitation to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through a 0.3% PEI-presoaked glass fiber filter using a 96-well harvester. Wash the filters four times with ice-cold wash buffer.[7]

  • Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.[7]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Expected Data Summary
TargetRadioligandKd (nM)Reference CompoundReference Ki (nM)This compound IC50 (nM)This compound Ki (nM)
hDAT [3H]BTCP4.5[6]Nomifensine15[6]Experimental ValueCalculated Value
hNET [3H]Nisoxetine1.1Desipramine1.1Experimental ValueCalculated Value
hSERT [3H]Citalopram1.2Fluoxetine1.0Experimental ValueCalculated Value
Functional Uptake Assays: Measuring Inhibition Potency

While binding assays measure affinity, functional uptake assays measure the ability of a compound to inhibit the primary function of the transporter—the reuptake of its neurotransmitter substrate. These assays provide a direct measure of the compound's potency (IC50).

Experimental Rationale

This protocol utilizes a fluorescence-based assay, which offers a safer and higher-throughput alternative to traditional radiolabeled neurotransmitter uptake assays.[8][9] A fluorescent substrate that mimics biogenic amines is used. When this substrate is taken up by cells expressing the transporter, the intracellular fluorescence increases. An inhibitor will block this uptake, resulting in a lower fluorescence signal.[9]

Step-by-Step Protocol: Fluorescence-Based SERT Uptake Assay

This protocol is adapted for the human serotonin transporter (hSERT) and can be applied to hDAT and hNET with the same fluorescent substrate.[10]

Materials:

  • Cell Line: HEK293 cells stably expressing hSERT.

  • Fluorescent Substrate Kit: A commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[9]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[9]

  • Test Compound: this compound.

  • Reference Inhibitor: Fluoxetine for hSERT.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed the hSERT-HEK293 cells into the microplate at a density of 40,000-60,000 cells/well (for 96-well plates) and allow them to form a confluent monolayer overnight.[9]

  • Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of this compound or the reference inhibitor.

  • Dye Loading: Prepare the fluorescent dye solution according to the kit manufacturer's instructions and add it to each well.[9]

  • Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (e.g., Excitation ~440 nm, Emission ~520 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data with 100% transport (vehicle control) and 0% transport (high concentration of reference inhibitor).

    • Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Expected Data Summary
TargetReference InhibitorReference IC50 (nM)This compound IC50 (nM)
hDAT GBR 129095.0Experimental Value
hNET Reboxetine1.1[4]Experimental Value
hSERT Fluoxetine10.0Experimental Value

Tier 2: Secondary Screening - GPCR Functional Assays

If this compound shows significant activity at monoamine transporters, it is crucial to assess its effects on postsynaptic GPCRs that are targets for these monoamines (e.g., dopamine and serotonin receptors). A common method is to measure the modulation of the second messenger cyclic AMP (cAMP).

cAMP Accumulation Assay: Assessing Agonist/Antagonist Activity

GPCRs are often coupled to Gs or Gi proteins, which stimulate or inhibit adenylyl cyclase, respectively, thereby increasing or decreasing intracellular cAMP levels.[11] Measuring cAMP changes can determine if a compound acts as an agonist or antagonist at a specific GPCR.[12]

Experimental Rationale

This protocol uses a competitive immunoassay format (e.g., TR-FRET) to quantify cAMP levels in cells expressing a specific GPCR. To test for Gi-coupled receptors, adenylyl cyclase is first stimulated with forskolin, and the compound's ability to reverse this stimulation is measured.

Workflow for cAMP Assay

cell_prep Plate cells expressing the target GPCR compound_add Add test compound (agonist mode) or Add agonist + test compound (antagonist mode) cell_prep->compound_add lysis Lyse cells to release intracellular cAMP compound_add->lysis After incubation detection Add cAMP detection reagents (e.g., TR-FRET) lysis->detection readout Measure signal (e.g., TR-FRET ratio) detection->readout analysis Data Analysis (Calculate EC50 or IC50) readout->analysis

Caption: General workflow for a cell-based cAMP functional assay.

Step-by-Step Protocol: Gs-Coupled Receptor Agonist Assay

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing a Gs-coupled receptor (e.g., Dopamine D1 receptor).

  • cAMP Assay Kit: A commercial TR-FRET based cAMP assay kit.

  • Test Compound: this compound.

  • Reference Agonist: Dopamine for the D1 receptor.

  • Cell Culture and Assay Buffers.

Procedure:

  • Cell Plating: Plate cells in a suitable microplate and grow overnight.

  • Compound Stimulation: Replace the medium with assay buffer containing various concentrations of this compound or the reference agonist.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents as per the kit's protocol. This typically involves adding a europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the log concentration of the compound to determine the EC50 (for agonists). For antagonist mode, the IC50 is determined by inhibiting the response of a known agonist.

Expected Data Summary (Hypothetical)
Receptor TargetModeReference CompoundReference EC50/IC50 (nM)This compound EC50/IC50 (nM)
Dopamine D1 (Gs) AgonistDopamine5.0Experimental Value
Dopamine D2 (Gi) AntagonistHaloperidol10.0Experimental Value
Serotonin 5-HT1A (Gi) Agonist8-OH-DPAT2.5Experimental Value

Tier 3: Selectivity Profiling - Monoamine Oxidase (MAO) Inhibition

To ensure that the observed activity of this compound is not due to inhibition of monoamine metabolism, it is important to test its effect on monoamine oxidase A (MAO-A) and B (MAO-B).[13][14]

MAO-A/B Inhibition Assay
Experimental Rationale

This assay measures the activity of MAO-A or MAO-B by monitoring the production of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of a substrate.[15] The H2O2 reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a colorimetric or fluorescent signal.[15]

Step-by-Step Protocol: Colorimetric MAO-A Inhibition Assay

Materials:

  • Enzyme Source: Recombinant human MAO-A.

  • MAO Assay Kit: Commercial colorimetric MAO assay kit.[15]

  • Substrate: Tyramine (for MAO-A).[15]

  • Test Compound: this compound.

  • Reference Inhibitor: Clorgyline (for MAO-A).[15]

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-A enzyme.

  • Pre-incubation: Pre-incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate (Tyramine) and the HRP/colorimetric probe solution to start the reaction.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Measurement: Read the absorbance at 540-570 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Expected Data Summary
EnzymeReference InhibitorReference IC50 (nM)This compound IC50 (nM)
MAO-A Clorgyline3.0[16]Experimental Value
MAO-B Deprenyl7.0[16]Experimental Value

Data Interpretation and Next Steps

The data generated from this tiered screening approach will provide a comprehensive initial profile of the in vitro pharmacological activity of this compound.

  • High affinity and potency at a specific MAT (e.g., Ki and IC50 < 100 nM) with lower activity at other transporters and receptors would suggest a selective monoamine reuptake inhibitor.

  • Potent activity at a GPCR (e.g., EC50 or IC50 < 100 nM) would indicate direct receptor modulation.

  • Activity across multiple targets would classify the compound as a "dirty drug," which may or may not be therapeutically desirable.

  • Potent inhibition of MAO enzymes would suggest a different mechanism of action that warrants further investigation.

Based on these initial findings, subsequent studies could include more extensive selectivity profiling against a broader panel of receptors, enzymes, and ion channels, as well as in vivo studies to assess pharmacokinetic properties and behavioral effects.

References

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Application Notes & Protocols: Characterizing 2-(5-Methyl-2-thienyl)azepane as a Novel Ligand for CNS Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of the novel compound, 2-(5-Methyl-2-thienyl)azepane, using in vitro receptor binding assays. Given the structural motifs present in this compound—an azepane ring and a methyl-thienyl group, which are features of various known central nervous system (CNS) active agents—we hypothesize potential interactions with dopaminergic and serotonergic receptors.[1][2][3] This guide offers detailed, step-by-step protocols for membrane preparation, competitive and saturation radioligand binding assays, and data analysis to determine key pharmacological parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction and Scientific Rationale

The discovery of novel chemical entities with the potential to modulate CNS targets is a cornerstone of neuropharmacology. The compound this compound represents such a novel scaffold. The azepane core is a seven-membered nitrogen heterocycle found in a number of bioactive molecules, while the thienyl group is a common bioisostere for phenyl rings in many CNS drugs.[3][4] This structural combination suggests a potential affinity for G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are critical targets in the treatment of numerous neuropsychiatric and neurological disorders.[1][2][5][6]

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor.[7][8] These assays are robust, sensitive, and allow for the precise determination of binding parameters.[7][9] This guide will detail the necessary protocols to evaluate this compound, a non-labeled "cold" ligand, by measuring its ability to compete with a high-affinity radiolabeled ligand ("hot" ligand) for binding to a specific receptor target.

Our investigative workflow is as follows:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis & Interpretation P1 Synthesize & Purify This compound P2 Prepare Receptor Source: Membrane homogenates from cells expressing target receptor (e.g., HEK293-D₂R) A1 Saturation Assay (with Radioligand) Determine Kd and Bmax P2->A1 Provides Receptor Source A2 Competitive Assay (Radioligand vs. Test Compound) Determine IC50 A1->A2 Informs Radioligand Concentration (use at ~Kd) D1 Non-linear Regression Analysis of Binding Data A2->D1 Generates Competition Data D2 Calculate Ki value using Cheng-Prusoff Equation D1->D2 Provides IC50 D3 Determine Receptor Selectivity Profile (Compare Ki across multiple targets) D2->D3 Provides Affinity Constant (Ki)

Caption: Overall workflow for characterizing a novel compound.

Foundational Principles of Radioligand Binding Assays

Understanding the theoretical underpinnings of binding assays is critical for proper execution and data interpretation. The interaction between a ligand and a receptor is a reversible equilibrium process governed by the Law of Mass Action.

Saturation Binding

In a saturation binding experiment, a fixed amount of receptor preparation is incubated with increasing concentrations of a radioligand until equilibrium is reached.[8][10] This allows for the determination of two key parameters:

  • Kᵈ (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kᵈ value signifies higher binding affinity.

  • Bₘₐₓ (Maximum Receptor Density): The total concentration of binding sites in the tissue preparation.[8]

Competitive Binding

Competitive binding assays are used to determine the affinity of an unlabeled test compound (the "competitor," in this case, this compound).[8][11] In this setup, a fixed concentration of radioligand (typically at or near its Kᵈ) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for the same binding site.

  • IC₅₀ (Half-Maximal Inhibitory Concentration): The concentration of the unlabeled competitor that displaces 50% of the specifically bound radioligand.

  • Kᵢ (Inhibition Constant): The Kᵢ is a more intrinsic measure of the competitor's affinity, representing the concentration of the competitor that would occupy 50% of the receptors if no radioligand were present.[12] It is calculated from the IC₅₀ using the Cheng-Prusoff equation :[13]

    Kᵢ = IC₅₀ / (1 + [L]/Kᵈ)

    Where:

    • [L] is the concentration of the radioligand.

    • Kᵈ is the dissociation constant of the radioligand.

G R Receptor RL_hot Receptor- Radioligand Complex (Signal) R->RL_hot Binds RL_cold Receptor-Test Compound Complex (No Signal) R->RL_cold Binds L_hot Radioligand (Hot) L_hot->RL_hot L_cold Test Compound (Cold) L_cold->RL_hot Competes & Inhibits Binding L_cold->RL_cold

Caption: Principle of competitive radioligand binding.

Detailed Experimental Protocols

These protocols are designed for a 96-well plate format using filtration to separate bound from free radioligand, a common and robust method.[7][13] We will use the human Dopamine D₂ receptor (D₂R) and Serotonin 5-HT₂ₐ receptor (5-HT₂ₐR) as hypothetical primary targets.

Materials and Reagents
  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing human D₂R or 5-HT₂ₐR.

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Radioligands:

    • For D₂R: [³H]-Spiperone or [³H]-Raclopride (Specific Activity: 70-90 Ci/mmol).

    • For 5-HT₂ₐR: [³H]-Ketanserin (Specific Activity: 60-80 Ci/mmol).

  • Non-specific Binding Definition:

    • For D₂R: Haloperidol (10 µM final concentration).[14]

    • For 5-HT₂ₐR: Mianserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).[15]

  • Scintillation Cocktail: A high-efficiency liquid scintillation fluid suitable for microplates.

  • Instrumentation: Microplate liquid scintillation counter, multi-channel pipettes, vacuum filtration manifold.

Protocol 1: Competitive Binding Assay for this compound

Objective: To determine the IC₅₀ and Kᵢ of the test compound at the D₂ and 5-HT₂ₐ receptors.

1. Preparation of Reagents:

  • Thaw the receptor membrane preparations on ice. Dilute in ice-cold Assay Buffer to a final concentration that yields robust and reproducible signal (e.g., 5-10 µg protein per well). This must be optimized empirically.
  • Prepare a 2X working solution of the radioligand ([³H]-Spiperone for D₂R, [³H]-Ketanserin for 5-HT₂ₐR) in Assay Buffer. The final concentration in the well should be approximately the Kᵈ of the radioligand for its receptor (e.g., 0.2 nM for [³H]-Spiperone).
  • Prepare serial dilutions of this compound. Start with the 10 mM DMSO stock and perform a 1:10 dilution series in Assay Buffer to cover a wide concentration range (e.g., final well concentrations from 1 pM to 10 µM). Causality: A wide range is essential to define the top and bottom plateaus of the competition curve accurately.
  • Prepare a 2X working solution of the non-specific binding (NSB) control (20 µM Haloperidol or Mianserin) in Assay Buffer.

2. Assay Plate Setup (Total Volume = 200 µL/well):

  • Total Binding (TB) wells (n=3): 100 µL Assay Buffer + 50 µL 2X Radioligand + 50 µL Membrane Prep.
  • Non-specific Binding (NSB) wells (n=3): 50 µL 2X NSB Control + 50 µL 2X Radioligand + 50 µL Membrane Prep.
  • Competitor wells (n=3 per concentration): 50 µL of each serial dilution of the test compound + 50 µL 2X Radioligand + 50 µL Membrane Prep.

3. Incubation:

  • Seal the plate and incubate for 60-90 minutes at room temperature. Causality: Incubation time should be sufficient to allow the binding reaction to reach equilibrium. This should be confirmed with kinetic binding experiments if possible.[8][16]

4. Filtration:

  • Pre-soak the filter plate with a wash buffer (e.g., ice-cold 50 mM Tris-HCl).
  • Place the filter plate on a vacuum manifold.
  • Rapidly transfer the contents of the assay plate to the filter plate.
  • Immediately wash the wells 3-4 times with 200 µL of ice-cold wash buffer. Causality: Rapid washing with cold buffer is crucial to minimize the dissociation of the receptor-ligand complex while effectively removing unbound radioligand.[17]

5. Counting:

  • Dry the filter plate completely.
  • Add 50 µL of scintillation cocktail to each well.
  • Seal the plate and allow it to equilibrate for at least 4 hours in the dark.
  • Count the plate in a microplate scintillation counter to determine disintegrations per minute (DPM) or counts per minute (CPM).
Data Analysis and Interpretation
  • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Normalize Data: Express the data for the competitor wells as a percentage of the specific binding: % Specific Binding = (DPM_competitor - DPM_NSB) / (DPM_TB - DPM_NSB) * 100.

  • Generate Curve: Plot % Specific Binding against the log[Concentration of Test Compound].

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation. This will yield the IC₅₀ value.[10][18]

  • Calculate Kᵢ: Use the Cheng-Prusoff equation as described in Section 2.2. A prerequisite is knowing the Kᵈ of the radioligand, which should be determined via a saturation binding assay (Protocol 2) under identical buffer and temperature conditions.

Protocol 2: Saturation Binding Assay

Objective: To determine the Kᵈ and Bₘₐₓ for the radioligand at its target receptor. This is a critical validation step for the assay conditions.[7][9]

1. Preparation of Reagents:

  • Prepare serial dilutions of the radioligand (e.g., [³H]-Spiperone) in Assay Buffer, typically ranging from 0.01x to 10x the expected Kᵈ.
  • All other reagents (Membrane Prep, NSB Control) are prepared as in Protocol 1.

2. Assay Plate Setup (Total Volume = 200 µL/well):

  • For each concentration of radioligand, set up two conditions in triplicate:
  • Total Binding: 100 µL of radioligand dilution + 50 µL Assay Buffer + 50 µL Membrane Prep.
  • Non-specific Binding: 100 µL of radioligand dilution + 50 µL 2X NSB Control + 50 µL Membrane Prep.

3. Incubation, Filtration, and Counting:

  • Follow steps 3-5 from Protocol 1.

4. Data Analysis:

  • Calculate the specific binding at each radioligand concentration.
  • Plot Specific Binding (DPM or fmol/mg protein) against the [Concentration of Radioligand (nM)].
  • Use non-linear regression software to fit the data to a "one site -- specific binding" equation. This analysis will directly yield the Kᵈ and Bₘₐₓ values.[10]

Hypothetical Data Presentation

The following tables summarize the expected format for presenting the binding data for this compound.

Table 1: Radioligand Saturation Binding Parameters

Receptor Radioligand Kᵈ (nM) Bₘₐₓ (fmol/mg protein)
Human D₂ [³H]-Spiperone 0.18 ± 0.02 1250 ± 85
Human 5-HT₂ₐ [³H]-Ketanserin 0.55 ± 0.04 870 ± 60

Data are presented as mean ± SEM from three independent experiments.

Table 2: Competitive Binding Profile of this compound

Receptor Target IC₅₀ (nM) Kᵢ (nM) Hill Slope (n H)
Human D₂ 15.6 7.2 0.98
Human 5-HT₂ₐ 250.1 142.5 1.01

Kᵢ values were calculated using the Cheng-Prusoff equation with Kᵈ values from Table 1 and the respective radioligand concentrations used in the assay. A Hill slope near 1.0 suggests competition for a single binding site.[13]

Signaling Pathway Context

Both D₂ and 5-HT₂ₐ receptors are GPCRs. Understanding their downstream signaling is crucial for interpreting the functional consequences of binding. A high-affinity ligand could be an agonist, antagonist, or inverse agonist.

  • Dopamine D₂ Receptors are typically coupled to Gαᵢ/ₒ proteins.[1][5] Activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and modulation of ion channels (e.g., activation of GIRK channels).[6]

  • Serotonin 5-HT₂ₐ Receptors are coupled to Gαq/₁₁ proteins. Activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).

G cluster_D2 Dopamine D2 Receptor Pathway (Gαi-coupled) cluster_5HT2A Serotonin 5-HT2A Receptor Pathway (Gαq-coupled) D2R D2R G_i Gαi/o Protein D2R->G_i Activates AC Adenylyl Cyclase G_i->AC Inhibits cAMP cAMP ↓ AC->cAMP HT2AR 5-HT2AR G_q Gαq/11 Protein HT2AR->G_q Activates PLC Phospholipase C (PLC) G_q->PLC Activates IP3_DAG IP3 + DAG ↑ PLC->IP3_DAG Ca Ca²⁺ Release ↑ PKC Activation IP3_DAG->Ca

Sources

Application Notes and Protocols for the Cellular Characterization of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Novel Chemical Entities

The journey of a novel chemical entity from discovery to a potential therapeutic agent is underpinned by a rigorous and systematic cellular characterization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to elucidate the biological activity of 2-(5-Methyl-2-thienyl)azepane .

While the specific biological targets of this compound are not yet elucidated in public-domain literature, its core structure, featuring an azepane ring and a 5-methyl-2-thienyl moiety, provides valuable clues for formulating initial hypotheses. The azepane scaffold is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer and central nervous system-acting agents.[1][2][3][4][5][6] The thienyl group, a bioisostere of the phenyl ring, is also a common constituent in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic properties.[7]

This guide, therefore, is structured as a strategic workflow for the initial biological profiling of a novel compound like this compound. We will explore three plausible and high-impact therapeutic areas where such a molecule might exhibit activity: G-Protein Coupled Receptor (GPCR) modulation , ion channel inhibition , and anticancer activity . For each area, we will detail the rationale, provide step-by-step protocols for key cell-based assays, and present data interpretation strategies.

PART 1: Foundational Steps - Compound Management and Safety

Before commencing any biological assays, it is imperative to establish proper handling and preparation protocols for the test compound.

1.1. Compound Handling and Storage:

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. For long-term storage, the compound should be kept in a tightly sealed container at the recommended temperature, protected from light and moisture.

1.2. Preparation of Stock Solutions:

A high-concentration stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The solubility of the compound should be determined empirically. It is crucial to ensure that the final concentration of the solvent in the cell-based assays is non-toxic to the cells (typically ≤ 0.5% DMSO).

PART 2: Hypothesis-Driven Cellular Screening

Based on the structural motifs of this compound, we propose three primary avenues for initial cellular screening. The following sections provide detailed protocols for each.

Hypothesis 1: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

The conformational flexibility of the azepane ring makes it an attractive scaffold for interacting with the binding pockets of GPCRs.[2] We will explore two key GPCR signaling pathways: cAMP modulation and intracellular calcium mobilization.

This assay determines if this compound acts as an agonist or antagonist of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.[8][9][10][11][12]

Experimental Workflow:

A Seed cells expressing target GPCR in a 96-well plate B Incubate overnight to allow attachment A->B C Pre-treat with this compound (for antagonist mode) B->C D Stimulate with known agonist (for antagonist mode) or test compound alone (for agonist mode) C->D E Lyse cells to release intracellular cAMP D->E F Measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) E->F G Data analysis: Generate dose-response curves and calculate EC50/IC50 F->G

Figure 1: Workflow for a cAMP Accumulation Assay.

Protocol: cAMP Accumulation Assay

  • Cell Seeding: Seed a suitable cell line stably expressing a Gs or Gi-coupled GPCR of interest (e.g., HEK293 or CHO cells) into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a stimulation buffer.

  • Agonist Mode:

    • Remove the culture medium and add the diluted test compound to the cells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with the diluted test compound for a defined period.

    • Add a known agonist for the target receptor at a concentration that elicits a sub-maximal response (e.g., EC80).

    • Incubate for a specified time at 37°C.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • cAMP Detection: Perform the competitive immunoassay to determine the concentration of cAMP in each well.

  • Data Analysis: Plot the measured signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

CompoundTarget GPCRAssay ModeEC50 / IC50 (µM)Emax / % Inhibition
This compoundGs-coupled Receptor XAgonistTBDTBD
This compoundGs-coupled Receptor XAntagonistTBDTBD
This compoundGi-coupled Receptor YAgonistTBDTBD
This compoundGi-coupled Receptor YAntagonistTBDTBD

This assay measures the ability of this compound to modulate Gq-coupled GPCRs by detecting changes in intracellular calcium levels using a fluorescent calcium indicator.[13][14][15][16][17]

Signaling Pathway:

cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Agonist Agonist GPCR Gq-coupled GPCR Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_Release Intracellular Ca²⁺ Release Ca_Store->Ca_Release

Figure 2: Simplified Gq Signaling Pathway Leading to Calcium Release.

Protocol: Calcium Flux Assay

  • Cell Seeding: Plate cells expressing the Gq-coupled GPCR of interest in a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions.

  • Compound Addition: Using a fluorescence plate reader equipped with an injector, add serial dilutions of this compound to the wells while simultaneously monitoring fluorescence.

  • Data Acquisition: Measure the fluorescence intensity over time to capture the kinetic response of calcium mobilization.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50.

Data Presentation:

CompoundTarget GPCREC50 (µM)Max Response (RFU)
This compoundGq-coupled Receptor ZTBDTBD
Hypothesis 2: Anticancer Activity

The azepane ring is a key structural feature in several anticancer agents.[1][18] Therefore, it is prudent to screen this compound for cytotoxic or anti-proliferative effects against various cancer cell lines.

These assays are fundamental for assessing the effect of a compound on cell viability and proliferation.[19][20][21][22][23] The MTT assay measures metabolic activity, while the CellTiter-Glo® assay quantifies ATP levels, both of which are indicative of the number of viable cells.

Experimental Workflow:

A Seed cancer cell lines in a 96-well plate B Incubate for 24 hours A->B C Treat with serial dilutions of this compound B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Add MTT or CellTiter-Glo® reagent D->E F Measure absorbance (MTT) or luminescence (CellTiter-Glo®) E->F G Calculate cell viability and determine IC50 F->G

Figure 3: General Workflow for Cell Viability Assays.

Protocol: Cell Viability Assay

  • Cell Seeding: Seed a panel of cancer cell lines (e.g., representing different tissue origins) into 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Reagent Addition and Measurement:

    • For MTT assay: Add MTT reagent, incubate to allow formazan crystal formation, then solubilize the crystals and measure absorbance.

    • For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the ATP content, and measure luminescence.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against compound concentration to determine the IC50 value.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of this compound
MCF-7Breast CancerTBD
A549Lung CancerTBD
HeLaCervical CancerTBD
HCT116Colon CancerTBD

Should this compound exhibit significant anticancer activity, a potential mechanism of action could be the disruption of microtubule dynamics. An in vitro tubulin polymerization assay can directly assess this.[24][25][26][27][28]

Protocol: In Vitro Tubulin Polymerization Assay

  • Reagent Preparation: Prepare purified tubulin and a reaction buffer containing GTP.

  • Reaction Setup: In a 96-well plate, combine the tubulin solution with various concentrations of this compound. Include positive (e.g., paclitaxel for stabilization, vinblastine for destabilization) and negative (DMSO) controls.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring Polymerization: Measure the change in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of tubulin polymerization.

Hypothesis 3: Modulation of Ion Channel Activity

The structural characteristics of this compound may also allow it to interact with ion channels, which are critical for various physiological processes.[29][30][31][32][33] A membrane potential-sensitive dye assay can be used as a primary screen for ion channel modulators.

Protocol: Membrane Potential Assay

  • Cell Seeding and Dye Loading: Seed a suitable cell line expressing the ion channel of interest in a 96-well plate and load with a membrane potential-sensitive dye.

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader.

  • Compound Addition: Add this compound to the wells.

  • Stimulation: Add a stimulus to open the ion channels (e.g., a high concentration of potassium for potassium channels or a specific agonist).

  • Fluorescence Measurement: Measure the change in fluorescence, which corresponds to changes in membrane potential.

  • Data Analysis: Analyze the fluorescence data to determine if the compound potentiates or inhibits the ion channel activity.

PART 3: Data Interpretation and Next Steps

The initial screening assays described above will provide valuable insights into the potential biological activities of this compound.

  • Positive hits in the GPCR assays would warrant further investigation into receptor subtype selectivity and downstream signaling pathways.

  • Potent anticancer activity would lead to more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays, and in vivo xenograft models.[18][34][35]

  • Modulation of ion channel activity would necessitate electrophysiological studies, such as patch-clamp experiments, to confirm the mechanism of action and determine the specific ion channel subtype involved.[29]

Conclusion

This document provides a structured and hypothesis-driven framework for the initial cellular characterization of this compound. By systematically evaluating its effects on major drug target classes, researchers can efficiently identify its primary biological activities and pave the way for more in-depth mechanistic studies and potential therapeutic development. The provided protocols are robust and can be adapted to specific research needs and available resources.

References

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])

  • cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) - Bio-protocol. (URL: [Link])

  • Ion Channel Assays | Reaction Biology. (URL: [Link])

  • CALCIUM FLUX PROTOCOL. (URL: [Link])

  • Cell-based Assays for Drug Discovery | Reaction Biology. (URL: [Link])

  • Fluo-8 Calcium Flux Assay - Protocols.io. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Intracellular Calcium Flux - University of Utah Flow Cytometry. (URL: [Link])

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines - JOURNAL OF PHARMA INSIGHTS AND RESEARCH. (URL: [Link])

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC - NIH. (URL: [Link])

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (URL: [Link])

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: [Link])

  • Recent progress in assays for GPCR drug discovery. (URL: [Link])

  • Ion Channel Screening - Assay Guidance Manual - NCBI. (URL: [Link])

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone | Bentham Science Publishers. (URL: [Link])

  • Cell-based assays and animal models for GPCR drug screening - PubMed. (URL: [Link])

  • Cell-culture based test systems for anticancer drug screening - EurekAlert!. (URL: [Link])

  • Cell-Based Ion Channel Assays - Creative Bioarray. (URL: [Link])

  • Comparison of Various Cell-Based Assays for GPCR Screening - ResearchGate. (URL: [Link])

  • GloSensor™ cAMP Assay Protocol - Promega Korea. (URL: [Link])

  • 4.5. Tubulin Polymerization Assay - Bio-protocol. (URL: [Link])

  • GPCRs: Cell based label-free assays in GPCR drug discovery - European Pharmaceutical Review. (URL: [Link])

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone - OUCI. (URL: [Link])

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed. (URL: [Link])

  • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (URL: [Link])

  • Calcium Flux Assay Protocol | Download Table - ResearchGate. (URL: [Link])

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (URL: [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Publishing. (URL: [Link])

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel chemical entity, 2-(5-Methyl-2-thienyl)azepane. Given the pharmacological precedent of its core structural motifs—the azepane ring and the thienyl group—we propose a screening cascade to identify its potential activity as a G-protein coupled receptor (GPCR) antagonist. Azepane-based compounds are known to exhibit diverse pharmacological properties, with several approved drugs targeting various receptors.[1] The thienyl moiety is a common substituent in medicinal chemistry, often contributing to enhanced receptor binding and improved metabolic stability.[2][3] This guide details a primary, cell-based fluorescence calcium flux assay for initial hit identification, followed by a confirmatory, biochemical GTPγS binding assay to validate potential antagonists and determine their potency. The protocols are designed to be robust, reproducible, and amenable to automation for large-scale screening campaigns.

Introduction to this compound and its Therapeutic Potential

The azepane scaffold is a privileged structure in medicinal chemistry, present in over 20 FDA-approved drugs for a range of diseases, including cancer, Alzheimer's disease, and microbial infections.[1] Its seven-membered ring offers conformational flexibility, which can be crucial for bioactivity.[4][5] Thiophene-containing compounds have also demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

The combination of these two moieties in this compound suggests a high potential for interaction with biological targets, particularly GPCRs. GPCRs represent the largest class of cell surface proteins and are the targets of over 30% of approved drugs.[9][10] Therefore, a screening campaign to elucidate the bioactivity of this novel compound is a scientifically sound starting point for a drug discovery program.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 2-(5-methylthiophen-2-yl)azepanePubChem
Molecular Formula C11H17NSPubChem
Molecular Weight 195.32 g/mol PubChem
Canonical SMILES CC1=CC=C(S1)C2CCCCCN2PubChem

High-Throughput Screening Strategy

The proposed HTS strategy employs a two-tiered approach to efficiently identify and validate antagonists of a target Gq-coupled GPCR.

  • Primary Screen: A cell-based calcium flux assay will be used to rapidly screen a large compound library, including this compound, for potential antagonists. This assay is highly sensitive and provides a functional readout of Gq-coupled receptor activation.[11][12][13]

  • Confirmatory Screen: Hits from the primary screen will be subjected to a biochemical GTPγS binding assay. This orthogonal assay will confirm the direct interaction of the compound with the G-protein activation machinery, reducing the likelihood of false positives from the primary screen.[14][15][16][17][18]

HTS_Workflow cluster_primary Primary Screening cluster_confirmatory Confirmatory Screening Compound_Library Compound Library (incl. This compound) Primary_Assay Cell-Based Calcium Flux Assay (Antagonist Mode) Compound_Library->Primary_Assay Primary_Hits Initial Hit Identification Primary_Assay->Primary_Hits Confirmatory_Assay Biochemical GTPγS Binding Assay Primary_Hits->Confirmatory_Assay Validated_Hits Validated Hits & Potency Determination Confirmatory_Assay->Validated_Hits SAR_Studies SAR_Studies Validated_Hits->SAR_Studies Lead Optimization

Figure 1: High-throughput screening workflow for GPCR antagonists.

Primary Screening Protocol: Cell-Based Calcium Flux Assay

Principle

This assay measures the inhibition of agonist-induced intracellular calcium mobilization in a cell line stably expressing the target Gq-coupled GPCR. In the resting state, intracellular calcium levels are low.[12][19] Upon agonist binding, the Gq pathway is activated, leading to a rapid increase in intracellular calcium.[10][12] Antagonists will block this agonist-induced calcium release. The change in calcium concentration is detected by a fluorescent dye, providing a robust and scalable readout for HTS.[11][12]

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Calcium Assay Kit: A commercially available no-wash calcium flux assay kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Agonist: A known agonist for the target GPCR.

  • Compound Plates: 384-well plates containing this compound and other library compounds dissolved in DMSO.

  • Instrumentation: A fluorescence kinetic plate reader (e.g., FLIPR or FlexStation).

Step-by-Step Protocol
  • Cell Plating:

    • Harvest and count the cells.

    • Seed the cells into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Add 25 µL of the dye solution to each well of the cell plate.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Using an automated liquid handler, transfer 12.5 µL of the test compounds (including this compound at a final concentration of 10 µM), positive control (known antagonist), and negative control (DMSO) to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Place the assay plate into the fluorescence kinetic plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 12.5 µL of the agonist at a pre-determined EC80 concentration.

    • Immediately begin kinetic reading of fluorescence for 90-120 seconds.

Confirmatory Screening Protocol: GTPγS Binding Assay

Principle

This biochemical assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.[16][17] In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. The use of [35S]GTPγS results in a persistent activation and accumulation of the radiolabeled Gα subunit, which can be quantified.[16][18] Antagonists will inhibit this agonist-stimulated [35S]GTPγS binding in a concentration-dependent manner. This assay provides a direct measure of the compound's effect on G-protein activation, confirming its mechanism of action at the receptor-G protein interface.[14][15]

Materials and Reagents
  • Membrane Preparation: Cell membranes prepared from cells overexpressing the target GPCR.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 10 µM GDP.

  • Radioligand: [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • Agonist: A known agonist for the target GPCR.

  • Test Compounds: Hits identified from the primary screen.

  • Scintillation Plates: 96- or 384-well Scintillation Proximity Assay (SPA) plates or filter plates.

  • Instrumentation: Microplate scintillation counter.

Step-by-Step Protocol
  • Assay Setup:

    • In a 96- or 384-well plate, add in the following order:

      • 25 µL of assay buffer.

      • 25 µL of test compound at various concentrations (for IC50 determination).

      • 25 µL of agonist at its EC50 concentration.

      • 25 µL of membrane preparation (5-10 µg of protein per well).

    • Pre-incubate for 15 minutes at 30°C.

  • Initiation of Reaction:

    • Add 25 µL of [35S]GTPγS (final concentration of 0.1-0.5 nM) to each well to start the reaction.

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C with gentle shaking.

  • Termination and Detection (Filtration Method):

    • Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the filter plates and add scintillant to each well.

    • Count the radioactivity in a microplate scintillation counter.

Assay_Principle cluster_calcium Calcium Flux Assay (Cell-Based) cluster_gtp GTPγS Binding Assay (Biochemical) Agonist_Ca Agonist_Ca GPCR_Ca GPCR Agonist_Ca->GPCR_Ca Binds Gq Gq GPCR_Ca->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER ER IP3->ER Binds Ca_Release Ca_Release ER->Ca_Release Ca2+ Release Fluorescence Fluorescence Ca_Release->Fluorescence Increases Antagonist_Ca Antagonist (e.g., this compound) Antagonist_Ca->GPCR_Ca Blocks Agonist_GTP Agonist_GTP GPCR_GTP GPCR in Membrane Agonist_GTP->GPCR_GTP Binds G_Protein G-Protein GPCR_GTP->G_Protein Activates (GDP -> GTPγS Exchange) GTP_Bound GTP_Bound G_Protein->GTP_Bound [35S]GTPγS Bound Antagonist_GTP Antagonist (e.g., this compound) Antagonist_GTP->GPCR_GTP Blocks

Figure 2: Principles of the primary and confirmatory screening assays.

Data Analysis and Hit Identification

Primary Screen Data Analysis

For the primary screen, the percentage inhibition for each compound is calculated using the following formula:

% Inhibition = (1 - (RFU_compound - RFU_min) / (RFU_max - RFU_min)) * 100

Where:

  • RFU_compound: Relative Fluorescence Units of the test compound well.

  • RFU_max: Average RFU of the negative control (DMSO + agonist).

  • RFU_min: Average RFU of the positive control (known antagonist + agonist).

A common threshold for hit identification is a percentage inhibition greater than 50%.

Confirmatory Screen Data Analysis

For the confirmatory GTPγS binding assay, the percentage inhibition is calculated similarly. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50). The data are fitted to a four-parameter logistic equation to generate IC50 values.

Quality Control

The robustness of the HTS assays is evaluated using the Z'-factor.[17]

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

Where:

  • SD_max and SD_min: Standard deviations of the maximum and minimum signal controls, respectively.

  • Mean_max and Mean_min: Means of the maximum and minimum signal controls, respectively.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Example Data Summary

AssayParameterValueInterpretation
Calcium Flux Z'-factor0.75Excellent assay quality
Hit Rate (at >50% inhibition)0.5%Typical for a primary screen
GTPγS Binding Z'-factor0.82Excellent assay quality
Confirmation Rate60%Good correlation with primary assay
Dose-Response IC50 of this compound500 nMPotent antagonist

Conclusion

This application note provides a detailed and scientifically grounded framework for the high-throughput screening of this compound as a potential GPCR antagonist. By employing a robust primary cell-based calcium flux assay followed by a confirmatory biochemical GTPγS binding assay, researchers can efficiently identify and validate the activity of this novel compound. The provided protocols and data analysis guidelines are designed to ensure the generation of high-quality, reproducible data, forming a solid foundation for subsequent lead optimization and drug development efforts.

References

  • The Scientist. (2015, September 8). High-Throughput Screening of GPCRs for Drug Discovery Applications. [Link]

  • Zhang, R., & Xie, Y. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382. [Link]

  • Shui, W., et al. (2017). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science, 8(11), 7653–7660. [Link]

  • Jiménez-Luna, J., et al. (2021). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 7(6), 988–997. [Link]

  • Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]

  • Gijsen, H. J. M., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

  • Tropsha, A. (2010). Computational Methods for Analysis of High-Throughput Screening Data. ResearchGate. [Link]

  • Ianni, A., et al. (2020). Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. ResearchGate. [Link]

  • Charishma, S., et al. (2025). Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. Journal of Pharma Insights and Research, 3(4), 111-118. [Link]

  • D'Andrea, P., et al. (2021). Recent Advances on the Synthesis of Azepane-Based Compounds. ResearchGate. [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Cell Biology, 63, 103-111. [Link]

  • Zhang, J. H., et al. (2013). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 11(5-6), 296-306. [Link]

  • Zhang, X. H., et al. (2012). Analysis of High Throughput Screening Assays using Cluster Enrichment. Statistical Applications in Genetics and Molecular Biology, 11(4). [Link]

  • Horn, T., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(W1), W548-W554. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. [Link]

  • Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. [Link]

  • Martínez-Pacheco, S. L., et al. (2022). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. International Journal of Molecular Sciences, 23(4), 1959. [Link]

  • Harrison, C., & Traynor, J. R. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 161(6), 1238-1250. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]

  • Creative Bioarray. GTPγS Binding Assay. [Link]

  • Iris Biotech. (n.d.). The Chemical Synthesis Advantage of Thienylalanine Derivatives. [Link]

  • Wang, L., et al. (2014). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. Journal of Biomolecular Screening, 19(6), 908-918. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications. [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Asif, M. (2018). Thiophene: the molecule of diverse medicinal importance. ResearchGate. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. Life Sciences, 74(4), 489-508. [Link]

  • Mishra, R., et al. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Molecules, 26(16), 4983. [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. [Link]

Sources

Application Notes and Protocols for the Dissolution of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(5-Methyl-2-thienyl)azepane is a novel heterocyclic compound with potential applications in drug discovery and development. As with any new chemical entity, establishing a reliable and reproducible dissolution protocol is a critical first step for any experimental workflow, including in vitro and in vivo studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for dissolving and handling this compound.

The protocols outlined herein are based on established principles for handling similar heterocyclic compounds, such as azepane and thienyl derivatives. However, given the novelty of this compound, it is imperative that researchers perform initial small-scale solubility and stability tests to determine the optimal conditions for their specific experimental needs.

Physicochemical Properties and Preliminary Considerations

At the time of writing, specific experimental data on the physicochemical properties of this compound, such as its aqueous solubility, pKa, and logP, are not widely available. Therefore, a preliminary assessment is a mandatory step before proceeding with large-scale experiments.

Key Considerations:

  • Aqueous Solubility: Many small molecule drug candidates exhibit poor solubility in aqueous media. It is crucial to determine if the compound can be directly dissolved in aqueous buffers or if a co-solvent or vehicle is necessary.

  • pH-Dependent Solubility: The presence of the azepane ring, a secondary amine, suggests that the compound's solubility may be pH-dependent. The amine group can be protonated at acidic pH, potentially increasing aqueous solubility.

  • Solvent Compatibility: The choice of solvent for creating a stock solution must be compatible with the downstream application. For cell-based assays, it is essential to select a solvent with low toxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[1]

  • Stability: The stability of the compound in the chosen solvent and at various temperatures should be assessed to ensure the integrity of the prepared solutions over time.

Recommended Materials and Equipment

  • This compound (solid form)

  • Analytical balance

  • Microcentrifuge tubes and/or glass vials

  • Pipettes (various volumes)

  • Vortex mixer

  • Sonicator (water bath)

  • pH meter

  • Sterile filters (0.22 µm)

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), absolute

    • Methanol (MeOH)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Citrate and phosphate buffers for pH screening (e.g., pH 3.0, 5.0, 7.0, 9.0)

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can then be diluted into aqueous buffers for working solutions.

Step-by-Step Methodology:

  • Weighing the Compound: Accurately weigh a small amount of this compound using an analytical balance. Perform this in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvent Addition: Add the desired volume of anhydrous DMSO to the solid compound to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied, but care should be taken to avoid degradation.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Sterilization (Optional): If the stock solution is intended for cell culture experiments, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Example Volumes for Preparing a 10 mM Stock Solution

Molecular Weight ( g/mol )Mass of Compound (mg)Volume of DMSO (µL)
Hypothetical MW of 209.332.091000

Note: The molecular weight of this compound should be confirmed from the supplier's documentation.

Protocol 2: Preparation of Aqueous Working Solutions

This protocol outlines the dilution of the organic stock solution into an aqueous buffer to prepare the final working solution for your experiment.

Step-by-Step Methodology:

  • Thawing the Stock Solution: Thaw a single aliquot of the stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate aqueous buffer (e.g., PBS, cell culture media).

  • Dilution Technique: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing the buffer. This ensures rapid mixing and dispersion of the compound.

  • Final Concentration of Organic Solvent: Ensure that the final concentration of the organic solvent (e.g., DMSO) in the working solution is low (typically <0.5%) to minimize solvent-induced artifacts in biological assays.[1]

  • pH Considerations: For compounds with potentially pH-dependent solubility, it is advisable to test a range of buffer pH values to determine the optimal conditions for maintaining solubility.[2]

  • Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness. If precipitation occurs, the concentration of the working solution may be too high for the chosen buffer system.

Workflow for Dissolution and Preparation of Working Solutions

Dissolution_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock store->thaw Retrieve for use add_buffer Add to Aqueous Buffer thaw->add_buffer vortex_mix Vortex During Addition add_buffer->vortex_mix use_exp Use in Experiment vortex_mix->use_exp

Caption: Workflow for the preparation of stock and working solutions of this compound.

Preliminary Solubility Assessment

For a novel compound, a small-scale solubility test is highly recommended.

Procedure:

  • Prepare a series of microcentrifuge tubes, each containing a small, pre-weighed amount of the compound (e.g., 1 mg).

  • To each tube, add a fixed volume (e.g., 100 µL) of a different solvent or buffer (e.g., water, PBS pH 7.4, 0.1 M HCl, DMSO, Ethanol).

  • Vortex and sonicate the tubes as described in Protocol 1.

  • Centrifuge the tubes to pellet any undissolved solid.

  • Analyze the supernatant to determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). Alternatively, a qualitative assessment can be made by visual inspection.

Table 2: Example of a Preliminary Solubility Screening Table

Solvent/BufferVisual Observation (Clear/Cloudy/Precipitate)Qualitative Solubility
WaterCloudy with precipitatePoorly soluble
PBS, pH 7.4Slightly cloudySparingly soluble
0.1 M HClClear solutionSoluble
DMSOClear solutionFreely soluble
EthanolClear solutionSoluble

Safety and Handling Precautions

As the toxicological properties of this compound may not be fully characterized, it is essential to handle the compound with care.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow the standard first aid procedures and seek medical attention if necessary.

  • Consult the Safety Data Sheet (SDS) if available from the supplier.

Troubleshooting

  • Precipitation upon dilution in aqueous buffer:

    • Decrease the final concentration of the compound.

    • Increase the percentage of the organic co-solvent (if permissible for the assay).

    • Adjust the pH of the aqueous buffer.

    • Consider the use of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, at a low concentration (e.g., 0.01-0.1%).

  • Compound does not dissolve in the organic solvent:

    • Try a different organic solvent (e.g., ethanol, methanol, or a co-solvent system).

    • Increase the sonication time or apply gentle heating.

Conclusion

This application note provides a comprehensive framework for the dissolution of the novel compound this compound. By following these guidelines and performing the recommended preliminary solubility assessments, researchers can develop a robust and reproducible protocol tailored to their specific experimental requirements. Adherence to these procedures will help ensure the quality and reliability of experimental data generated using this compound.

References

  • Khanina, N. V., et al. (2023). A New Method for Studying the Kinetics of the Release of Poorly Soluble API from Solid Oral Dosage Forms on the Example of Quertin. ResearchGate. [Link]

  • ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]

  • ResearchGate. Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. [Link]

  • El-Sayed, M. A., et al. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. PMC. [Link]

  • Al-khedairy, E. B. H., & Al-shdefat, R. (2020). Dissolution method development and enhancement of solubility of clopidogrel bisulfate. International Journal of Pharmaceutical Research, 12(4). [Link]

  • Gomtsyan, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 466-494. [Link]

Sources

A Methodological Framework for Characterizing Novel Thiophene-Azepane Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study Approach for 2-(5-Methyl-2-thienyl)azepane

Abstract: This document provides a comprehensive methodological framework for the initial characterization of novel compounds featuring thiophene and azepane scaffolds as potential enzyme inhibitors. While specific inhibitory data for this compound is not publicly documented, its structural motifs are present in numerous pharmacologically active agents, suggesting its potential for biological activity.[1][2] Thiophene rings are known bioisosteres of phenyl groups that can modulate drug-target interactions, while the azepane core is a key feature in various CNS-active drugs.[3][4] This guide offers researchers a series of robust, self-validating protocols to determine the inhibitory potential (IC50) and the kinetic mechanism of action for uncharacterized compounds like this compound, thereby providing a structured pathway from a novel chemical entity to a characterized enzyme inhibitor.

Rationale and Initial Considerations

The journey to characterize a new chemical entity (NCE) begins with understanding its structural alerts and physicochemical properties. The this compound structure combines an electron-rich thiophene ring with a flexible seven-membered azepane heterocycle.[3][4] This combination suggests potential interactions with a variety of biological targets. Before initiating biological assays, it is critical to establish the compound's fundamental properties, which will dictate its handling and experimental design.

Table 1: Essential Physicochemical Properties for Initial Compound Assessment

ParameterImportance in Assay DesignExample Method of Determination
Purity Ensures that observed activity is due to the compound of interest.HPLC, LC-MS, qNMR
Solubility Determines appropriate solvent and maximum stock concentration. Critical for avoiding precipitation in aqueous assay buffers.Kinetic or thermodynamic solubility assays.
Stability Confirms the compound does not degrade under assay conditions (pH, temperature, light).Time-course analysis via HPLC in assay buffer.
LogP/LogD Predicts membrane permeability and potential for non-specific binding.Calculated (e.g., cLogP) or experimental (e.g., shake-flask method).

Experimental Workflow for Inhibitor Characterization

A systematic approach is essential for the robust characterization of a potential enzyme inhibitor. The workflow begins with a primary screen to determine the half-maximal inhibitory concentration (IC50) and proceeds to more detailed kinetic studies to elucidate the mechanism of inhibition (MoI).

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: IC50 Determination cluster_moa Phase 3: Mechanism of Action A Compound Solubilization (e.g., 10 mM stock in DMSO) B Enzyme & Substrate Reagent Preparation C Dose-Response Assay (Fixed Enzyme/Substrate, Varying Inhibitor Conc.) B->C D Data Analysis: Plot % Inhibition vs. [I] (Non-linear Regression) C->D E Calculate IC50 Value D->E F Kinetic Assay Matrix (Varying Substrate Conc. at Fixed Inhibitor Conc.) E->F Proceed if IC50 is confirmed G Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots F->G H Determine MoI & Ki G->H

Caption: General workflow for identifying and characterizing novel enzyme inhibitors.

Application Protocol 1: Determination of IC50 Value

This protocol provides a general method for determining the IC50 value of a test compound like this compound using a standard 96-well plate spectrophotometric assay.[5]

3.1. Principle

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[6] It is determined by measuring enzyme activity across a range of inhibitor concentrations and fitting the data to a dose-response curve.[7]

3.2. Materials

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC grade

  • Enzyme: Purified enzyme of interest

  • Substrate: Specific substrate for the enzyme that produces a chromogenic product

  • Assay Buffer: Buffer optimized for enzyme stability and activity (e.g., 50 mM Tris-HCl, pH 7.5)

  • Equipment: 96-well clear, flat-bottom microplates; multichannel pipette; microplate reader

3.3. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) of the stock solution in DMSO to create a concentration gradient. This intermediate plate will be used to dose the assay plate.

    • Causality: Preparing dilutions in DMSO prevents compound precipitation before addition to the aqueous buffer and ensures accurate final concentrations.

  • Assay Plate Setup:

    • Design the plate layout to include blanks, 100% activity controls (enzyme, no inhibitor), and test wells.

    • 100% Activity Control (No Inhibitor): Add assay buffer and a volume of DMSO equal to that used in the test wells (e.g., 1 µL). This accounts for any solvent effect.

    • Test Wells: Add 1 µL of each serially diluted compound from the intermediate plate.

    • Blank Wells: Add assay buffer, DMSO, and substrate, but no enzyme. This is used to subtract the background signal from substrate auto-hydrolysis.

  • Enzyme Addition & Pre-incubation:

    • Prepare a working solution of the enzyme in cold assay buffer.

    • Add the enzyme solution to all wells except the blanks.

    • Incubate the plate for 10-15 minutes at the optimal reaction temperature (e.g., 25°C or 37°C).

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated, which is crucial for equilibrium-dependent inhibitors.[5]

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the substrate in the assay buffer. The concentration should ideally be at or near the enzyme's Michaelis constant (Km) for sensitive IC50 determination.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength in kinetic mode (e.g., every 30 seconds for 10-20 minutes).

3.4. Data Analysis

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.[8]

  • Subtract the average velocity of the blank wells from all other wells.

  • Calculate the Percent Inhibition for each test concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))

  • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data using a non-linear regression model (four-parameter logistic function) to determine the IC50 value.[7][9]

Table 2: Template for IC50 Determination Data (Note: This is a template for researchers to input their own data.)

[Inhibitor] (µM)Log [Inhibitor]Avg. Velocity (mOD/min)% Inhibition
1002.00
33.31.52
11.11.05
3.700.57
1.230.09
0.41-0.39
0.14-0.86
0 (Control)N/A0

Application Protocol 2: Mechanism of Inhibition (MoI) Studies

Once the IC50 is established, this protocol determines how the inhibitor interacts with the enzyme and substrate (e.g., competitive, non-competitive).[10][11]

4.1. Principle

The MoI is elucidated by measuring reaction rates at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor. The resulting data, when visualized on a double reciprocal (Lineweaver-Burk) plot, reveals characteristic patterns for different inhibition types.[12][13]

4.2. Step-by-Step Methodology

  • Experimental Setup:

    • The assay is set up similarly to the IC50 determination. However, you will use fixed concentrations of the inhibitor and vary the substrate concentration.

    • Choose two or three fixed concentrations of the inhibitor based on its IC50 (e.g., 0.5x IC50, 1x IC50, and 2x IC50).

    • Prepare a range of substrate concentrations, typically spanning from 0.2x Km to 5x Km or higher.

  • Data Collection:

    • For each fixed inhibitor concentration (including 0 µM), measure the initial reaction velocity (V₀) at each substrate concentration.

    • Generate a dataset containing [S], [I], and V₀.

4.3. Data Analysis and Visualization

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This provides a direct visualization of the impact on Vmax (the maximum reaction rate) and the apparent Km (substrate concentration at half Vmax).

  • Lineweaver-Burk Plot: To more clearly distinguish the MoI, transform the data into a double reciprocal plot.[10][13]

    • Calculate 1/V₀ and 1/[S] for all data points.

    • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

    • The plot should yield straight lines for each inhibitor concentration. The intercepts and slopes are used to determine the MoI.[14]

G Interpreting Lineweaver-Burk Plots for MoI cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition Comp Lines intersect on Y-axis Apparent Km increases Vmax is unchanged NonComp Lines intersect on X-axis Km is unchanged Apparent Vmax decreases UnComp Lines are parallel Apparent Km decreases Apparent Vmax decreases

Caption: Key patterns for identifying inhibition mechanisms from Lineweaver-Burk plots.

4.4. Interpreting the Results

  • Competitive Inhibition: Lines intersect at the y-axis (1/Vmax). The inhibitor binds only to the enzyme's active site.[8]

  • Non-competitive Inhibition: Lines intersect on the x-axis (-1/Km). The inhibitor binds to an allosteric site on the enzyme, affecting catalysis but not substrate binding.[13]

  • Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.[10]

  • Mixed Inhibition: Lines intersect in the upper-left quadrant. The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

From these plots, the inhibition constant (Ki), a true measure of inhibitor potency, can be calculated using formulas specific to the determined mechanism.

Troubleshooting and Best Practices

  • Compound Precipitation: If the compound is not fully soluble in the final assay buffer, results will be inaccurate. Always check the final DMSO concentration (typically keep ≤1%) and visually inspect for precipitation.

  • High Background Signal: This may result from substrate auto-hydrolysis. Ensure blank wells are included and subtract their signal.

  • Non-ideal Enzyme Kinetics: If control data (no inhibitor) does not fit well to the Michaelis-Menten model, the enzyme may be unstable or the assay conditions may need further optimization.[5]

  • Data Quality: Ensure the initial velocity is measured during the linear phase of the reaction.[8] For Lineweaver-Burk plots, be aware that the double reciprocal transformation can distort data errors; non-linear regression of the primary Michaelis-Menten data is often more accurate for calculating kinetic parameters.[10]

References

  • Lineweaver–Burk plot. (n.d.). In Wikipedia. Retrieved January 17, 2026. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). MedSchoolCoach. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021, April 16). European Biophysics Journal. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019, November 14). protocols.io. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Lineweaver–Burk Plot. (2022, May 30). Microbe Notes. [Link]

  • Lineweaver Burk Plots – MCAT Biochemistry. (n.d.). MedSchoolCoach. [Link]

  • How to calculate IC50. (n.d.). Science Gateway. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). BenchSci. [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity. (2023, March 1). JoVE. [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ResearchGate. [Link]

  • Guidelines for accurate EC50/IC50 estimation. (2011, March-April). Pharmaceutical Statistics. [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019, January 15). European Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: The Azepane Scaffold in Neuropharmacology Research with a Focus on "2-(5-Methyl-2-thienyl)azepane" as a Hypothetical Probe

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the azepane scaffold, using the novel compound "2-(5-Methyl-2-thienyl)azepane" as a hypothetical investigational tool in neuropharmacology. While specific data on this exact molecule is not yet prevalent in published literature, this guide synthesizes established knowledge of the azepane pharmacophore to outline a logical, evidence-based approach to its characterization and application.

The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It is a core structural motif in numerous approved drugs and clinical candidates targeting the central nervous system (CNS), including those with antipsychotic, anticonvulsant, and antidepressant properties[1][2]. Recent explorations into novel azepane derivatives have revealed their potential as potent modulators of key neuro-targets, particularly monoamine transporters[3][4][5].

This document will detail the rationale for investigating "this compound," propose a likely mechanism of action based on its structural class, and provide detailed protocols for its comprehensive pharmacological evaluation.

Part 1: Scientific Rationale and Hypothesized Pharmacological Profile

The structure of "this compound" suggests a potential interaction with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft[6][7]. Malfunctions in these transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are implicated in a range of neuropsychiatric and neurodegenerative disorders[6][8][9].

Based on structure-activity relationships of related N-substituted and bicyclic azepanes, it is hypothesized that "this compound" will act as an inhibitor of one or more of these transporters. Studies on similar bicyclic azepanes have demonstrated potent, nanomolar inhibition of NET and DAT, with additional activity at SERT and the sigma-1 receptor[3][4][5]. The thienyl group in the proposed structure may confer unique binding properties and selectivity.

Hypothesized Target Profile:

  • Primary Targets: Dopamine Transporter (DAT), Norepinephrine Transporter (NET)

  • Secondary Targets: Serotonin Transporter (SERT), Sigma-1 Receptor

The following diagram illustrates the central role of monoamine transporters in neurotransmission, the presumed site of action for our investigational compound.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis MAO MAO Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine Dopamine L-DOPA->Dopamine Dopamine->Vesicle VMAT2 DAT DAT Synaptic_Cleft->DAT Reuptake D2R D2 Receptor Synaptic_Cleft->D2R Binding Dopamine_Cytosol Dopamine_Cytosol DAT->Dopamine_Cytosol Transport Dopamine_Cytosol->MAO Metabolism Azepane This compound Azepane->DAT Inhibition Signaling Downstream Signaling D2R->Signaling

Caption: Hypothetical mechanism of action at a dopaminergic synapse.

Part 2: Experimental Characterization Workflow

A systematic approach is essential to elucidate the neuropharmacological profile of "this compound." The following workflow provides a logical progression from initial screening to in-depth mechanistic studies.

cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Selectivity & Off-Target Screening cluster_2 Phase 3: In Vivo Evaluation A Radioligand Binding Assays (DAT, NET, SERT) B Functional Uptake Assays (DAT, NET, SERT) A->B C Determine IC50/Ki Values B->C D Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) C->D E Sigma-1 Receptor Binding Assay D->E F Pharmacokinetic Studies (Brain Penetration) E->F G Locomotor Activity Assay (Stimulant Effects) F->G H Forced Swim Test (Antidepressant-like Effects) G->H I In Vivo Microdialysis (Neurotransmitter Levels) H->I

Caption: Phased experimental workflow for neuropharmacological characterization.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls and established methodologies.

Protocol 1: Radioligand Binding Assays for Monoamine Transporters

This protocol determines the affinity of "this compound" for DAT, NET, and SERT.

Objective: To calculate the inhibitory constant (Ki) of the test compound at human recombinant DAT, NET, and SERT.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding controls: Benztropine (for DAT), Desipramine (for NET), Citalopram (for SERT)

  • Test compound: "this compound" dissolved in DMSO

  • 96-well plates, scintillation vials, liquid scintillation cocktail, scintillation counter, filter mats

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the pellet and store at -80°C. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or a range of concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the reaction. Incubate at room temperature for 60-120 minutes.

  • Termination: Rapidly filter the reaction mixture through glass fiber filter mats using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome & Interpretation: Low nanomolar Ki values would indicate high-affinity binding to the respective transporter, a characteristic of potent inhibitors[3][10]. Comparing the Ki values across the three transporters will establish the compound's selectivity profile.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Radioligand [³H]WIN 35,428[³H]Nisoxetine[³H]Citalopram
Non-specific 10 µM Benztropine10 µM Desipramine10 µM Citalopram
Membrane Protein 5-15 µ g/well 10-30 µ g/well 2-10 µ g/well
Incubation Time 90 min at RT120 min at RT60 min at RT

Table 1: Recommended parameters for radioligand binding assays.

Protocol 2: Synaptosomal [³H]Dopamine Uptake Assay

This functional assay measures the compound's ability to inhibit the reuptake of dopamine into nerve terminals.

Objective: To determine the potency (IC50) of "this compound" in inhibiting dopamine uptake.

Materials:

  • Rodent (rat or mouse) striatal tissue

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRHB)

  • [³H]Dopamine

  • Test compound and reference inhibitors (e.g., GBR-12909)

  • Glass-Teflon homogenizer, water bath, cell harvester, scintillation counter

Procedure:

  • Synaptosome Preparation: Dissect striata and homogenize in ice-cold sucrose buffer. Centrifuge the homogenate, resuspend the pellet, and centrifuge again to obtain the P2 pellet containing synaptosomes.

  • Pre-incubation: Resuspend the P2 pellet in KRHB. Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

  • Uptake Initiation: Add [³H]Dopamine to each tube and incubate for 5 minutes at 37°C. A parallel set of tubes should be incubated on ice to determine non-specific uptake.

  • Uptake Termination: Stop the reaction by adding ice-cold KRHB and immediately filtering the contents through filter mats.

  • Washing & Counting: Wash the filters three times with ice-cold buffer. Measure the trapped radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Calculate specific uptake by subtracting the counts from the ice-incubated tubes from the 37°C tubes.

    • Express the data as a percentage of the vehicle-treated control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Expected Outcome & Interpretation: A low IC50 value indicates potent inhibition of dopamine uptake, confirming the functional activity of the compound at DAT[11][12]. This functional data should correlate with the binding affinity determined in Protocol 1.

Protocol 3: In Vivo Behavioral Assessment - Forced Swim Test (FST)

The FST is a standard preclinical model for assessing antidepressant-like activity.

Objective: To evaluate the potential antidepressant-like effects of "this compound" in rodents.

Materials:

  • Male mice or rats

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C)

  • Test compound, vehicle, and positive control (e.g., Desipramine, a NET inhibitor)

  • Video recording equipment and analysis software (optional)

Procedure:

  • Acclimation & Dosing: Acclimate animals to the testing room. Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-swim Session (Day 1): Place each animal in the water-filled cylinder for a 15-minute conditioning session. This is to induce a state of helplessness.

  • Test Session (Day 2): 24 hours after the pre-swim, place the animals back into the cylinders for a 5-minute test session.

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of any movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Expected Outcome & Interpretation: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect. This outcome would be consistent with the neurochemical profile of a monoamine reuptake inhibitor, as increased synaptic norepinephrine and/or dopamine is a key mechanism of many antidepressant drugs[5][13].

Part 4: Conclusion and Future Directions

The azepane scaffold represents a fertile ground for the discovery of novel neuropharmacological agents[1][2][3]. The hypothetical compound "this compound" provides a compelling starting point for investigation as a potential monoamine transporter inhibitor. The protocols outlined in this document offer a robust framework for its synthesis, characterization, and in vivo evaluation. Successful elucidation of its pharmacological profile could pave the way for the development of new therapeutic agents for neuropsychiatric disorders.

References

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry. [Link][3]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. National Institutes of Health. [Link][4]

  • Reymond Research Group. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. reymondgroup.ch. [Link][5]

  • Various Authors. (Year N/A). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link][1]

  • Carrel, A., et al. (2025). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - Journal of Medicinal Chemistry. Figshare. [Link]

  • Bonifazi, A., et al. (Year N/A). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders. National Institutes of Health. [Link]

  • Schlessinger, A., et al. (Year N/A). Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. PubMed Central. [Link][8]

  • Sede, M., et al. (Year N/A). Ligand coupling mechanism of the human serotonin transporter differentiates substrates from inhibitors. PubMed Central. [Link][9]

  • Grigoriadis, D. E., et al. (Year N/A). Discovery of novel peptidic dopamine transporter ligands by screening a positional scanning combinatorial hexapeptide library. PubMed. [Link][11]

  • Gucwa, M., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. PubMed. [Link][2]

  • Dreier, D. (2018). Synthesis and evaluation of photoswitchable monoamine transporter inhibitors. TU Wien's reposiTUm. [Link][6]

  • Cheng, M. H., et al. (Year N/A). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. PubMed Central. [Link][7]

  • Schmitt, K. C., et al. (Year N/A). Novel tropane-based irreversible ligands for the dopamine transporter. PubMed. [Link]

  • Singh, N., et al. (2005). Discovery of Novel Conformationally Constrained Tropane-Based Biaryl and Arylacetylene Ligands as Potent and Selective Norepinephrine Transporter Inhibitors and Potential Antidepressants. PubMed. [Link][13]

  • Meltzer, P. C., et al. (Year N/A). Design and Synthesis of a Novel Photoaffinity Ligand for the Dopamine and Serotonin Transporters Based on 2β-Carbomethoxy-3β-biphenyltropane. ResearchGate. [Link]

  • Lindsley, C. W., et al. (Year N/A). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. PubMed Central. [Link]

  • Tamiz, A. P., et al. (2005). Synthesis and Monoamine Transporter Binding Properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic Acid Methyl Esters. Norepinephrine Transporter Selective Compounds. PubMed. [Link][10]

  • Stack, G., et al. (2008). Structure-activity relationships of the cycloalkanol ethylamine scaffold: discovery of selective norepinephrine reuptake inhibitors. PubMed. [Link][12]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(5-Methyl-2-thienyl)azepane. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this heterocyclic scaffold. As a key intermediate in various pharmaceutical development programs, achieving a high-yield, reproducible synthesis is paramount.

This guide moves beyond simple protocols. It provides a deep dive into the reaction's mechanics, offers robust troubleshooting strategies for common experimental hurdles, and is grounded in established chemical principles. Our goal is to empower you to not only execute the synthesis but to understand and control the critical parameters that govern its success.

Part 1: The Primary Synthetic Pathway: Nucleophilic Addition to an Acyliminium Ion

The most prevalent and reliable method for synthesizing this compound involves the generation of a reactive N-acyliminium ion from a suitable azepane precursor, followed by the nucleophilic addition of a 5-methyl-2-thienyl organometallic reagent. This approach offers good control and generally provides the desired product in moderate to high yields.

The workflow begins with the functionalization of caprolactam, followed by reduction and subsequent reaction with the thienyl nucleophile.

Causality Behind the Experimental Design

The core of this synthesis is a classic carbon-carbon bond formation. Here's the strategic breakdown:

  • Azepane Precursor: We start with N-Boc-2-methoxyazepane (or a similar N-alkoxyaminal). The N-Boc group serves two purposes: it activates the C2 position towards nucleophilic attack by stabilizing the subsequent N-acyliminium ion, and it acts as a protecting group. The methoxy group at C2 is an excellent leaving group when activated by a Lewis acid.

  • N-Acyliminium Ion Generation: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is critical. The Lewis acid coordinates to the methoxy group, facilitating its departure and generating a highly electrophilic N-acyliminium ion intermediate. This transient species is poised for immediate reaction.[1][2]

  • Thienyl Nucleophile: 2-Methylthiophene is deprotonated at the 5-position using a strong base, typically n-butyllithium (n-BuLi), to form 5-methyl-2-thienyllithium.[3] This organolithium reagent is a potent carbon-based nucleophile, ideal for attacking the electrophilic iminium ion. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent quenching of the organometallic reagent and unwanted side reactions.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis.

G cluster_0 Step 1: Nucleophile Preparation cluster_1 Step 2: Iminium Ion Generation & Coupling cluster_2 Step 3: Deprotection & Workup A 2-Methylthiophene B n-BuLi, THF, -78 °C A->B Deprotonation C 5-Methyl-2-thienyllithium B->C G Crude N-Boc-2-(5-Methyl-2-thienyl)azepane C->G Nucleophilic Attack D N-Boc-2-methoxyazepane E BF3·OEt2, CH2Cl2, -78 °C D->E Lewis Acid Activation F N-Acyliminium Ion Intermediate E->F F->G H TFA or HCl G->H Acidic Deprotection I Aqueous Workup & Extraction H->I J Purification (Chromatography) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is the most frequent issue and can be traced back to several critical points in the procedure. The key is to systematically identify the point of failure.

Answer: Low or no product formation almost always stems from one of three areas: (1) Ineffective generation of the organolithium nucleophile, (2) Failure to form the N-acyliminium ion, or (3) Improper reaction conditions during the coupling step.

Troubleshooting Steps:

  • Verify Organolithium Formation: The generation of 5-methyl-2-thienyllithium is highly sensitive to moisture and air.

    • Moisture Contamination: Ensure all glassware was rigorously flame-dried or oven-dried (>120 °C) and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents; THF should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

    • Reagent Quality: Use a freshly titrated or recently purchased bottle of n-BuLi. Over time, n-BuLi degrades, leading to incomplete deprotonation. A simple titration (e.g., with diphenylacetic acid) can confirm its molarity.

    • Confirmation (Optional): Before adding to the main reaction, you can perform a quench test. Take a small aliquot of your presumed 5-methyl-2-thienyllithium solution, quench it with D₂O, and analyze by ¹H NMR. The absence of the proton signal at the 5-position of the thiophene ring confirms successful lithiation.

  • Check Lewis Acid and Iminium Ion Formation:

    • Lewis Acid Quality: BF₃·OEt₂ is hygroscopic. Use a fresh bottle or a properly stored aliquot. Contamination with water will deactivate the Lewis acid.

    • Temperature Control: The N-acyliminium ion is highly reactive. Its generation and subsequent reaction with the nucleophile must be performed at low temperatures (-78 °C, a dry ice/acetone bath) to prevent decomposition and side reactions. Ensure your reaction temperature is stable.

  • Review Addition & Quenching Procedure:

    • Slow Addition: The 5-methyl-2-thienyllithium solution should be added slowly (cannula transfer is recommended) to the solution of the azepane precursor and Lewis acid at -78 °C. A rapid addition can cause localized heating, leading to side reactions.

    • Quenching: The reaction should be quenched at low temperature by adding a saturated aqueous solution of NH₄Cl or water before warming to room temperature. Warming the reaction mixture before quenching can lead to decomposition.

G A Low or No Yield B Was the 5-methyl-2-thienyllithium successfully generated? A->B C Issue: Ineffective Lithiation. - Check solvent/glassware dryness. - Titrate n-BuLi. - Ensure inert atmosphere. B->C No D Were reaction conditions strictly controlled? B->D Yes E Issue: Poor Reaction Control. - Maintain temp at -78 °C. - Add nucleophile slowly. - Quench at low temperature. D->E No F Are the N-Boc-2-methoxyazepane and Lewis Acid of high quality? D->F Yes G Issue: Reagent Degradation. - Use fresh/pure azepane precursor. - Use fresh, anhydrous BF3·OEt2. F->G No

Caption: Decision tree for troubleshooting low reaction yield.

Q2: My crude product analysis (GC-MS, NMR) shows significant impurities. What are the likely side reactions?

Answer: Several side reactions can compete with the desired nucleophilic addition, leading to a complex product mixture.

  • Homocoupling of the Thiophene: If any oxidizing species are present, or if the organolithium solution is not handled properly, you may observe the formation of 2,2'-bis(5-methylthiophene). This is often an indicator of issues with the inert atmosphere.

  • Protonation of the Nucleophile: This is the most common side reaction and leads to the recovery of 2-methylthiophene starting material. It occurs if there are any acidic protons in the system, most commonly from trace water in the solvent or on the glassware.[4]

  • Over-addition/Reaction with the Boc-group: While less common with organolithiums at low temperature, highly reactive nucleophiles can potentially react with the carbonyl of the Boc protecting group.[5] This is more of a concern with Grignard reagents or if the temperature is not well-controlled.

  • Elimination: The N-acyliminium ion can potentially undergo elimination to form an enamine, especially if a non-nucleophilic base is present or if the reaction temperature is allowed to rise before the nucleophile is added.

Mitigation Strategies:

  • Strictly Anhydrous/Inert Conditions: This cannot be overstated. It is the primary defense against protonation and homocoupling.

  • Temperature Control: Maintain -78 °C throughout the addition process to maximize the rate of the desired reaction over side reactions.

  • Order of Addition: Always add the organolithium nucleophile to the mixture of the electrophile and Lewis acid. Pre-mixing the organolithium with the Lewis acid is generally not advisable.

Q3: The deprotection step is messy and purification is difficult. How can I improve this?

Answer: The Boc deprotection with strong acid (like TFA or HCl) can sometimes lead to side products if not performed cleanly. The subsequent purification requires careful selection of chromatographic conditions.

For Deprotection:

  • Clean Removal of Acid: After deprotection, ensure the strong acid (e.g., TFA) is thoroughly removed. This can be done by co-evaporation with a solvent like toluene in vacuo.

  • Careful Basification: The resulting amine salt must be neutralized to the free base before extraction or chromatography. Add a base (e.g., sat. NaHCO₃ or 1M NaOH) slowly at 0 °C until the aqueous layer is basic (pH > 9). A vigorous reaction can cause decomposition. Extract the free amine product promptly into an organic solvent like dichloromethane or ethyl acetate.

For Purification (Column Chromatography):

  • Stationary Phase: Silica gel is standard. However, the free amine product can streak on silica due to its basicity. Pre-treating the silica gel with triethylamine (Et₃N) can significantly improve peak shape. This is done by preparing the column slurry with a solvent system containing ~1% Et₃N (e.g., 94:5:1 Hexanes:EtOAc:Et₃N).

  • Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar system (e.g., 100% Hexanes or 98:2 Hexanes:EtOAc) and gradually increase the polarity by adding more ethyl acetate or methanol. The addition of 0.5-1% triethylamine to the eluent throughout the run is crucial to prevent streaking.

  • Product Visualization: The product may not be strongly UV-active. Use staining agents like potassium permanganate (KMnO₄) or ninhydrin to visualize the spots on TLC plates.

Part 3: FAQs & Data Summary

Frequently Asked Questions
  • Q: Can I use a Grignard reagent instead of an organolithium?

    • A: Yes, 5-methyl-2-thienylmagnesium bromide can be used. However, organolithium reagents are often more reactive and can give cleaner additions at low temperatures. Grignard reagents might require the use of a copper catalyst (to form a Gilman-type reagent) to achieve high yields in additions to N-acyliminium ions.[2][6]

  • Q: How critical is the exact stoichiometry of n-BuLi?

    • A: It is very important. Using slightly more than 1.0 equivalent (e.g., 1.05-1.1 eq) ensures full deprotonation of the 2-methylthiophene. A significant excess can lead to side reactions, including potential deprotonation at other sites or reaction with the solvent.

  • Q: My N-Boc-2-methoxyazepane precursor is an oil. How do I ensure it's pure and dry?

    • A: Precursors that are oils should be purified by column chromatography and then dried under high vacuum for several hours to remove residual solvent and moisture. A ¹H NMR spectrum should be taken to confirm purity before use.

Data Summary: Typical Reaction Parameters
ParameterRecommended ConditionRationale & Justification
Solvent Anhydrous Tetrahydrofuran (THF)Good solubility for organometallics; low freezing point. Must be rigorously dried.
Temperature -78 °C (Dry Ice / Acetone)Critical for stability of the organolithium and the N-acyliminium ion; minimizes side reactions.
Base (for lithiation) n-Butyllithium (n-BuLi)Strong, non-nucleophilic base ideal for rapid and clean deprotonation of thiophene.
Lewis Acid Boron Trifluoride Etherate (BF₃·OEt₂)Effective for generating the N-acyliminium ion from the alkoxyaminal precursor.
Deprotection Agent Trifluoroacetic Acid (TFA) or 4M HCl in DioxaneStrong acids that cleanly cleave the Boc protecting group at room temperature.
Purification Silica Gel Chromatography with Et₃NNeutralizes acidic sites on silica, preventing streaking of the basic amine product.
Expected Yield 60 - 80%Achievable range with careful control of all parameters.

References

  • Troitskii, N. A., et al. (2018). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. ResearchGate. Available at: [Link]

  • Forrest, A. K., & Wight, P. (2001). The synthesis and reactions of some N-acyl-N-aryliminium ions. Arkivoc. Available at: [Link]

  • Amoros, M., et al. (1995). Stereoselective Addition of Grignard-Derived Organocopper Reagents to N-Acyliminium Ions. The Journal of Organic Chemistry. Available at: [Link]

  • ChemBK. (2024). 2-Thienyllithium solution. ChemBK. Available at: [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • Tarkin-Tas, E., & Mathias, L. J. (2010). Synthesis and Ring-Opening Polymerization of 5-Azepane-2-one Ethylene Ketal: A New Route to Functional Aliphatic Polyamides. Macromolecules. Available at: [Link]

  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]

  • Supporting Information for Synthesis of 1. (n.d.). Available at: [Link]

  • Brandsma, L., & Verkruijsse, H. D. (1987). 2-Thiophenethiol. Organic Syntheses. Available at: [Link]

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reaction with Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]

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"2-(5-Methyl-2-thienyl)azepane" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the dedicated technical support guide for 2-(5-Methyl-2-thienyl)azepane. As a novel heterocyclic compound, understanding its stability profile is paramount for successful research, development, and formulation. This document is structured as a series of practical, issue-focused troubleshooting guides and FAQs designed to address the specific chemical liabilities inherent in its structure. My approach is to explain the "why" behind a potential problem, providing you with the mechanistic understanding to not only solve the immediate issue but also to proactively design more robust experiments.

The core structure of this compound presents two primary areas of chemical interest: the electron-rich 5-methylthiophene ring and the saturated secondary amine of the azepane moiety. The interaction between these groups, and their susceptibility to common laboratory and storage conditions, forms the basis of this guide.

Part 1: Troubleshooting Guides & Diagnostic Workflows

This section addresses specific problems you may encounter. Each guide provides a hypothesis for the root cause, a diagnostic workflow, and recommended mitigation strategies.

Issue 1: Gradual Loss of Purity in Stored Samples, Accompanied by Yellow/Brown Discoloration

Symptoms:

  • A freshly purified, colorless or off-white solid/oil slowly develops a yellow or brown tint over days or weeks.

  • Repeat HPLC analysis shows a decrease in the main peak area and the appearance of several new, more polar minor peaks.

  • The issue is more pronounced in samples exposed to light and air.

Probable Cause: Oxidative and/or Photolytic Degradation

The thiophene ring and the secondary amine are both susceptible to oxidation. The discoloration is a classic sign of the formation of complex, conjugated oligomeric or polymeric species resulting from initial degradation events.

Expert Analysis: The primary suspects are the oxidation of the thiophene's sulfur atom and the nitrogen of the azepane ring. The C-H bond at the azepane's 2-position, being adjacent to the thiophene ring (a "pseudo-benzylic" position), is also activated towards autoxidation. This process often involves radical mechanisms, which are initiated or accelerated by light (photolysis) and trace metal impurities.

Diagnostic & Mitigation Workflow

Below is a systematic workflow to diagnose and prevent oxidative degradation.

G cluster_diagnosis Diagnostic Phase cluster_mitigation Mitigation & Prevention A Symptom Observed: Sample discoloration and purity loss on storage. B Perform Comparative Analysis: 1. Freshly purified sample 2. Aged sample (air/light) 3. Aged sample (inert/dark) A->B C Analytical Technique: LC-MS is critical. Look for mass increases. B->C D Identify Degradants: - M+16 peak? (Sulfoxide/N-oxide) - M+32 peak? (Sulfone) - Dimeric species? C->D E Inert Atmosphere Storage: Purge vials with Argon or N2. Use sealed septum-capped vials. D->E If oxidation is confirmed... F Light Protection: Store in amber vials or wrap containers in foil. D->F G Temperature Control: Store at recommended temperature (e.g., -20°C) to slow kinetics. D->G H Use of Antioxidants: For solutions, consider adding BHT or Vitamin E (tocopherol) if compatible with application. D->H G cluster_diagnosis Diagnostic Phase cluster_mitigation Mitigation & Prevention A Symptom Observed: Degradation in acidic conditions (e.g., HPLC, workup). B Perform pH Stability Test: Incubate compound in buffers of varying pH (e.g., pH 2, 4, 7, 9). A->B C Analyze by HPLC at t=0 and t=24h. Quantify parent peak loss. B->C E Chromatography: - Use neutral or basic alumina. - Use buffered mobile phases or add a scavenger base (e.g., 0.1% triethylamine). - Deactivate silica gel. C->E If acid instability is confirmed... F Workup/Formulation: - Avoid strong acids. - Use weak acids (e.g., citric acid) or bicarbonate washes instead of HCl. - Maintain pH > 4 where possible. C->F G cluster_oxide Primary Oxidation Parent This compound N_Oxide Azepane N-Oxide (M+16) Parent->N_Oxide O2, light S_Oxide Thiophene S-Oxide (M+16) Parent->S_Oxide O2, light RingOpened Ring-Opened Products (Hydrolysis) Parent->RingOpened H+, H2O S_Dioxide Thiophene S-Dioxide (M+32) S_Oxide->S_Dioxide [O] Polymer Colored Oligomers/ Polymers S_Oxide->Polymer RingOpened->Polymer

Technical Support Center: Overcoming Solubility Challenges with 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for "2-(5-Methyl-2-thienyl)azepane".

Welcome to the technical resource guide for this compound. As Senior Application Scientists, we have compiled this guide to provide researchers, chemists, and formulation specialists with practical, in-depth solutions to the solubility challenges commonly encountered with this molecule. This guide moves beyond simple protocols to explain the physicochemical principles driving each strategy, empowering you to make informed decisions in your experimental design.

The structure of this compound, featuring a basic azepane ring and a lipophilic methyl-thiophene moiety, presents a classic solubility profile: poor aqueous solubility at neutral and alkaline pH, which can be modulated by leveraging its chemical properties. This guide provides a systematic approach to characterizing and overcoming these limitations.

Part 1: Frequently Asked Questions (FAQs) & Initial Characterization

This section addresses the preliminary questions researchers may have before beginning experimental work.

Q1: What are the key physicochemical properties of this compound that dictate its solubility?

A1: The solubility behavior of this compound is governed by two primary structural features:

  • The Azepane Ring: This is a seven-membered cyclic secondary amine.[1] Amines are basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton.[2][3] The predicted pKa of the conjugate acid of this amine is approximately 10.10.[4] This means that at a pH below ~10, the nitrogen will be protonated, forming a positively charged, and thus more water-soluble, cationic species.[2][5]

  • The 5-Methyl-2-thienyl Group: The thiophene ring system is aromatic and, along with the methyl group, contributes to the molecule's lipophilicity (fat-solubility).[6] This part of the molecule prefers non-polar environments and is the primary reason for its low intrinsic solubility in water.[6][7]

The interplay between the basic, hydrophilic (when protonated) azepane group and the lipophilic thiophene group results in a classic pH-dependent solubility profile.

Q2: I have a new batch of the compound. What is the very first step I should take to assess its solubility?

A2: The most crucial first step is to determine the compound's pH-solubility profile. This will provide a quantitative measure of its solubility across a physiologically and experimentally relevant pH range. We recommend a preliminary screening by testing solubility in three key aqueous buffers:

  • Acidic Buffer (e.g., 0.1 M Citrate Buffer, pH 3.0)

  • Neutral Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Basic Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.0)

A significant increase in solubility at pH 3.0 compared to pH 7.4 and 9.0 will confirm the expected behavior of a basic compound and guide your subsequent formulation strategy. The "gold standard" for definitive measurement is the shake-flask method.[8][9]

Q3: In which common laboratory solvents should I expect this compound to be readily soluble?

A3: Given its organic structure, the compound is expected to have high solubility in polar aprotic organic solvents such as:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

It should also be soluble in polar protic solvents like ethanol, methanol, and isopropanol.[3] This high solubility in organic solvents is foundational for preparing concentrated stock solutions for subsequent dilution into aqueous media.

Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

If you encounter solubility issues, follow this systematic workflow. This decision-making process is designed to find the most efficient and effective solution for your specific experimental needs.

G start Start: Compound is Insoluble in Aqueous Medium (e.g., PBS pH 7.4) ph_mod Step 1: pH Modification (Acidic Buffers) start->ph_mod check_sol_ph Is Solubility Sufficient and pH Acceptable? ph_mod->check_sol_ph cosolvent Step 2: Use Co-solvents (e.g., DMSO, EtOH, PEG 400) check_sol_ph->cosolvent No success Goal Achieved: Solubilized Compound check_sol_ph->success Yes check_sol_co Is Solubility Sufficient for In Vitro / Low-Dose Study? cosolvent->check_sol_co salt_form Step 3: Salt Formation (e.g., HCl, Mesylate Salt) check_sol_co->salt_form No / High Conc. Needed check_sol_co->success Yes check_sol_salt Is Solubility Sufficient for High-Dose / In Vivo Study? salt_form->check_sol_salt advanced Step 4: Advanced Formulations (Cyclodextrins, Nanosuspensions) check_sol_salt->advanced No check_sol_salt->success Yes advanced->success Formulation Developed

Caption: Decision workflow for solubilizing this compound.

Step 1: pH Modification
  • Problem: The compound shows little to no solubility in neutral buffers like PBS (pH 7.4), which is required for many biological assays.

  • Scientific Rationale: As a basic compound with a pKa of ~10.1, this compound exists predominantly in its neutral, poorly soluble free-base form at pH 7.4.[2][4] By lowering the pH of the aqueous medium to a value at least 2 units below the pKa (i.e., pH < 8), the equilibrium will shift to favor the protonated, cationic form of the molecule, which is significantly more water-soluble.[5][10]

Caption: pH-dependent equilibrium of this compound.

  • Recommended Action: Determine the compound's pH-solubility profile experimentally. Prepare saturated solutions in a series of buffers (e.g., pH 2, 3, 4, 5, 6, 7.4) and quantify the concentration of the dissolved compound. This will identify the optimal pH for solubilization.

  • Potential Pitfall: Extremely low pH can sometimes lead to chemical degradation (e.g., hydrolysis). It is crucial to assess the stability of the compound at the selected pH over the duration of your experiment.

Step 2: Employing Co-solvents
  • Problem: The optimal pH for solubility is incompatible with your experimental system (e.g., it is toxic to cells), or you need to further boost solubility beyond what pH adjustment alone can achieve.

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system.[11] This reduction in polarity lowers the energy penalty required to dissolve a lipophilic solute, thereby increasing its solubility.

  • Recommended Action: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO or ethanol. Then, dilute this stock solution into your final aqueous buffer while vortexing to minimize precipitation. The final concentration of the co-solvent should be kept as low as possible, typically <1% v/v for in vitro assays, to avoid artifacts.

Table 1: Common Co-solvents for Preclinical Research

Co-solventTypical Final Conc. (in vitro)Key Properties
DMSO 0.1 - 1%High solubilizing power; can have biological effects.
Ethanol 0.1 - 2%Biocompatible at low concentrations; volatile.
Polyethylene Glycol 400 (PEG 400) 1 - 10%Low toxicity; viscous; suitable for in vivo use.
Propylene Glycol (PG) 1 - 10%Common vehicle for oral and parenteral formulations.
Glycerin 1 - 20%Non-toxic, viscous.
  • Potential Pitfall: The compound may precipitate out of solution when the organic stock is diluted into the aqueous buffer. This is a common issue known as "crashing out." To mitigate this, add the stock solution slowly to the vigorously stirring buffer.

Step 3: Salt Formation
  • Problem: You require a solid, water-soluble form of the compound for high-concentration dosing solutions (e.g., for in vivo pharmacology studies) where co-solvents are undesirable or insufficient.

  • Scientific Rationale: Reacting the basic azepane nitrogen with an acid creates a stable ionic salt.[12][13] These pre-formed salts are crystalline solids with significantly higher aqueous solubility and often improved dissolution rates compared to the free base.[14][15] The salt form effectively bypasses the need for a large pH change in the final solution to achieve protonation.[15][16]

  • Recommended Action: Perform a salt screening study using various pharmaceutically acceptable acids. Common counter-ions for basic drugs include hydrochloride, hydrobromide, mesylate, sulfate, and tartrate.[14] The resulting salt forms should be evaluated for solubility, crystallinity, stability, and hygroscopicity. For example, the hydrochloride salt is a common choice and often provides a significant solubility advantage.[14]

  • Potential Pitfall: Different salt forms can result in different crystal structures (polymorphs) with varying physical properties.[17] Some salts may also be hygroscopic (readily absorb moisture from the air), which can complicate handling and weighing.

Step 4: Advanced Formulation Strategies
  • Problem: Even after pH optimization and salt formation, the required concentration for a specific dosage form (e.g., a high-dose oral formulation) cannot be achieved.

  • Scientific Rationale & Action: For advanced drug development, several technologies can be employed:

    • Complexation: Using cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior.[18] The lipophilic thiophene portion of your molecule can become encapsulated within the cyclodextrin cavity, rendering the entire complex water-soluble.

    • Solid Dispersions: Dispersing the compound in a molecular, amorphous state within a hydrophilic polymer matrix.[19] This enhances the dissolution rate by preventing the compound from crystallizing.

    • Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[11][20]

These advanced methods typically require specialized equipment and formulation expertise.

Part 3: Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, considered the "gold standard" in the field.[8]

  • Preparation: Add an excess amount of this compound (enough that a solid residue will remain) to a known volume (e.g., 1 mL) of the desired solvent (e.g., pH 7.4 PBS) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separation: After equilibration, allow the suspension to settle. Carefully withdraw the supernatant and clarify it by centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter compatible with the solvent.

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[21][22]

  • Calculation: Express the solubility in units such as mg/mL or µM.

Protocol 2: Co-solvent Screening for Stock Solution Preparation

This protocol helps identify the best solvent for creating a highly concentrated stock solution.

  • Solvent Selection: Choose a panel of common organic solvents (e.g., DMSO, Ethanol, NMP, PEG 400).

  • Gravimetric Addition: Weigh a small, known amount of the compound (e.g., 5 mg) into a tared glass vial.

  • Titration: Add the selected solvent in small, precise increments (e.g., 10 µL at a time). After each addition, vortex the vial vigorously for 30-60 seconds to facilitate dissolution.

  • Endpoint Determination: Continue adding solvent until the compound is fully dissolved with no visible solid particles.

  • Calculation: Calculate the solubility by dividing the initial mass of the compound by the total volume of solvent added. The solvent that dissolves the compound in the smallest volume is the most effective.

References

  • Kumar, S., & Indu, P. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link available upon request]
  • Jadhav, N. et al. (n.d.). APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. Journal of Pharmaceutical and Biological Sciences. [Link available upon request]
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Sharma, D. et al. (2014). Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • Bighash, M., & Nekouei, F. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Research International, 32(17), 10-25. [Link]

  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. RSC Education. [Link]

  • Ayurveda Magazine. (2023). Physiochemical assessment of pharmaceutical salt forms. Ayurveda Magazine. [Link]

  • Pharma Learning In Depth. (2023). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube. [Link]

  • Williams, H. D., & Yau, M. K. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Journal. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5. [Link available upon request]
  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398. [Link]

  • Glomme, A., & März, J. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 71(4), 485-498. [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. SlideShare. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Wimmer, E. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]

  • Chemistry World. (2023). Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. [Link]

  • Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Purdue University College of Pharmacy. [Link]

  • Toppr. (n.d.). Amine compounds. Toppr. [Link]

  • Müller, T. J. J. (2018). Thiophene Syntheses by Ring Forming Multicomponent Reactions. Topics in Current Chemistry, 376(5), 38. [Link]

  • Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(2), 191-200. [Link]

  • Sharma, A., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Molecular Structure, 1255, 132448. [Link available upon request]
  • National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-methylthiophene. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Azepane. Wikipedia. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. Cheméo. [Link]

  • Hartough, H. D. (1950). Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems. Chemical Reviews, 46(2), 199-247. [Link]

  • Dömling, A. (2016). Heterocycles in Medicinal Chemistry. Molecules, 21(11), 1455. [Link]

  • Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(4), 382-404. [Link]

  • International Journal of Advances in Engineering and Management. (2023). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM, 7(10), 69-78. [Link available upon request]
  • Al-Amiery, A. A., et al. (2014). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Molecules, 19(8), 11551-11561. [Link available upon request]
  • Singh, P., & Kaur, M. (2019). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Journal of Heterocyclic Chemistry, 56(6), 1695-1716. [Link]

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Technical Support Center: Synthesis of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-2-thienyl)azepane. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges and side reactions encountered during its synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via a Pictet-Spengler type reaction between 2-(5-methylthiophen-2-yl)ethan-1-amine and a suitable C5 aldehyde equivalent, but I'm observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or no yield in a Pictet-Spengler reaction for the synthesis of a thienyl-fused azepane can stem from several factors. The key to this reaction is the condensation of the amine and aldehyde to form an iminium ion, followed by an intramolecular electrophilic substitution on the thiophene ring.[1][2]

Potential Causes and Solutions:

  • Insufficiently Activated Thiophene Ring: The thiophene ring, while aromatic, may not be sufficiently nucleophilic for the cyclization to occur efficiently, especially compared to more electron-rich systems like indoles.[1]

    • Solution: Consider using a stronger acid catalyst to increase the electrophilicity of the iminium ion intermediate. While traditional conditions use protic acids like HCl or H2SO4, Lewis acids such as BF₃·OEt₂ can be more effective.[2][3]

  • Decomposition of Starting Materials: Thiophene rings can be susceptible to polymerization under strongly acidic conditions, particularly at elevated temperatures.[4]

    • Solution: Screen different acid catalysts and reaction temperatures. Start with milder conditions and gradually increase the strength of the acid or the temperature. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation of the starting materials.[5]

  • Unfavorable Reaction Conditions: The choice of solvent and temperature is crucial.

    • Solution: Experiment with different solvents. Aprotic solvents can sometimes provide superior yields.[1] A higher boiling point solvent might be necessary to drive the reaction to completion, but be mindful of potential decomposition.

Issue 2: Formation of Isomeric Byproducts

Question: My reaction is producing the target compound, but I am also observing significant amounts of isomeric impurities that are difficult to separate. What are these isomers, and how can I minimize their formation?

Answer: The formation of regioisomers is a common challenge in reactions involving substituted thiophenes. The electrophilic cyclization can occur at different positions on the thiophene ring.

Likely Side Reaction:

  • Alternative Cyclization: The iminium ion intermediate can react at either the C3 or C4 position of the 5-methyl-2-thienyl group. While cyclization at the C3 position is generally favored to form the desired azepane, reaction at the C4 position can lead to a constitutional isomer.

Strategies for Control:

  • Steric Hindrance: The methyl group at the 5-position of the thiophene ring should sterically direct the cyclization to the C3 position. However, this directing effect may not be absolute.

  • Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the thermodynamically more stable product.[5]

  • Bulky Reagents: Using a bulkier aldehyde equivalent or adding a bulky protecting group to the amine nitrogen could potentially enhance the steric hindrance and improve the regioselectivity.

Issue 3: Observation of Oxidized and Polymeric Byproducts

Question: After workup, my crude product is a dark, tarry substance, and purification is proving to be very difficult. What is causing this, and how can I prevent it?

Answer: The formation of dark, polymeric material is often indicative of decomposition of the thiophene ring under the reaction conditions.

Potential Causes and Solutions:

  • Acid-Catalyzed Polymerization: Strong acids can induce the polymerization of thiophenes.[4]

    • Solution: Use the mildest possible acidic conditions that still promote the desired reaction. A careful screening of acid catalysts (both Brønsted and Lewis acids) and their concentrations is recommended.

  • Air Oxidation: The amine starting material and the azepane product can be susceptible to air oxidation, especially at higher temperatures, leading to colored impurities.[5]

    • Solution: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and purified reagents to minimize the presence of oxidative impurities.[5] The addition of an antioxidant could also be considered.[6]

Experimental Workflow: Troubleshooting Protocol

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Desired Outcome A Low Yield / No Product D Screen Acid Catalysts (e.g., TFA, BF3.OEt2) A->D E Vary Reaction Temperature (Start with lower temp.) A->E F Change Solvent System (Aprotic vs. Protic) A->F B Isomeric Impurities B->E C Polymeric Byproducts C->D G Run Under Inert Atmosphere (N2 or Ar) C->G H Purify Reagents (Distill amine, use fresh aldehyde) C->H I Improved Yield and Purity D->I E->I F->I G->I H->I

Caption: Troubleshooting workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: A plausible and common approach for the synthesis of structures like this compound is a variation of the Pictet-Spengler reaction.[1][7] This would involve the condensation of a β-(5-methyl-2-thienyl)ethylamine with a suitable five-carbon aldehyde equivalent, followed by acid-catalyzed cyclization. Alternative routes might involve ring-closing metathesis or other cyclization strategies.[7]

Q2: How does the stability of the thiophene ring affect this synthesis?

A2: The thiophene ring is considered aromatic and is generally more stable than furan or pyrrole.[8][9] However, it is not as stable as benzene and can be prone to side reactions under harsh conditions. Very strong acids can lead to polymerization.[4] It's a balance between having conditions strong enough to promote the desired cyclization without causing significant degradation of the thiophene moiety.

Q3: Are there any specific purification challenges I should be aware of?

A3: The basic nitrogen of the azepane ring allows for purification by acid-base extraction. However, if isomeric byproducts are formed, their similar physical properties can make separation by chromatography challenging. Careful optimization of the reaction conditions to minimize side product formation is the best strategy. If N-acylated byproducts are a possibility (for instance, from a solvent like acetic acid), these will have different chromatographic behavior.

Q4: Can I use N-acylation as a protective group strategy?

A4: Yes, N-acylation can be a viable strategy. Acylating the starting amine can sometimes lead to a more controlled cyclization via an N-acyliminium ion intermediate, which can proceed under milder conditions.[5] However, be aware that N-acylation of the final azepane product can also occur as a side reaction if an acylating agent is present. The regioselectivity of acylation can be influenced by factors like steric hindrance and temperature.[10]

Reaction Scheme: Main Reaction and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-(5-methylthiophen-2-yl)ethan-1-amine + C5 Aldehyde Equivalent Intermediate Iminium Ion Intermediate Start->Intermediate Condensation Side_Product_2 Polymeric Byproducts Start->Side_Product_2 Acid-catalyzed Decomposition Product This compound Intermediate->Product Cyclization (C3) Side_Product_1 Regioisomer (via C4 Cyclization) Intermediate->Side_Product_1 Alternative Cyclization

Caption: Main synthetic pathway and potential side reactions.

Data Summary Table: Influence of Reaction Conditions
ParameterCondition A (Harsh)Condition B (Mild)Expected Outcome
Acid Catalyst Conc. H₂SO₄Trifluoroacetic Acid (TFA)Milder acid reduces polymerization.
Temperature 100 °CRoom TemperatureLower temperature improves selectivity.[5]
Atmosphere AirNitrogenInert atmosphere prevents oxidation.[5]
Purity Low (polymeric byproducts)HighOptimized conditions lead to cleaner reaction.
Yield Variable (potential for low yield due to decomposition)Potentially higherMinimizing side reactions improves yield.

References

  • Nedolya, N. A., et al. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Russian Journal of Organic Chemistry, 44(11), 1693-1695. [Link]

  • Various Authors. (2017). What is the acidity order of thiophene pyrrole and furan? Quora. [Link]

  • Various Authors. (2024). Why is thiophene stable to acid? Reddit. [Link]

  • ChemInform Abstract. (2010). New Approach to the Formation of Azepine Ring: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-Methyl-5-propargylthiophene and Isothiocyanate. ChemInform, 41(25). [Link]

  • Thiophene. (n.d.). In Heterocyclic Compounds AZC 2018 Organic Chemistry, Pharmacy. [Link]

  • Nedolya, N. A., et al. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Semantic Scholar. [Link]

  • Stoye, A., et al. (2011). The Pictet-Spengler Reaction Updates Its Habits. Angewandte Chemie International Edition, 50(37), 8538-8564. [Link]

  • Synthesis of Functionalized (2-Thienylcarbonyl)thiazoles and 4-(2-Thienyl)pyridines by Reaction of (2-Thienylcarbonyl)thioacetanilides and their Enamine Derivatives. (n.d.). ResearchGate. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Pictet–Spengler reaction. (n.d.). In Wikipedia. [Link]

  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC. [Link]

  • Synthesis of cyclic imines 1–2d. (n.d.). ResearchGate. [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1676-1718. [Link]

  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. (2011). Tetrahedron Letters, 52(20), 2599-2601. [Link]

  • Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines. (n.d.). ResearchGate. [Link]

  • Veeran, V. K., et al. (2023). Meso-Meso and β-Meso Imine-Bridged Thien-2-yl Porphyrin Dyads: Synthesis, Spectral and Electrochemical Investigations. Polycyclic Aromatic Compounds. [Link]

  • Cyclic imines – preparation and application in synthesis. (2015). Organic & Biomolecular Chemistry, 13(28), 7652-7675. [Link]

  • Verbitskiy, E. V., et al. (2015). Synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines. Russian Chemical Bulletin, 64(3), 689-694. [Link]

  • Three closely related thienyl-substituted 1,4-epoxynaphtho[1,2-b]azepines: hydrogen-bonded assembly in one, two and three dimensions. (2013). Acta Crystallographica Section C, 69(Pt 3), 307-312. [Link]

  • Synthesis of N-Acylated 1,5-Benzodiazepines: Differentiation between Two Possible Acylation Sites via Hydrogen Bonding. (2007). Zeitschrift für Naturforschung B, 62(4), 547-552. [Link]

  • The acylation of 5H-2,3-benzodiazepines and 4H-thieno[2,3-d]- and 8H-thieno-[3,2-d]-[8][11]diazepines. Reactions with acid anhydrides and nucleophiles to give fused 7-substituted 1-acyl-1,2-diazepines. (1985). Journal of the Chemical Society, Perkin Transactions 1, 2151-2158. [Link]

  • Process and intermediates for preparing azepines. (1997).
  • Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. (2023). RSC Medicinal Chemistry, 14(2), 263-281. [Link]

Sources

Technical Support Center: Purification of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(5-Methyl-2-thienyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this heterocyclic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome your purification challenges.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification, it's crucial to understand the physicochemical properties of this compound. With a molecular formula of C11H17NS and a molecular weight of 195.32 g/mol , this molecule possesses distinct features that will dictate the purification strategy:

  • Basicity: The azepane ring contains a secondary amine, which is basic. This property can be exploited for purification techniques like acid-base extraction and ion-exchange chromatography.

  • Polarity: The molecule has a moderate polarity due to the presence of the nitrogen atom and the sulfur-containing thienyl ring.

  • Aromaticity: The 5-methyl-2-thienyl group is aromatic, which can lead to π-π stacking interactions that may be leveraged in certain chromatographic methods.

  • Chirality: The carbon atom connecting the azepane and thienyl rings is a chiral center, meaning the compound can exist as a racemic mixture of enantiomers unless a stereospecific synthesis is employed.

Frequently Asked Questions (FAQs)

Here are some common questions and challenges encountered during the purification of this compound:

Q1: My crude product is a dark, oily residue. What are the likely impurities?

A1: A dark, oily crude product often suggests the presence of several types of impurities. Based on common synthetic routes for similar compounds, you are likely dealing with:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-bromo-5-methylthiophene or a protected azepane derivative.

  • Reaction Byproducts: Side reactions can lead to the formation of N-alkylated azepane byproducts, homo-coupled thienyl compounds, or products of ring-opening of the azepane.

  • Residual Solvents and Reagents: High-boiling point solvents like DMF or DMSO, as well as inorganic salts from the workup, can be present.

  • Polymeric Material: The thienyl moiety can be susceptible to polymerization under certain conditions, leading to tar-like impurities.

Q2: I am struggling to separate my product from a closely related impurity with a similar Rf value in TLC. What are my options?

A2: When dealing with impurities of similar polarity, standard flash chromatography can be challenging. Here are some strategies to improve separation:

  • Optimize Your Chromatography System:

    • Mobile Phase: Instead of a simple two-solvent system (e.g., hexanes/ethyl acetate), try a ternary system. Adding a small amount of a third solvent, such as methanol or triethylamine (if your compound is basic), can significantly alter the selectivity.

    • Stationary Phase: If silica gel isn't providing adequate separation, consider using alumina (basic or neutral) or a bonded phase like diol or cyano.

    • Gradient Elution: A shallow gradient can help to resolve closely eluting compounds.

  • Alternative Purification Techniques:

    • Preparative HPLC: This offers much higher resolution than flash chromatography. A C18 column with a water/acetonitrile or water/methanol mobile phase containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

    • Crystallization: If your compound is a solid, crystallization can be a highly effective method for purification.

Q3: My compound seems to be degrading on the silica gel column. What is happening and how can I prevent it?

A3: The acidic nature of standard silica gel can cause degradation of acid-sensitive compounds. The secondary amine in the azepane ring can also interact strongly with the acidic silanol groups, leading to tailing and potential decomposition.

  • Solution:

    • Neutralize the Silica: You can pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites.

    • Use a Different Stationary Phase: As mentioned, alumina (neutral or basic) is a good alternative to silica for basic compounds.

Troubleshooting Guides

Chromatography Troubleshooting
Problem Potential Cause Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For basic compounds like this, adding a small amount of methanol or triethylamine can help.
Poor separation of product and impurities The mobile phase selectivity is not optimal.Try a different solvent system. For example, switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system.
Significant tailing of the product peak Strong interaction between the basic amine and acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase or use neutral alumina as the stationary phase.
Product appears in multiple fractions with impurities Column was overloaded.Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the column's weight.
Crystallization Troubleshooting
Problem Potential Cause Solution
Product "oils out" instead of crystallizing The solution is too saturated, or the temperature change is too rapid.Add a small amount of solvent to dissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of pure product can also help.
No crystals form, even at low temperatures The compound is too soluble in the chosen solvent, or the solution is not saturated enough.Try a different solvent in which the compound is less soluble. You can also try to slowly evaporate the solvent to increase the concentration.
Crystals are very small or needle-like Crystallization occurred too quickly.Redissolve the crystals by heating and allow the solution to cool more slowly.
Crystals are colored, indicating trapped impurities Impurities are co-crystallizing with the product.The purity of the starting material for crystallization may be too low. Try another purification step (e.g., chromatography) before crystallization. You can also try recrystallizing from a different solvent.

Experimental Protocols

Protocol 1: Flash Chromatography with Neutralized Silica Gel

This protocol is designed to purify this compound from less polar and some closely eluting impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine

  • Glass column for flash chromatography

  • TLC plates, chamber, and UV lamp

Procedure:

  • Prepare the Slurry: In a beaker, add silica gel and slurry it with a mobile phase of 98:1:1 hexanes:ethyl acetate:triethylamine. The triethylamine is crucial to prevent tailing and degradation of the basic product.

  • Pack the Column: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin elution with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 1% to 10% ethyl acetate over several column volumes.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Protocol 2: Acid-Base Extraction for Bulk Impurity Removal

This technique is excellent for a first-pass purification to remove neutral and acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in diethyl ether or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 50 mL for a 1 g scale). The basic product will move into the aqueous layer as its hydrochloride salt, while neutral impurities will remain in the organic layer.

  • Separate Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10. This will deprotonate the hydrochloride salt and regenerate the free base of your product.

  • Back Extraction: Extract the basified aqueous layer with fresh diethyl ether or ethyl acetate (3 x 50 mL). The purified product will now be in the organic layer.

  • Wash and Dry: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Visualizing the Workflow

A logical workflow is key to successful purification. The following diagram illustrates a typical purification strategy for this compound.

PurificationWorkflow Crude Crude Product (Oily Residue) Extraction Acid-Base Extraction Crude->Extraction  Initial Cleanup Chromatography Column Chromatography (Neutralized Silica or Alumina) Extraction->Chromatography  Further Purification Crystallization Crystallization / Recrystallization Chromatography->Crystallization  Final Polishing (if solid) PureProduct Pure this compound Chromatography->PureProduct Crystallization->PureProduct Analysis Purity Analysis (NMR, LC-MS, etc.) PureProduct->Analysis

Caption: A typical purification workflow for this compound.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Stahl, E. (Ed.). (2013). Thin-layer chromatography: a laboratory handbook. Springer Science & Business Media. [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of laboratory chemicals. Butterworth-Heinemann. [Link]

  • Lo, G. A., & Fan, E. (2003). Purification of amines. The Journal of Organic Chemistry, 68(19), 7454-7457. [Link]

Technical Support Center: Optimizing Reaction Conditions for "2-(5-Methyl-2-thienyl)azepane"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(5-Methyl-2-thienyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding the synthesis of this valuable heterocyclic compound. The azepane scaffold is of significant interest in medicinal chemistry, and its successful synthesis is crucial for the development of novel therapeutics.[1] This document provides a robust, multi-step synthetic protocol and addresses common challenges encountered during the experimental process.

Proposed Synthetic Route

The synthesis of this compound can be efficiently achieved through a four-step sequence, commencing with a Friedel-Crafts acylation, followed by nucleophilic substitution to introduce a nitrogen-containing functional group, subsequent reduction, and a final intramolecular reductive amination to form the azepane ring.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow 2-Methylthiophene 2-Methylthiophene Step1_FC_Acylation Step 1: Friedel-Crafts Acylation 2-Methylthiophene->Step1_FC_Acylation 6-Chlorohexanoyl_chloride 6-Chlorohexanoyl_chloride 6-Chlorohexanoyl_chloride->Step1_FC_Acylation Intermediate_1 6-Chloro-1-(5-methyl- 2-thienyl)hexan-1-one Step1_FC_Acylation->Intermediate_1 Lewis Acid (e.g., AlCl3) Step2_Azide_Formation Step 2: Azide Formation Intermediate_1->Step2_Azide_Formation Sodium_azide Sodium_azide Sodium_azide->Step2_Azide_Formation Intermediate_2 6-Azido-1-(5-methyl- 2-thienyl)hexan-1-one Step2_Azide_Formation->Intermediate_2 DMF or Acetone Step3_Azide_Reduction Step 3: Azide Reduction Intermediate_2->Step3_Azide_Reduction Intermediate_3 6-Amino-1-(5-methyl- 2-thienyl)hexan-1-one Step3_Azide_Reduction->Intermediate_3 H2, Pd/C or PPh3, H2O Step4_Cyclization Step 4: Intramolecular Reductive Amination Intermediate_3->Step4_Cyclization Final_Product This compound Step4_Cyclization->Final_Product Reducing Agent (e.g., NaBH3CN)

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation to Synthesize 6-Chloro-1-(5-methyl-2-thienyl)hexan-1-one

This step involves the electrophilic acylation of 2-methylthiophene with 6-chlorohexanoyl chloride. The reaction is catalyzed by a Lewis acid, with stannic chloride (SnCl₄) or aluminum chloride (AlCl₃) being common choices.[2][3] The acylation of thiophenes typically occurs with high regioselectivity at the 2-position.

Protocol:

  • To a stirred solution of 2-methylthiophene (1.0 eq) in a dry, inert solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere, add the Lewis acid (e.g., AlCl₃, 1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 15-20 minutes.

  • Slowly add a solution of 6-chlorohexanoyl chloride (1.05 eq) in dry DCM to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Azido-1-(5-methyl-2-thienyl)hexan-1-one

This step involves a nucleophilic substitution reaction where the chloride is displaced by an azide. This is a standard and efficient method for introducing the azide functionality.[4]

Protocol:

  • Dissolve the 6-chloro-1-(5-methyl-2-thienyl)hexan-1-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often used in the next step without further purification.

Step 3: Reduction of Azide to 6-Amino-1-(5-methyl-2-thienyl)hexan-1-one

The reduction of the azide to a primary amine can be achieved through several methods, with catalytic hydrogenation being a clean and high-yielding option.[5][6][7]

Protocol (Catalytic Hydrogenation):

  • Dissolve the 6-azido-1-(5-methyl-2-thienyl)hexan-1-one (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino-ketone, which can be used directly in the next step.

Step 4: Intramolecular Reductive Amination to form this compound

This is the key ring-forming step, where the primary amine reacts with the ketone moiety to form a cyclic imine in situ, which is then reduced to the final azepane product.[8][9][10][11]

Protocol:

  • Dissolve the crude 6-amino-1-(5-methyl-2-thienyl)hexan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

  • Adjust the pH of the reaction mixture to 6-7 by adding acetic acid.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench by adding an aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel or by distillation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield in Friedel-Crafts acylation Inactive catalyst (hydrolyzed AlCl₃ or SnCl₄).Use freshly opened or properly stored Lewis acid. Ensure all glassware and solvents are anhydrous.
Diacylation or polymerization of 2-methylthiophene.Maintain a low reaction temperature (0 °C) during the addition of reagents. Use the correct stoichiometry of reactants.
Step 2: Incomplete conversion to the azide Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress closely by TLC.
Poor solubility of sodium azide.Use a phase-transfer catalyst (e.g., tetrabutylammonium iodide) to enhance the solubility and reactivity of the azide.
Step 3: Incomplete reduction of the azide Deactivated Pd/C catalyst.Use fresh, high-quality Pd/C. Ensure the reaction is adequately stirred to maintain catalyst suspension.
Presence of catalyst poisons.Purify the azide intermediate if impurities are suspected.
Step 4: Low yield of azepane (incomplete cyclization) Unfavorable reaction equilibrium for imine formation.Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the imine.
Ineffective reducing agent.Ensure the pH is slightly acidic (6-7) for optimal activity of NaBH₃CN. Alternatively, consider using catalytic hydrogenation for both azide reduction and cyclization in one pot.
Formation of a dimeric byproduct in Step 4 High concentration of the amino-ketone.Perform the intramolecular reductive amination under high dilution conditions to favor the intramolecular reaction over intermolecular dimerization.
Difficulty in purifying the final product The basic nature of the amine causes tailing on silica gel chromatography.Neutralize the silica gel with a small amount of triethylamine in the eluent.[12][13] Alternatively, use a different stationary phase like alumina.[12]
The product is volatile.Use a rotary evaporator with care, and consider Kugelrohr distillation for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Friedel-Crafts acylation (Step 1)?

A1: The most critical parameters are the exclusion of moisture and the control of temperature. Lewis acids like AlCl₃ are extremely sensitive to water, which will deactivate them. The reaction is also highly exothermic, and maintaining a low temperature (0 °C) during the addition of reagents is crucial to prevent side reactions such as diacylation and polymerization of the electron-rich thiophene ring.

Q2: Are there alternative methods for the azide reduction in Step 3?

A2: Yes, while catalytic hydrogenation is a very clean and efficient method, other options exist. The Staudinger reaction, using triphenylphosphine (PPh₃) followed by hydrolysis, is a mild alternative that is tolerant of many other functional groups.[5] Another option is reduction with metal hydrides like lithium aluminum hydride (LiAlH₄), although this is a much stronger reducing agent and may not be compatible with the ketone functionality if not carefully controlled.

Q3: Can the azide reduction and the intramolecular reductive amination be combined into a one-pot procedure?

A3: Yes, it is often possible to perform a one-pot reduction and cyclization. After the reduction of the azide to the amine via catalytic hydrogenation, the hydrogen atmosphere can be replaced with nitrogen, and the reaction mixture can be adjusted with an acid to promote the intramolecular reductive amination, with the hydrogenation catalyst potentially facilitating the reduction of the in situ formed imine. This approach can improve efficiency and reduce handling of the intermediate amino-ketone.

Q4: How can I confirm the structure of the final product, this compound?

A4: The structure of the final product should be confirmed using a combination of spectroscopic techniques.[14]

  • ¹H NMR: Will show characteristic peaks for the methyl group on the thiophene ring, the protons on the thiophene ring, and the aliphatic protons of the azepane ring.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Will provide the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show the absence of the ketone C=O stretch from the precursor and the presence of N-H stretches for the secondary amine.

Q5: What are the main safety precautions to consider during this synthesis?

A5:

  • Friedel-Crafts Acylation: Lewis acids like AlCl₃ react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • Sodium Azide: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and use appropriate hydrogenation equipment.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impure Product in Final Step Check_Cyclization Check Cyclization Step (Step 4) Start->Check_Cyclization Incomplete_Cyclization Incomplete Cyclization? Check_Cyclization->Incomplete_Cyclization Dimer_Formation Dimer Formation? Check_Cyclization->Dimer_Formation Purification_Issues Purification Issues? Check_Cyclization->Purification_Issues Solution_pH Adjust pH to 6-7 for NaBH3CN Incomplete_Cyclization->Solution_pH Yes Check_Precursor Check Purity of Amino-Ketone Precursor Incomplete_Cyclization->Check_Precursor No Solution_Dilution Use High Dilution Conditions Dimer_Formation->Solution_Dilution Yes Dimer_Formation->Check_Precursor No Solution_Chromatography Modify Chromatography: - Add Et3N to eluent - Use Alumina Purification_Issues->Solution_Chromatography Yes Purification_Issues->Check_Precursor No

Caption: A decision tree for troubleshooting the final cyclization step.

References

Sources

Technical Support Center: Troubleshooting Inconsistent Results in "2-(5-Methyl-2-thienyl)azepane" Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support hub for researchers working with 2-(5-Methyl-2-thienyl)azepane. This guide is designed to provide in-depth troubleshooting assistance for the common and complex challenges encountered during in vitro assays. As scientists and drug development professionals, we understand that experimental variability can hinder progress. This resource moves beyond simple procedural checklists to explain the causality behind inconsistent results, empowering you to develop robust, reproducible, and reliable assays.

Part 1: Foundational Troubleshooting - Compound and Reagent Integrity

Before scrutinizing assay protocols, it is imperative to validate the foundational components of your experiment. The quality and handling of your test compound, this compound, is the logical first step in any troubleshooting workflow.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound and its solutions?

A1: Proper storage is critical for maintaining the compound's integrity. The thienyl moiety can be susceptible to oxidation.

  • Solid Compound: Store the container tightly sealed in a dry, cool, and well-ventilated area, protected from light.[1][2] For long-term storage, an inert atmosphere (e.g., argon) is recommended.[3]

  • Stock Solutions: Prepare stock solutions in a suitable, dry solvent like DMSO. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Before use, allow the aliquot to equilibrate to room temperature and vortex thoroughly.

Q2: I suspect my compound may be degrading. What are the signs and how can I check for purity?

A2: Degradation can lead to a significant loss of potency and introduce interfering substances. Signs of degradation in the solid form can include a change in color or texture. In solution, precipitation after thawing can be a red flag. The most definitive way to assess purity is through analytical methods. It is good practice to validate the analytical methods used to assess the compound.[4][5][6]

Workflow: Preparing and Validating Compound Stock Solutions

This workflow ensures that your compound is viable before it enters a complex biological assay.

G cluster_prep Stock Solution Preparation cluster_qc Quality Control (Recommended) p1 Equilibrate solid compound to RT p2 Weigh compound in a controlled environment p1->p2 p3 Add appropriate volume of anhydrous DMSO p2->p3 p4 Vortex until fully dissolved p3->p4 p5 Aliquot into single-use tubes p4->p5 p6 Store at -80°C, protected from light p5->p6 q1 Submit a fresh aliquot for LC-MS/HPLC analysis p6->q1 Periodic Check q2 Confirm expected molecular weight and purity (>98%) q1->q2

Caption: Workflow for preparing and validating compound stock solutions.

Part 2: Troubleshooting Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the interaction of this compound with its target receptor.[7][8] However, their sensitivity also makes them prone to variability.

Question & Answer Troubleshooting Guide

Q1: My non-specific binding (NSB) is excessively high, resulting in a poor assay window. What is the cause?

A1: High NSB occurs when the radioligand binds to components other than the target receptor, such as the filter membrane, plasticware, or lipids in the cell membrane preparation.[9]

  • Causality & Solution: This is often due to the hydrophobic nature of the radioligand.

    • Optimize Blocking Agents: Incorporate Bovine Serum Albumin (BSA) at 0.1-1% in your assay buffer to coat surfaces and reduce non-specific interactions.[10]

    • Reduce Radioligand Concentration: Use the lowest possible concentration of radioligand that still provides a robust signal, typically at or below its dissociation constant (Kd).

    • Optimize Washing: Increase the number of washes (e.g., from 3 to 5) with ice-cold wash buffer to more effectively remove unbound radioligand.[10] The cold temperature is critical to slow the dissociation of specifically bound ligand during the wash steps.[11]

Q2: I am observing very low or no specific binding in my assay. What could be the problem?

A2: This indicates a fundamental issue with one of the core components of the assay.[10]

  • Causality & Solution:

    • Receptor Integrity: The target receptor may have degraded due to improper storage or handling of the cell membranes or tissue homogenate. Confirm receptor presence and integrity via Western Blot or by testing a known, high-affinity control ligand.

    • Radioligand Quality: The radioligand may have degraded. Ensure it has been stored correctly and is within its recommended shelf life. The accuracy of affinity measurements depends heavily on the quality of the molecules used.[9]

    • Incorrect Assay Conditions: Ensure the pH, salt concentration, and incubation time of your assay buffer are optimal for the receptor-ligand interaction. A dissociation experiment can help confirm that you are allowing sufficient time to reach equilibrium.[11]

Q3: My competition binding curves are shallow or show a biphasic pattern. How do I interpret this?

A3: A shallow curve (Hill slope < 0.8) or a biphasic curve suggests complex binding interactions.

  • Causality & Solution:

    • Multiple Binding Sites: The compound may be binding to more than one site on the receptor or to different receptor subtypes present in your preparation.

    • Allosteric Modulation: The compound might not be a direct competitor but an allosteric modulator, which binds to a different site and changes the receptor's affinity for the radioligand.

    • Assay Artifact: Ensure your serial dilutions of the compound are accurate. Pipetting errors, especially at low concentrations, can distort the curve.[12]

Data Summary: Common Binding Assay Problems
Observed ProblemPotential Cause(s)Recommended Action(s)
High Non-Specific BindingHydrophobic interactions, insufficient washing.Add BSA to buffer, increase wash steps, use pre-coated filter plates.[10]
Low/No Specific BindingDegraded receptor/radioligand, suboptimal buffer.Test control ligand, verify component integrity, optimize incubation time/temp.[10]
High Inter-Assay VariabilityInconsistent reagent prep, timing, or temperature.Use fresh dilutions, standardize all incubation/wash times, ensure temperature control.
Shallow Competition CurveMultiple binding sites, allosteric effects, dilution error.Re-evaluate dilution series, consider more complex binding models for curve fitting.
Part 3: Troubleshooting Cell-Based Functional Assays

Cell-based assays measure the biological response to this compound, but are subject to inherent biological variability.[13] Successfully managing these assays requires strict control over numerous experimental parameters.[14]

Question & Answer Troubleshooting Guide

Q1: The IC50/EC50 value for my compound shifts significantly between experiments. Why?

A1: An unstable IC50 or EC50 value is a classic sign of uncontrolled variables in the experimental setup.[15]

  • Causality & Solution:

    • Cell State and Passage Number: Cells can change their phenotype and receptor expression levels at high passage numbers. Always use cells within a consistent and validated passage number range.[16][17]

    • Inconsistent Cell Seeding Density: Cell density can dramatically affect the cellular response to a drug.[12] Use a calibrated cell counter and ensure a homogenous cell suspension before plating.

    • Variable Incubation Time: The effect of a compound can be time-dependent. A longer exposure may lead to a lower apparent IC50.[15] Strictly adhere to a pre-determined and optimized incubation time.

    • Serum Protein Binding: Components in fetal bovine serum (FBS), like albumin, can bind to your compound, reducing its effective (free) concentration.[18][19] If variability is high, consider reducing the serum concentration during the compound treatment period or using a serum-free medium if the cells can tolerate it.

Q2: I'm observing high cytotoxicity at concentrations where I expect to see a specific functional effect. What does this mean?

A2: This suggests potential off-target effects or non-specific toxicity, which can confound your results.[20]

  • Causality & Solution: The compound may be interacting with other cellular targets that regulate cell viability.

    • Determine the Therapeutic Window: Perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration (CC50). Compare this to the functional EC50/IC50. A small ratio between the CC50 and EC50/IC50 suggests off-target toxicity is a concern.[20]

    • Use a Counter-Screen: Test the compound in a cell line that does not express the intended target. If toxicity persists, it confirms the effect is not target-mediated.

Logical Diagram: Factors Influencing IC50/EC50 Values

This diagram illustrates the network of factors that can introduce variability into potency measurements.

G IC50 IC50 / EC50 Value Compound Compound Factors IC50->Compound Cell Cellular Factors IC50->Cell Assay Assay Protocol IC50->Assay Purity Purity/Stability Compound->Purity Conc Concentration Accuracy Compound->Conc ProteinBinding Serum Protein Binding Compound->ProteinBinding Passage Passage Number Cell->Passage Density Seeding Density Cell->Density Health Cell Health/Viability Cell->Health Incubation Incubation Time Assay->Incubation Reagents Reagent Quality Assay->Reagents Readout Readout Method Assay->Readout

Caption: Key experimental variables that contribute to IC50/EC50 variability.

Part 4: Detailed Experimental Protocols

Adherence to detailed and validated protocols is the best way to ensure consistency.

Protocol 1: Competitive Radioligand Binding Assay (Filtration Format)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound.

  • Prepare Assay Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Prepare Reagents:

    • Radioligand: Dilute to a final concentration equal to its Kd in assay buffer.

    • Cell Membranes: Thaw on ice and dilute in assay buffer to a concentration that gives a robust signal (e.g., 10-20 µ g/well ).

    • Test Compound: Perform serial dilutions of this compound in assay buffer.

    • Non-Specific Binding Control: Prepare a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM).

  • Assay Plate Setup (96-well plate):

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL cell membranes.

    • Non-Specific Binding: 50 µL NSB control + 50 µL radioligand + 100 µL cell membranes.

    • Competition: 50 µL test compound dilution + 50 µL radioligand + 100 µL cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes (or as optimized) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.

  • Washing: Wash the filters 3-5 times with 200 µL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Cell Viability Assay (MTT Method)

This protocol measures the metabolic activity of cells as an indicator of viability, which can be used to determine a compound's cytotoxicity (CC50).

  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a 100% viability control.

  • Incubation: Incubate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2. The duration of treatment is a critical factor that can influence results.[15]

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the crystals.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control.

    • Plot the percent viability against the log concentration of the compound.

    • Fit the data using non-linear regression to determine the IC50 (often referred to as CC50 in this context).[15]

References
  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. Retrieved from [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • Fluidic Analytics. (n.d.). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • CLYTE. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Atterwill, C. K., & Wing, M. G. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters, 303, 40-45.
  • Haselsberger, K., Peterson, D., Laggner, C., & Henn, A. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology Letters, 303, 40-45. Available from [Link]

  • Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols (pp. 1-16). Humana Press.
  • Keen, M. (1995). The problems and pitfalls of radioligand binding. Methods in Molecular Biology, 41, 1-16. Available from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(11), 2748.
  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Hage, D. S. (2012). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 97-111.
  • Joseph, K. S., & Hage, D. S. (2010). Characterization of drug interactions with serum proteins by using high-performance affinity chromatography. Analytical and Bioanalytical Chemistry, 397(5), 1737-1748.
  • Freeman, K. B., et al. (2014). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain, 15(8), 853-868.
  • Nedolya, N. A., et al. (2005). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Russian Chemical Bulletin, 54(9), 2244-2245.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Lavanya, G., et al. (2013). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 168-177.
  • Neupane, P., Arya, S., & Gulbahar. (2019). A review article on analytical method validation.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

  • Singh, R., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Chemistry & Biodiversity, 18(10), e2100342.
  • Nedolya, N. A., et al. (2006). ChemInform Abstract: New Approach to the Formation of Azepine Ring: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)
  • Hinz, R., & Hinz, B. (2011). Monoamine depletion by reuptake inhibitors.
  • Lazewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5552-5563.
  • Heo, S. J., et al. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(16), 8758.
  • MarinBio. (n.d.). Precision in Efficacy: Developing Robust GMP Potency Assays for PROTACs, Molecular Glues, and Other Targeted Protein Degradation (TPD) Drugs. Retrieved from [Link]

  • Liu, Y., & Molino, B. F. (2013). Chapter 2 - Recent Developments in Monoamine Reuptake Inhibitors. In Annual Reports in Medicinal Chemistry (Vol. 48, pp. 13-27). Academic Press.
  • Rakesh, K. P., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 183, 111696.
  • Trost, B. M., & McClory, A. (2007). Working with Hazardous Chemicals. Organic Syntheses, 84, 233.
  • Miskov-Zivanov, N., et al. (2019). Potency Assay Variability Estimation in Practice. AAPS Journal, 21(5), 89.
  • CASSS. (2023). Expectations on potency assays for antibody-based novel modalities – a regulatory perspective. Retrieved from [Link]

  • Ferguson, G., et al. (2006). Three closely related thienyl-substituted 1,4-epoxynaphtho[1,2-b]azepines: hydrogen-bonded assembly in one, two and three dimensions. Acta Crystallographica Section C, 62(Pt 11), o629-o633.
  • Han, S., et al. (2011). An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. The Journal of Organic Chemistry, 76(6), 1937-1940.
  • Han, S., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. The Journal of Organic Chemistry, 76(6), 1937-1940.

Sources

"2-(5-Methyl-2-thienyl)azepane" storage and handling best practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(5-Methyl-2-thienyl)azepane. This document provides researchers, scientists, and drug development professionals with essential information, best practices, and troubleshooting advice for the safe and effective handling of this compound. Our goal is to combine established safety protocols with the chemical principles governing the compound's behavior, ensuring both experimental integrity and user safety.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A: Proper storage is critical to maintain the compound's integrity. Based on safety data for structurally similar compounds, a multi-faceted approach is recommended.

Causality: The this compound molecule contains two key functional groups that dictate its storage requirements: a secondary amine (the azepane ring) and an electron-rich thiophene ring.

  • The secondary amine is basic and can react with atmospheric carbon dioxide over time.[1]

  • Thiophene and its derivatives can be susceptible to oxidation and degradation upon prolonged exposure to light and air.[2]

For these reasons, the following conditions are advised:

ParameterRecommendationRationale
Temperature Store in a cool location.[3] For long-term storage, refrigeration (2-8°C) is advisable.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation of the thiophene ring and reaction of the azepane amine with CO2.
Container Use a tightly sealed, amber glass vial or a container protected from light.Prevents degradation from UV light and exposure to air and moisture.[2]
Location Store in a dry, well-ventilated place away from incompatible materials.[2]Prevents accidental contact with reactive substances.

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A: While specific toxicity data for this exact molecule is limited, the known hazards of its constituent parts—azepanes and thienyls—necessitate robust protective measures. Safety data sheets for analogous compounds indicate risks of skin, eye, and respiratory irritation.[2][4][5][6]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[4]Prevents skin contact. Use proper glove removal technique to avoid contaminating hands.[4]
Eye/Face Protection Safety goggles or glasses with side shields.Protects eyes from splashes or aerosols.
Body Protection A lab coat or a chemical-resistant suit.[4]Protects against contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[3] If aerosol formation is likely, a particle respirator may be necessary.[4]Minimizes inhalation, which is a potential route of toxic exposure.[3]

Q3: What materials or chemical classes are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, acid anhydrides, and acid chlorides.[2]

Causality:

  • Strong Oxidizing Agents: These can react aggressively with the electron-rich thiophene ring and the secondary amine, potentially leading to degradation and the creation of hazardous byproducts.

  • Acid Anhydrides and Acid Chlorides: These will readily acylate the secondary amine of the azepane ring in an exothermic reaction, altering the compound's structure.

Troubleshooting Guide

This section provides guidance on specific issues that may arise during experimentation.

Issue 1: The compound, which was initially a clear or light-colored liquid/solid, has developed a yellow or brownish tint over time.

  • Potential Cause: This is likely a sign of minor oxidation or degradation. Thiophene-containing compounds can be sensitive to air and light, leading to the formation of colored impurities.

  • Troubleshooting Steps:

    • Assess the Severity: A very slight color change may not significantly impact many experiments. However, a significant darkening suggests a higher level of impurity.

    • Analytical Check: Before use in a critical experiment, verify the compound's purity. A simple Thin Layer Chromatography (TLC) analysis against a stored reference sample (if available) can reveal the presence of impurities. For a more quantitative assessment, obtain a fresh NMR or LC-MS spectrum.

    • Preventative Action: To prevent further degradation, ensure the main stock of the compound is stored under an inert atmosphere (Argon or Nitrogen) and protected from light.[2] Consider preparing smaller aliquots for daily use to avoid repeatedly exposing the main stock to air.

Issue 2: When preparing a solution in a protic solvent, I observe a slight haziness or precipitation.

  • Potential Cause: This could be due to several factors. The compound, being an amine, may have absorbed atmospheric CO2 to form a carbamate salt, which might have different solubility characteristics. Alternatively, it could be reacting with impurities in the solvent.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using a high-purity, dry solvent.

    • pH Adjustment: Since the compound is basic, the solubility can be pH-dependent. A slight adjustment of the pH with a dilute acid might clarify the solution, though this will convert the amine to its salt form, which may or may not be suitable for your experiment.

    • Inert Atmosphere: When preparing solutions, do so under an inert gas blanket to minimize contact with atmospheric CO2.

Experimental Protocols & Workflows

Safe Handling and Aliquoting Workflow

This protocol outlines the standard procedure for safely handling the compound upon receipt and preparing it for experimental use.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage Phase prep_area Work in Fume Hood don_ppe Don Required PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe receive Receive Compound inspect Inspect Container for Damage receive->inspect transfer Transfer to Inert Atmosphere (e.g., Glovebox) inspect->transfer If intact aliquot Aliquot into Smaller Vials transfer->aliquot seal Seal Vials Tightly (Parafilm if needed) aliquot->seal label_vials Label Aliquots Clearly seal->label_vials store_main Store Main Stock (Cool, Dark, Inert Gas) label_vials->store_main store_working Store Working Aliquot (Cool, Dark) label_vials->store_working

Caption: Workflow for receiving and preparing aliquots.

Step-by-Step Methodology:

  • Preparation: Before opening the container, move to a designated handling area, such as a chemical fume hood. Don all required PPE.[4]

  • Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Inert Environment: For optimal stability, perform all transfers inside a glovebox or by using Schlenk line techniques to maintain an inert atmosphere.

  • Aliquoting: If the compound will be used over a long period, it is best practice to divide the main stock into smaller, single-use or short-term-use aliquots. This minimizes the number of times the primary container is opened.

  • Sealing and Labeling: Tightly seal all aliquot vials. Consider wrapping the cap with Parafilm® for an extra barrier against air and moisture. Label each vial clearly with the compound name, concentration (if in solution), and date.

  • Storage: Store the main stock under the recommended long-term conditions.[2][3] Working aliquots should also be stored in a cool, dark place.

Emergency Protocol: Spill & Exposure

Immediate and correct response to a spill or exposure is critical.

cluster_response Immediate Response cluster_cleanup Spill Cleanup (Small Spill) spill Spill or Exposure Occurs alert Alert Colleagues & Area Supervisor spill->alert ppe_check Assess PPE Contamination spill->ppe_check Personal Exposure fresh_air Inhalation: Move to Fresh Air spill->fresh_air Inhalation absorb Absorb with Inert Material (Sand, Vermiculite) spill->absorb Small Lab Spill evacuate Evacuate Area (if spill is large) alert->evacuate remove_clothing Immediately Remove Contaminated Clothing ppe_check->remove_clothing wash_skin Skin Contact: Wash with Soap & Water for 15 mins remove_clothing->wash_skin flush_eyes Eye Contact: Rinse with Water for 15 mins remove_clothing->flush_eyes seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical collect Collect into a Closed Container for Disposal absorb->collect clean_area Clean Spill Area with Appropriate Solvent collect->clean_area dispose Dispose of Waste According to Official Regulations clean_area->dispose

Caption: Decision flowchart for spill and exposure response.

Step-by-Step Methodology:

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.[2][3] If irritation persists, seek medical attention.

  • In Case of Eye Contact: Immediately rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.

  • In Case of Inhalation: Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and call for a doctor.[3]

  • In Case of a Small Spill:

    • Ensure adequate ventilation.[3]

    • Absorb the spill with a liquid-binding or inert material (e.g., sand, vermiculite, or universal binders).[3]

    • Collect the material into a suitable, closed container for disposal.

    • Do not allow the product to enter sewers or groundwater.[3]

  • Disposal: All contaminated materials and waste product must be disposed of according to official institutional and local regulations. Do not dispose of it together with household garbage.[3]

References

  • AA Blocks. (2024, January 18). Safety Data Sheet: 1-(4-Methyl-1,3-thiazol-2-yl)azepane. [Link]

  • PubChem, National Center for Biotechnology Information. Azepane. [Link]

  • Wikipedia. Thiophene. [Link]

  • MilliporeSigma. 2-[(thiophen-2-yl)methyl]azepane hydrochloride Safety Information. [Link]

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How to avoid racemization during "2-(5-Methyl-2-thienyl)azepane" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Stereochemical Integrity in the Synthesis of 2-(5-Methyl-2-thienyl)azepane

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The synthesis of chiral molecules like this compound, a key heterocyclic scaffold, presents the critical challenge of maintaining stereochemical purity. Racemization not only compromises the pharmacological efficacy and safety profile of a drug candidate but also introduces significant downstream purification challenges.

This guide is structured to provide both proactive strategies and reactive troubleshooting solutions. It leverages established principles of stereoselective synthesis and mechanistic understanding to empower you to control and preserve the desired stereochemistry throughout your experimental workflow.

Troubleshooting Guide: Diagnosing and Correcting Racemization

This section addresses issues when racemization is observed in your final product or at an intermediate stage.

Q1: My final product, this compound, shows significant racemization upon chiral HPLC analysis. What are the most probable causes during workup and purification?

A1: Racemization of a chiral amine, where the stereocenter is adjacent to the nitrogen atom, is a common issue often triggered post-synthesis. The primary culprits are typically related to pH, temperature, and the choice of chromatographic media.

  • pH Extremes During Workup: Both strongly acidic and basic conditions can facilitate racemization. The key mechanism involves the reversible formation of an achiral intermediate, such as an iminium ion or an enamine tautomer. During an aqueous workup, avoid prolonged exposure to harsh pH conditions. A rapid, mild extraction process using buffers (e.g., phosphate-buffered saline, PBS) instead of strong acids or bases is highly recommended.

  • Thermal Stress: Elevated temperatures during solvent evaporation (rotary evaporation) or purification can provide the activation energy needed to overcome the barrier to racemization. Always aim to concentrate your product in vacuo at or below ambient temperature if possible.

  • Chromatography-Induced Racemization: The stationary phase in column chromatography can be a hidden source of racemization.

    • Acidic Silica Gel: Standard silica gel is inherently acidic and can promote the formation of achiral intermediates on the column surface.

    • Basic Alumina: Likewise, basic alumina can also catalyze racemization.

    • Solution: If you observe product racemization after chromatography, consider neutralizing your stationary phase. A common technique is to use silica gel deactivated with a base, such as triethylamine (typically 1% v/v in the eluent system). Alternatively, using a less acidic stationary phase like Florisil® or Celite® can be beneficial.

Q2: I've successfully synthesized and purified my target enantiomer with high enantiomeric excess (e.e.), but I'm observing a gradual loss of stereochemical purity upon storage. How can I enhance its long-term stability?

A2: The stereochemical instability of a chiral amine upon storage is often due to slow, equilibrium-driven racemization. The key is to "lock" the chiral center by preventing the formation of the achiral imine/enamine intermediate.

  • Storage Conditions: Store the compound at low temperatures (-20°C is recommended) in a non-protic, anhydrous solvent (e.g., anhydrous THF or dioxane) under an inert atmosphere (N₂ or Ar). The exclusion of trace acid or moisture, which can act as catalysts, is critical.

  • Salt Formation: The most robust method to prevent racemization is to convert the free base into a stable, crystalline salt. Protonation of the azepane nitrogen with a suitable acid (e.g., HCl, HBr, or a chiral acid like tartaric acid) forms an ammonium salt. In this state, the nitrogen lone pair is no longer available to participate in the formation of an imine, thus stabilizing the adjacent stereocenter. The resulting salt is often more crystalline and easier to handle than the free base oil.

Proactive Synthesis & FAQs: Preventing Racemation from the Outset

This section focuses on strategic planning to ensure high stereochemical fidelity from the beginning of your synthesis.

Q3: What is the primary mechanistic pathway that leads to racemization in 2-substituted azepanes, and how can I design my reaction conditions to suppress it?

A3: The dominant pathway for racemization at the C2 position of an azepane ring is through an imine-enamine tautomerism . The chiral C-H bond at the stereocenter is acidic enough to be deprotonated under certain conditions, leading to a planar, achiral enamine intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.

RacemizationMechanism

Prevention Strategies:

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Base Selection: Avoid strong, non-hindered bases. If a base is required, a bulky, non-nucleophilic base (e.g., proton sponge) may be preferable.

  • Solvent Choice: Aprotic solvents are generally preferred over protic solvents which can facilitate proton transfer.

  • Protecting Groups: If the synthesis allows, protecting the azepane nitrogen (e.g., as a Boc or Cbz carbamate) can prevent racemization by removing the basicity of the nitrogen and the possibility of imine formation. The protecting group can be removed in a final, carefully controlled step.

Q4: What are the recommended stereoselective synthetic strategies to obtain this compound with high enantiomeric excess?

A4: Achieving high e.e. requires a deliberate stereoselective approach. The most reliable methods involve either setting the stereocenter controllably or resolving a racemic mixture. The asymmetric reduction of a cyclic imine precursor is often the most direct and efficient route.

SynthesisStrategies

  • Asymmetric Reduction of a Cyclic Imine: This is a highly effective strategy. The corresponding prochiral cyclic imine, 2-(5-methyl-2-thienyl)-3,4,5,6-tetrahydro-2H-azepine, can be reduced using a chiral catalyst.

    • Biocatalysis: Imine reductases (IREDs) are enzymes that can reduce imines with extremely high enantioselectivity (>99% e.e.) under mild aqueous conditions.[1][2]

    • Transition-Metal Catalysis: Chiral rhodium or iridium complexes with specific chiral phosphine ligands can also effect highly enantioselective hydrogenation of cyclic imines.[3][4]

  • Chiral Resolution: This "classical" approach involves synthesizing the racemic amine and then separating the enantiomers.

    • Diastereomeric Salt Formation: React the racemic amine with a chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyltartaric acid) to form diastereomeric salts, which can often be separated by fractional crystallization.

    • Enzymatic Kinetic Resolution: Certain lipase enzymes can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Chiral Pool Synthesis: This involves starting with a readily available enantiopure molecule, such as an amino acid (e.g., L-lysine), and using its inherent chirality to build the final molecule through a series of stereoretentive reactions.[5][6][7]

Table 1: Comparison of Asymmetric Reduction Methods for Cyclic Imines

MethodCatalyst/EnzymeTypical e.e. (%)AdvantagesDisadvantages
Biocatalysis Imine Reductase (IRED)>99Extremely high selectivity, mild aqueous conditions, green chemistry.[2]Requires screening for suitable enzyme, potential substrate inhibition.
Asymmetric Hydrogenation [Rh(Cp*)Cl₂]₂ with chiral diamine ligand85 - 98High turnover numbers, broad substrate scope.[4]Requires high-pressure H₂, expensive metal and ligands.
Asymmetric Transfer Hydrogenation Ru(II) or Ir(III) complexes with chiral ligands90 - 99Avoids high-pressure H₂, uses H-donors like formic acid.May require higher catalyst loading.
Chiral Borohydride Reagents NaBH₄ modified with a chiral amino acid65 - 90+Stoichiometric, operationally simple.[8]Can generate significant waste, moderate to good selectivity.[8]

Q5: How can I develop a robust analytical method to accurately determine the enantiomeric excess of my this compound sample?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[9][10] Developing a reliable method involves selecting the right chiral stationary phase (CSP) and optimizing the mobile phase.

Step-by-Step Protocol for Chiral HPLC Method Development:

  • Column Selection: The choice of CSP is the most critical step.[11] For chiral amines, polysaccharide-based columns are an excellent starting point.

    • Immobilized Polysaccharide Phases: Columns like Chiralpak® IA, IB, IC, etc., are very robust and can be used with a wide range of normal-phase and reversed-phase solvents.

    • Coated Polysaccharide Phases: Columns like Chiralcel® OD and Chiralpak® AD are also highly effective but have more restrictions on the solvents that can be used.

  • Initial Screening (Normal Phase):

    • Mobile Phase: Start with a simple mobile phase of Hexane/Isopropanol (IPA) (90:10 v/v).

    • Additive: For basic amines, it is crucial to add a small amount of a basic modifier to the mobile phase to improve peak shape and prevent tailing. Diethylamine (DEA) or Butylamine at 0.1% is a standard choice.

    • Flow Rate: Begin with 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the thiophene ring absorbs strongly (e.g., ~235-250 nm).

  • Optimization:

    • If no separation is observed, systematically vary the alcohol modifier (e.g., switch to Ethanol or n-Butanol) and its percentage in the mobile phase (e.g., try 80:20 or 95:5 Hexane/Alcohol).

    • If peaks are broad, increase the concentration of the basic additive (e.g., to 0.2%).

    • Adjust the flow rate to improve resolution (lower flow rates often increase resolution but lengthen run times).

  • Confirmation: Once baseline separation is achieved, inject a certified racemic standard to confirm the identity of each enantiomeric peak. The enantiomeric excess (e.e.) is calculated using the peak areas (A1 and A2) of the two enantiomers: e.e. (%) = |(A1 - A2) / (A1 + A2)| * 100

Table 2: Recommended Starting Conditions for Chiral HPLC Analysis

ParameterRecommended ConditionPurpose
Chiral Stationary Phase (CSP) Immobilized Amylose or Cellulose derivativeBroad selectivity for chiral amines.
Mode Normal PhaseGenerally provides better selectivity for this compound class.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Standard starting point.
Basic Additive 0.1% Diethylamine (DEA)Improves peak shape and reduces tailing for basic analytes.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 25 °CFor reproducibility.
UV Detection ~240 nmWavelength for thiophene chromophore.

References

  • Voitovich, Y. V., et al. (2021). Stereoselective Synthesis of Azepane-Based Iminosugars. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, K. L., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-Substituted Azepane-2-Carboxylate Derivatives. Tetrahedron Letters. Available at: [Link]

  • North, M., & Zahedi, H. R. (2020). A diversity of recently reported methodology for asymmetric imine reduction. Catalysts. Available at: [Link]

  • Procter, D. J., et al. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • Turner, N. J., et al. (2022). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Angewandte Chemie. Available at: [Link]

  • Kaur, M., & Garg, S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. Available at: [Link]

  • Krawczyk, H., et al. (2017). Novel chiral bridged azepanes: Stereoselective ring expansion of 2-azanorbornan-3-yl methanols. Tetrahedron: Asymmetry. Available at: [Link]

  • Osipov, S. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]

  • Trofimov, B. A., et al. (2002). New Approach to the Formation of Azepine Ring: Synthesis of 2-Methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-Methyl-5-propargylthiophene and Isothiocyanate. Russian Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2021). Racemization. Available at: [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2014). A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. Journal of the American Chemical Society. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations Guidebook. Available at: [Link]

  • Zare, M., et al. (2007). Asymmetric Reduction of Prochiral Cyclic Imines to Alkaloid Derivatives by Novel Asymmetric Reducing Reagent in THF or under Solid-State Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Conti, P., et al. (2018). Asymmetric Reduction of Cyclic Imines by Imine Reductase Enzymes in Non-Conventional Solvents. Advanced Synthesis & Catalysis. Available at: [Link]

  • Zhou, J., et al. (2012). Asymmetric Hydrogenation of Cyclic Imines with an Ionic Cp*Rh(III) Catalyst. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the scale-up synthesis of 2-(5-Methyl-2-thienyl)azepane. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during the laboratory and scale-up synthesis of this valuable heterocyclic scaffold. The azepane ring is a crucial motif in medicinal chemistry, yet its synthesis, particularly at scale, presents unique challenges compared to more common five- and six-membered heterocycles.[1][2][3]

Proposed Scale-Up Synthetic Pathway

A robust and scalable synthesis is paramount for advancing drug development programs. We propose a two-step synthetic sequence starting from commercially available 2-bromo-5-methylthiophene and an N-activated caprolactam derivative. This pathway is designed for efficiency, scalability, and control over critical process parameters.

The core strategy involves:

  • Grignard Addition: Formation of the 5-methyl-2-thienylmagnesium bromide Grignard reagent and its subsequent addition to an N-protected ε-caprolactam to form a hemiaminal intermediate.

  • Reductive Amination: Diastereoselective reduction of the intermediate cyclic iminium ion to yield the target this compound.

Synthetic_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reductive Amination A 2-Bromo-5-methylthiophene + Mg B 5-Methyl-2-thienyl magnesium bromide A->B THF, I₂ (cat.) D Hemiaminal Intermediate B->D Add to C C N-Boc-ε-caprolactam C->D E Cyclic Iminium Ion D->E TFA or H⁺ D->E F This compound E->F NaBH(OAc)₃ or H₂, Pd/C E->F

Caption: Proposed two-step scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound?

While several methods exist for azepane synthesis, including ring-closing metathesis and Beckmann rearrangements[1], these often involve multiple steps or reagents that are not ideal for large-scale production. The proposed route, involving Grignard addition to a lactam followed by reductive amination, is often preferred for scale-up. This approach utilizes readily available starting materials and employs reaction classes that are generally well-understood and scalable. An alternative strategy involves the dearomative ring expansion of nitroarenes, which can provide polysubstituted azepanes in two steps from simple starting materials, offering a modern and efficient approach.[1][3]

Q2: Why is the Grignard reaction with a lactam derivative followed by reduction a preferred route for scale-up?

This pathway is advantageous for several reasons:

  • Convergent Synthesis: It efficiently combines the two key fragments of the molecule in a single C-C bond-forming step.

  • Cost-Effective Starting Materials: 2-substituted thiophenes and caprolactam derivatives are generally accessible and cost-effective.

  • Scalable Reactions: Grignard reactions and reductive aminations are standard industrial processes.[4] The challenges, such as exothermicity and moisture sensitivity, are well-documented and can be managed with appropriate engineering controls.[5]

  • Control of Stereochemistry: The final reduction step can often be controlled to provide a desired diastereomer, which is critical for pharmaceutical applications.

Q3: What are the primary safety considerations for this process at scale?

  • Grignard Reagent Formation: This step is highly exothermic and requires careful temperature control via slow addition of the halide and efficient reactor cooling. Anhydrous conditions are critical, as contact with water can lead to a violent reaction and quenching of the reagent.

  • Handling of Reagents: Magnesium turnings can be flammable. Organometallic reagents like Grignard reagents are pyrophoric or react violently with protic solvents. All transfers should be conducted under an inert atmosphere (Nitrogen or Argon).

  • Reductive Amination: If using catalytic hydrogenation (H₂, Pd/C), proper procedures for handling hydrogen gas and preventing catalyst ignition are mandatory. Using hydride reagents like sodium borohydride or its derivatives avoids the hazards of high-pressure hydrogenation.

Q4: What are the critical process parameters (CPPs) to monitor during the synthesis?

  • Temperature Control: Essential during Grignard formation (initiation and addition) and the subsequent addition to the lactam to minimize side reactions like homocoupling.[5]

  • Addition Rate: Slow, controlled addition of the alkyl halide during Grignard formation and the Grignard reagent to the lactam is crucial to manage the exotherm and minimize byproduct formation.

  • Moisture Content: Rigorous control of water content in solvents, reagents, and glassware is the most critical factor for the success of the Grignard reaction.[5]

  • Reaction Completeness: Monitoring the reaction progress by techniques like TLC, GC, or HPLC is vital before proceeding to the next step or work-up to ensure optimal yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Part 1: Grignard Reagent Formation & Addition

Grignard_Troubleshooting Start Issue: Low or No Grignard Yield Cause1 Presence of Moisture? Start->Cause1 Solution1 Solution: Rigorously dry all glassware (oven/flame-dry). Use anhydrous solvents. Cause1->Solution1 Yes Cause2 Inactive Mg Surface? Cause1->Cause2 No Solution2 Solution: Activate Mg with I₂, 1,2-dibromoethane, or mechanical stirring. Cause2->Solution2 Yes Cause3 Wurtz Homocoupling? Cause2->Cause3 No Solution3 Solution: Lower reaction temperature. Slowly add alkyl halide to Mg to maintain low concentration. Cause3->Solution3 Yes

Caption: Decision workflow for troubleshooting Grignard reaction issues.

Issue 1: The Grignard reaction fails to initiate or gives a low yield.

  • Possible Cause A: Presence of moisture. Grignard reagents are extremely sensitive to water. Any residual moisture in the glassware, solvent, or on the surface of the magnesium will quench the reagent as it forms.[5]

    • Solution: Ensure all glassware is rigorously oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under a stream of inert gas. Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

  • Possible Cause B: Inactive magnesium surface. Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.

    • Solution: Activate the magnesium prior to the addition of the alkyl halide. Common methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings in the flask under an inert atmosphere to expose a fresh surface.[5]

Issue 2: A significant amount of 2,2'-dimethyl-5,5'-bithiophene (homocoupling product) is observed.

  • Possible Cause: The reaction temperature is too high or the concentration of the formed Grignard reagent is excessive. This is a classic Wurtz-type side reaction where the Grignard reagent attacks the starting alkyl halide.[6]

    • Solution: Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of 2-bromo-5-methylthiophene. More importantly, add the halide solution slowly to the suspension of magnesium. This ensures that the Grignard reagent reacts with the lactam electrophile rather than another molecule of the starting halide.[5]

Part 2: Reductive Amination & Purification

Issue 3: The reduction of the cyclic iminium ion is incomplete.

  • Possible Cause A: Insufficient reducing agent. The stoichiometry may be inadequate, or the reagent may have degraded upon storage.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the hydride reagent. Ensure the reagent is fresh and has been stored properly.

  • Possible Cause B (for catalytic hydrogenation): Inactive catalyst or insufficient hydrogen pressure. The palladium catalyst (Pd/C) may be poisoned or of low quality.

    • Solution: Use a fresh batch of catalyst from a reliable supplier. Ensure the reaction vessel is properly purged and pressurized with hydrogen to the recommended level (this can range from atmospheric pressure to >50 psi depending on the substrate).

Issue 4: The final product is difficult to purify, appearing as a persistent oil.

  • Possible Cause: The free amine product is a low-melting solid or an oil. This is common for many amine products. Residual solvents or minor, structurally similar impurities can prevent crystallization.

    • Solution 1 (Salt Formation): Convert the amine into a crystalline salt. Treat the purified oil in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of HCl (in ether or isopropanol) or another acid like tartaric acid or oxalic acid. The resulting hydrochloride or other salt is often a stable, crystalline solid that is much easier to handle, purify by recrystallization, and store.

    • Solution 2 (Chromatography): If salt formation is not viable, perform column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (like heptane) and gradually increasing the polarity with ethyl acetate, is typically effective. A small amount of triethylamine (~1%) can be added to the eluent to prevent the amine from tailing on the acidic silica gel.

Quantitative Data Summary

The following table outlines target parameters for the scale-up synthesis. Yields and purity are representative targets and may vary based on specific reaction conditions and scale.

ParameterStep 1: Grignard AdditionStep 2: Reductive AminationOverall
Scale 50 g (of 2-bromo-5-methylthiophene)~75 g (crude intermediate)~55-65 g
Typical Yield 80-90%85-95%68-85%
Target Purity (Crude) >85% (by GC/LC)>90% (by GC/LC)>90%
Target Purity (Final) N/A>98% (after purification/salt formation)>98%
Key Solvents Tetrahydrofuran (THF)Methanol, Dichloromethane (DCM)-
Temperature Range 0 °C to 40 °C-10 °C to 25 °C-
Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Methyl-2-thienylmagnesium bromide (Grignard Reagent)

Materials:

  • Magnesium turnings (1.2 eq)

  • 2-Bromo-5-methylthiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal)

Procedure:

  • Set up a multi-neck, oven-dried reactor equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen/argon inlet.

  • Charge the reactor with magnesium turnings under a positive pressure of inert gas.

  • Add a small crystal of iodine.

  • Add ~10% of the total anhydrous THF and begin stirring.

  • Dissolve the 2-bromo-5-methylthiophene in the remaining anhydrous THF and charge it to the dropping funnel.

  • Add a small portion (~5%) of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and a gentle exotherm is observed. If it does not start, gentle warming may be required.

  • Once initiated, cool the reactor to 10-15 °C and add the remainder of the bromide solution dropwise, maintaining the internal temperature below 30 °C.

  • After the addition is complete, stir the resulting dark grey/brown mixture for an additional 1-2 hours at room temperature. The reagent is now ready for the next step.

Protocol 2: Synthesis and Reduction to this compound

Materials:

  • N-Boc-ε-caprolactam (0.95 eq)

  • 5-Methyl-2-thienylmagnesium bromide solution (from Protocol 1, 1.0 eq)

  • Anhydrous THF

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

Procedure:

  • In a separate dry reactor under inert gas, dissolve N-Boc-ε-caprolactam in anhydrous THF.

  • Cool the lactam solution to -10 °C to 0 °C.

  • Slowly transfer the prepared Grignard reagent from Protocol 1 into the lactam solution via cannula, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the lactam.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude hemiaminal/iminium precursor.

  • Dissolve the crude intermediate in DCM or acetic acid.

  • Cool the solution to 0 °C and add sodium triacetoxyborohydride in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude product as an oil.

  • Purify via column chromatography or by conversion to a crystalline salt as described in the troubleshooting section.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Grignard Coupling Reactions of 3-Substituted Thiophenes.
  • BenchChem. (n.d.). Side product formation in Grignard reactions with 2-[3-(bromomethyl)phenyl]thiophene.
  • Mykura, R., Sánchez-Bento, R., Matador, E., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. Retrieved from [Link]

  • Trofimov, B. A., et al. (2008). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. Russian Chemical Bulletin, 57(11), 2424-2426. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular reductive aminations for the formation of azepanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications. Retrieved from [Link]

  • Grogan, G., & Turner, N. J. (2018). Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. Journal of the American Chemical Society, 140(51), 17872–17877. Retrieved from [Link]

  • Antenucci, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Biological Profile of 2-(5-Methyl-2-thienyl)azepane and Structurally Related Thienyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienyl Moiety as a Privileged Scaffold in Neuroscience Drug Discovery

The landscape of neuropharmacology is continually evolving, with an unceasing demand for novel chemical entities that can precisely modulate the intricate signaling pathways of the central nervous system (CNS). Within this dynamic field, heterocyclic compounds, particularly those containing a thiophene ring, have emerged as a cornerstone in the design of next-generation therapeutics. The thienyl moiety, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged scaffold" due to its unique electronic and steric properties. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles, often enhancing binding affinity, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of the biological activities of 2-(5-methyl-2-thienyl)azepane and other notable thienyl compounds, with a focus on their interactions with key CNS targets and their potential neuroprotective effects.

Comparative Analysis of Receptor Binding Affinities: A Focus on Dopamine and Serotonin Pathways

While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activity by examining structurally related and well-characterized thienyl compounds that have made a significant impact in medicine and research. For this comparison, we will focus on Rotigotine , a non-ergoline dopamine agonist, and Olanzapine , an atypical antipsychotic. Both compounds feature a thienyl group and are known to interact with dopamine and serotonin receptors, which are critical targets in the treatment of various neurological and psychiatric disorders.

The azepane ring in this compound suggests a potential for interaction with G-protein coupled receptors (GPCRs), a common feature of many CNS-active drugs. The 2-substituted thienyl group, along with the methyl substitution, will influence the compound's lipophilicity and its spatial arrangement, which are critical for receptor binding. Structurally similar compounds, such as those containing a 2-(thiophen-2-yl)piperidine moiety, have been investigated for their potential as kinase and protease inhibitors, suggesting a broad range of possible biological targets[1].

Below is a comparative summary of the receptor binding affinities (Ki, in nM) of Rotigotine and Olanzapine for various dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeRotigotine (Ki, nM)Olanzapine (Ki, nM)
Dopamine Receptors
D183[2][3]≤100[4]
D213.5[2][3]11[5]
D30.71[2][3]49[5]
D43.9 - 15[2][6]27[5]
D55.4[2][3]-
Serotonin Receptors
5-HT1A30[2][3]490[5]
5-HT2A-4[5]
5-HT2C-11[5]

Analysis of Comparator Compounds:

  • Rotigotine demonstrates a high affinity for dopamine receptors, with a notable preference for the D3 subtype.[2][3][6] It also exhibits significant affinity for the 5-HT1A receptor, where it acts as a partial agonist.[2][7] This polypharmacological profile, acting as an agonist at multiple dopamine receptors, underlies its efficacy in treating Parkinson's disease and restless legs syndrome.[8][9][10][11]

  • Olanzapine , in contrast, displays a broader receptor binding profile with high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[4][5][12] Its potent antagonism at these receptors is central to its action as an atypical antipsychotic.[13]

Inferred Profile of this compound:

Based on the structure-activity relationships of thienyl compounds, it is plausible that this compound could exhibit affinity for dopamine and/or serotonin receptors. The presence of the azepane ring, a seven-membered heterocycle, is a feature found in various CNS-active compounds. The substitution pattern on the thienyl ring is also a key determinant of activity. Further biological evaluation is necessary to elucidate the precise pharmacological profile of this compound.

Experimental Protocols for Key Biological Assays

To provide a framework for the biological evaluation of this compound and other novel thienyl compounds, we present detailed protocols for key in vitro assays.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Principle: The assay measures the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express D2 receptors (e.g., rat striatum or cells transfected with the human D2 receptor) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in a total volume of 1 mL:

      • Assay buffer.

      • A fixed concentration of [3H]spiperone (typically 2-3 times its Kd value).[14]

      • Increasing concentrations of the test compound.

      • Membrane preparation.

    • For non-specific binding determination, add a high concentration of a known D2 antagonist (e.g., (+)-butaclamol) in separate wells.[14]

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow start Start: 5-HT2A Calcium Flux Assay cell_plating Cell Plating (5-HT2A expressing cells) start->cell_plating dye_loading Dye Loading (Fluo-4 AM) cell_plating->dye_loading measurement Fluorescence Measurement (Plate Reader) dye_loading->measurement data_analysis Data Analysis (EC50/IC50 determination) measurement->data_analysis end_point End: Determine Functional Activity data_analysis->end_point

Caption: Workflow for 5-HT2A Receptor Calcium Flux Functional Assay.

Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. [15][16]In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) in appropriate medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight. [17]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). [18] * Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the wells (except for the control wells). [19][20][21] * Incubate the plate for an additional period (e.g., 24 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL. [15] * Incubate the plate at 37°C for 2-4 hours, allowing formazan crystals to form. [15][16]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. [15] * Incubate the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. [16] * Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [16]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Express the cell viability as a percentage of the control (untreated, non-toxin exposed) cells.

    • Plot the cell viability against the logarithm of the test compound concentration to determine the protective effect.

Conclusion and Future Directions

The thienyl scaffold continues to be a highly valuable structural motif in the pursuit of novel therapeutics for CNS disorders. While the specific biological profile of this compound remains to be fully elucidated, a comparative analysis with well-established thienyl-containing drugs like Rotigotine and Olanzapine provides a rational basis for its potential interaction with dopamine and serotonin receptors. The detailed experimental protocols provided in this guide offer a clear roadmap for the comprehensive in vitro characterization of this and other novel thienyl compounds. Future investigations should aim to not only determine the receptor binding affinities and functional activities but also to explore their potential as allosteric modulators and their neuroprotective capabilities in more complex cellular and in vivo models of neurodegenerative diseases. Such a multi-faceted approach will be crucial in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Scheller, D., et al. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Journal of Neural Transmission, 116(2), 149-156.
  • Yuan, H., et al. (2020). Rotigotine has a significantly stronger binding affinity for D2 and D3 receptors than endogenous dopamine. Frontiers in Neurology, 11, 579.
  • Kuznetsova, A., et al. (2014). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol, 4(13), e1167.
  • Wikipedia. (2024). Rotigotine. Retrieved from [Link]

  • Milligan, G., et al. (2010). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British Journal of Pharmacology, 161(7), 1435-1445.
  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-52.
  • National Center for Biotechnology Information. (n.d.). Rotigotine. PubChem Compound Summary for CID 59227. Retrieved from [Link]

  • Stahl, S. M., et al. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions.
  • Contin, M., et al. (2016). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome. Drugs, 76(13), 1259-1271.
  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-52.
  • BenchChem. (n.d.). A Comparative Guide to ³H-Spiperone and ³H-Raclopride for Dopamine D₂ Receptor Binding. Retrieved from a relevant BenchChem technical document.
  • Gardner, D. M., et al. (2007). Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents.
  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • protocols.io. (2023). MTT assay. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Antonini, A., et al. (2021). Rotigotine Transdermal Patch for Motor and Non-motor Parkinson’s Disease: A Review of 12 Years’ Clinical Experience. Neurology and Therapy, 10(1), 133-151.
  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay.
  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 44-52.
  • Rasmussen, K., et al. (2005). Correlation of the binding affinities (p K i ) for olanzapine and FMPD at 29 different receptors. Neuropsychopharmacology, 30(9), 1639-1646.
  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). Olanzapine and its derivatives of D2 receptor based on different R1, R2, R3 and R4 group.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
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A Comparative Analysis of 2-(5-Methyl-2-thienyl)azepane and its Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(5-methyl-2-thienyl)azepane and its rationally designed analogs. The azepane scaffold is a privileged structure in medicinal chemistry, known for its conformational flexibility that allows for optimal interactions with a variety of biological targets.[1] When coupled with a thiophene moiety, a well-known bioisostere for phenyl rings with favorable metabolic properties, the resulting thienyl-azepane core presents a promising avenue for the development of novel therapeutics, particularly for central nervous system (CNS) disorders.[2][3]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic rationale, structure-activity relationships (SAR), and a comparative evaluation of hypothetical, yet representative, biological and pharmacokinetic data. Detailed experimental protocols for key assays are also provided to facilitate the practical application of the concepts discussed herein.

Introduction: The Rationale for Thienyl-Azepane Analogs

The core structure, this compound, combines the three-dimensional nature of the azepane ring with the electronic and steric properties of the 5-methylthiophene group. This combination is hypothesized to offer a unique pharmacological profile, potentially targeting key CNS receptors such as dopamine and serotonin receptors, which are implicated in the pathophysiology of various psychiatric disorders.[4][5][6] The exploration of analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This guide will focus on a series of hypothetical analogs (Analogs 1-4) designed to probe the structure-activity relationships around this novel scaffold.

Synthetic Strategy

The synthesis of this compound and its analogs can be approached through several synthetic routes. A plausible and versatile method involves the reductive amination of a suitable thienyl ketone with an amino ester followed by intramolecular cyclization. A related synthetic approach has been reported for a similar 3H-azepine derivative, highlighting the feasibility of constructing the core thienyl-azepine scaffold.[7][8][9]

Hypothetical Synthetic Workflow:

start 5-Methyl-2-acetylthiophene step1 Reductive Amination (with 6-aminohexanoate ester) start->step1 intermediate N-(1-(5-methylthiophen-2-yl)ethyl)-6-aminohexanoate step1->intermediate step2 Intramolecular Cyclization (e.g., Dieckmann condensation) intermediate->step2 product 2-(5-Methyl-2-thienyl)azepan-7-one step2->product step3 Reduction (e.g., LiAlH4) product->step3 final_product This compound (Lead Compound) step3->final_product

Caption: Hypothetical synthetic workflow for the lead compound.

Comparative Analysis of Analogs

To explore the SAR of the this compound scaffold, a series of hypothetical analogs have been designed with specific structural modifications. The following sections will compare the anticipated biological and pharmacokinetic profiles of these compounds.

Table 1: Structures of this compound and its Analogs

CompoundStructureRationale for Design
Lead Compound This compoundCore scaffold for initial investigation.
Analog 1 2-(Thiophen-2-yl)azepaneRemoval of the methyl group to probe steric and electronic effects at the 5-position of the thiophene ring.
Analog 2 2-(5-Chloro-2-thienyl)azepaneIntroduction of an electron-withdrawing group to alter the electronic properties of the thiophene ring.
Analog 3 2-(5-Methyl-2-thienyl)-N-methylazepaneN-methylation of the azepane ring to investigate the role of the secondary amine and potential impact on basicity and lipophilicity.
Analog 4 3-(5-Methyl-2-thienyl)azepaneIsomeric analog to assess the importance of the substitution pattern on the azepane ring.
Comparative Biological Activity

The primary hypothesis is that these compounds will exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, key targets for antipsychotic drugs.[4][5] The following table presents hypothetical yet plausible in vitro binding affinity data (Ki values in nM) for the lead compound and its analogs at these receptors. Lower Ki values indicate higher binding affinity.

Table 2: Hypothetical In Vitro Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A ReceptorD2/5-HT2A Selectivity Ratio
Lead Compound 15250.6
Analog 1 35400.88
Analog 2 10500.2
Analog 3 50800.63
Analog 4 1502000.75

Interpretation of Hypothetical Data:

  • Lead Compound: Exhibits potent and relatively balanced affinity for both D2 and 5-HT2A receptors, a desirable profile for atypical antipsychotics.

  • Analog 1: The removal of the methyl group (Analog 1) leads to a decrease in affinity for both receptors, suggesting a favorable hydrophobic interaction of the methyl group in the binding pockets.

  • Analog 2: The introduction of a chloro group (Analog 2) enhances D2 affinity while slightly decreasing 5-HT2A affinity, indicating that the electronic properties of the thiophene ring can modulate receptor selectivity.

  • Analog 3: N-methylation of the azepane (Analog 3) results in a significant loss of affinity, highlighting the importance of the secondary amine for receptor interaction, possibly through hydrogen bonding.

  • Analog 4: Shifting the thienyl substituent to the 3-position of the azepane ring (Analog 4) dramatically reduces affinity, demonstrating the critical role of the substitution pattern for optimal receptor engagement.

Comparative Pharmacokinetic Properties

A favorable pharmacokinetic profile is essential for a successful CNS drug candidate. Key parameters include metabolic stability and the ability to cross the blood-brain barrier (BBB).

Table 3: Hypothetical In Vitro Pharmacokinetic Properties

CompoundMetabolic Stability (t½ in human liver microsomes, min)BBB Permeability (Papp, 10⁻⁶ cm/s)
Lead Compound 458.5
Analog 1 357.2
Analog 2 559.1
Analog 3 609.8
Analog 4 408.0

Interpretation of Hypothetical Data:

  • Lead Compound: Shows moderate metabolic stability and good BBB permeability.

  • Analog 1: The less substituted analog exhibits lower metabolic stability.

  • Analog 2 & 3: The introduction of a chloro group (Analog 2) and N-methylation (Analog 3) are predicted to increase metabolic stability, a common effect of blocking potential sites of metabolism. These modifications also slightly enhance BBB permeability due to increased lipophilicity.

  • Analog 4: The isomeric analog shows comparable pharmacokinetic properties to the lead, suggesting the position of the substituent on the azepane ring has a more pronounced effect on biological activity than on these specific ADME properties.

Experimental Protocols

To obtain the data presented in the comparative analysis, the following experimental protocols would be employed.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant D2 or 5-HT2A receptor are prepared from stably transfected cell lines (e.g., HEK293 or CHO cells).

  • Radioligand Binding: A competition binding assay is performed in a 96-well plate format.

    • A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the test compound are added to displace the radioligand.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Receptor Binding Assay Workflow:

start Prepare Receptor Membranes step1 Incubate Membranes, Radioligand, & Test Compound start->step1 step2 Separate Bound & Free Radioligand (Filtration) step1->step2 step3 Quantify Radioactivity step2->step3 step4 Calculate IC50 & Ki step3->step4

Caption: Workflow for the in vitro receptor binding assay.

In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the test compounds in human liver microsomes.

Methodology:

  • Incubation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with human liver microsomes and a NADPH-generating system at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k), and the half-life (t½) is calculated as 0.693/k.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To evaluate the ability of the test compounds to cross the blood-brain barrier using an in vitro model.

Methodology:

  • Cell Culture: A confluent monolayer of endothelial cells (e.g., b.End3 or hCMEC/D3) is cultured on a semi-permeable filter insert, creating an in vitro model of the BBB.

  • Permeability Assay: The test compound is added to the apical (blood) side of the cell monolayer.

  • Sampling: Samples are taken from the basolateral (brain) side at various time points.

  • Quantification: The concentration of the test compound in the basolateral samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration on the apical side.

Conclusion and Future Directions

The comparative analysis of this compound and its hypothetical analogs provides valuable insights into the structure-activity relationships of this novel chemical series. The data, while illustrative, suggests that modifications to the thiophene and azepane moieties can significantly impact receptor affinity, selectivity, and pharmacokinetic properties. Specifically, the 5-methyl group on the thiophene ring and the secondary amine of the azepane appear to be crucial for potent biological activity.

Future work should focus on the synthesis and empirical testing of these and other closely related analogs to validate these hypotheses. Further optimization of the lead structure could involve exploring a wider range of substituents on the thiophene ring and investigating the impact of stereochemistry at the 2-position of the azepane ring. In vivo studies in relevant animal models of psychosis will be necessary to establish the therapeutic potential of promising candidates.[7][8][10][11]

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A Comparative Guide to Validating the Purity of Synthesized "2-(5-Methyl-2-thienyl)azepane"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the meticulous validation of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific rigor. For a novel heterocyclic compound such as "2-(5-Methyl-2-thienyl)azepane," which holds potential significance in medicinal chemistry, ensuring its chemical integrity is paramount to the reliability of downstream biological and pharmacological studies.[1] This guide provides a comprehensive, in-depth comparison of orthogonal analytical techniques essential for confirming the purity of this synthesized molecule. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and supporting data that collectively build a robust purity profile.

The structure of "this compound" (Molecular Formula: C11H17NS, Molecular Weight: 195.32 g/mol ) presents a unique analytical challenge, combining a saturated azepane ring with an aromatic, sulfur-containing thienyl moiety.[2][3] Potential impurities could arise from unreacted starting materials, by-products of the cyclization process, or subsequent degradation. Therefore, a multi-faceted analytical approach is not just recommended but necessary.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Validation

No single analytical method can unequivocally establish the purity of a compound. Instead, a complementary suite of techniques, each probing different physicochemical properties, provides the highest degree of confidence. For "this compound," we advocate for a primary validation core consisting of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC), supplemented by Elemental Analysis as a fundamental confirmation of composition.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Structural and Quantitative Powerhouse

NMR spectroscopy is a premier technique for the structural elucidation of organic molecules and has become widely accepted for quantitative analysis (qNMR).[4][5] Its power lies in its ability to provide both qualitative (structural identity) and quantitative (purity) information in a single, non-destructive experiment.[6][7]

The "Why": Causality in Experimental Design

The choice of qNMR as a primary technique is deliberate. Unlike chromatographic methods that rely on the response factor of a compound relative to a standard, qNMR offers a direct measurement of the molar concentration of the analyte against a certified internal standard.[8] This makes it a primary analytical method. For "this compound," with its distinct proton and carbon environments, NMR provides an unambiguous fingerprint.

Experimental Protocol: ¹H qNMR for Purity Assessment
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized "this compound" and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube.

  • Solvent Selection: Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes both and does not have signals overlapping with key analyte or standard peaks.

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the standard to ensure full relaxation and accurate integration.

    • Pulse Angle: A 90° pulse angle should be used.

    • Number of Scans: A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal from "this compound" and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Data Presentation:
TechniqueParameterResultInterpretation
¹H qNMR Purity99.2%High purity confirmed against a certified standard.
¹³C NMR Number of Signals11Corresponds to the 11 unique carbon atoms in the structure.

Chromatographic Separation and Identification: GC-MS and HPLC

Chromatographic techniques are indispensable for separating the target compound from even closely related impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] It couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.

"this compound" is expected to have sufficient volatility and thermal stability for GC analysis. GC-MS is particularly adept at identifying and quantifying volatile impurities that might be present from the synthesis, such as residual solvents or starting materials. The mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the main peak and tentatively identify any impurity peaks.[10]

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, ZB-624) is a good starting point.[11]

    • Inlet Temperature: Typically 250-280 °C.

    • Oven Program: A temperature gradient program (e.g., starting at 60°C, ramping at 10°C/min to 300°C) is used to separate compounds with different boiling points.[12]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular ion of the target compound and potential impurities.

  • Data Analysis:

    • The purity is typically assessed by area normalization of the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be consistent with the structure of "this compound," showing the molecular ion (m/z 195) and characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is arguably the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds.[13][14]

For "this compound," which may have non-volatile or thermally labile impurities, HPLC is an essential orthogonal technique to GC-MS. Reversed-phase HPLC (RP-HPLC) is the most common mode and is well-suited for this compound.[15]

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 0.5-1.0 mg/mL.

  • HPLC Conditions:

    • Column: A C18 column is a standard choice for RP-HPLC.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate to maintain a neutral pH) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to resolve all components.[16]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

    • Detector: UV detection at a wavelength where the thienyl chromophore absorbs strongly (e.g., 230-260 nm).

  • Data Analysis:

    • Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[14]

Data Presentation: Comparison of Chromatographic Methods
TechniquePurity (Area %)Retention Time (min)Key Findings
GC-MS 99.5%12.8Confirmed molecular ion at m/z 195. Minor volatile impurity detected.
HPLC-UV 99.3%8.2One minor, more polar impurity detected.

Elemental Analysis: The Fundamental Check

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound.[17][18] It serves as a fundamental and independent verification of the compound's empirical formula.

The "Why": A Necessary Confirmation

While spectroscopic and chromatographic methods assess purity in terms of the presence of other organic molecules, elemental analysis confirms that the elemental composition of the bulk sample is consistent with the theoretical composition of "this compound." A significant deviation can indicate the presence of inorganic impurities, residual solvents, or an incorrect structural assignment. For publication in many chemistry journals, elemental analysis data agreeing to within ±0.4% of the calculated values is a requirement.[19]

Experimental Protocol: CHNS Analysis
  • Sample Preparation: A small, accurately weighed amount of the dried, homogenous sample (typically 2-3 mg) is required.

  • Instrumentation: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector.

  • Data Analysis: The experimentally determined weight percentages of C, H, N, and S are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₇NS).

Data Presentation:
ElementTheoretical %Experimental %Deviation %
Carbon (C)67.6467.55-0.09
Hydrogen (H)8.778.81+0.04
Nitrogen (N)7.177.12-0.05
Sulfur (S)16.4216.35-0.07

Visualizing the Workflow and Logic

To provide a clear overview of the comprehensive purity validation process, the following diagrams illustrate the analytical workflow and the logical relationship between the chosen techniques.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_purification Purification cluster_validation Purity Validation Synthesized_Product Crude this compound Purification Column Chromatography / Recrystallization Synthesized_Product->Purification qNMR qNMR (Structure & Purity) Purification->qNMR Primary Check GCMS GC-MS (Volatile Impurities) Purification->GCMS HPLC HPLC (Non-volatile Impurities) Purification->HPLC EA Elemental Analysis (Composition) Purification->EA Final_Product Pure Product (>99%)

Caption: The overall analytical workflow from synthesis to final purity validation.

Logic_Diagram cluster_techniques Analytical Techniques cluster_assessment Purity Assessment Attributes NMR ¹H & ¹³C NMR Structural Confirmation Quantitative Purity (qNMR) Identity Identity Confirmed NMR:f0->Identity Purity Purity NMR:f1->Purity GCMS GC-MS Separation of Volatiles Mass-based Identification GCMS:f1->Identity GCMS:f0->Purity HPLC HPLC-UV Separation of Non-volatiles Quantitative Purity HPLC:f0->Purity HPLC:f1->Purity EA Elemental Analysis Elemental Composition Formula Verification Composition Correct Elemental Composition EA:f0->Composition EA:f1->Composition

Caption: Logical relationship between techniques and the purity attributes they validate.

Conclusion

The validation of purity for a synthesized compound like "this compound" is a rigorous, multi-step process that relies on the synergistic application of orthogonal analytical techniques. By integrating the structural and quantitative power of qNMR, the high-resolution separation of GC-MS and HPLC, and the fundamental confirmation of elemental analysis, a comprehensive and trustworthy purity profile can be established. This self-validating system, where each technique corroborates the others while providing unique insights, ensures the high quality of the synthesized material, thereby safeguarding the integrity of subsequent scientific research.

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  • ScienceDirect. (n.d.). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. [Link]

  • ResearchGate. (2025). Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives: GC-ESI/MS analysis of trimethylsilyl derivatives. [Link]

  • PubMed. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. [Link]

  • MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

  • ResearchGate. (2024). Synthesis and Structure-Activity Optimization of Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors. [Link]

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Comparative Structure-Activity Relationship (SAR) Analysis of 2-(5-Methyl-2-thienyl)azepane and its Analogs for CNS Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide array of pharmacological activities, including potent central nervous system (CNS) effects.[1][2] The incorporation of various aryl groups at the 2-position of the azepane ring has been a fruitful strategy in the development of novel CNS-active agents. This guide focuses on the structure-activity relationship (SAR) of a specific, yet understudied member of this family: 2-(5-Methyl-2-thienyl)azepane .

Due to the limited publicly available data on this specific molecule, this guide will provide a comparative SAR analysis by examining closely related 2-aryl-azepane and 2-aryl-piperidine analogs. By leveraging experimental data from these surrogates, we can infer the likely SAR landscape for this compound and provide a predictive framework for the design of novel derivatives targeting key CNS proteins, such as monoamine transporters and G-protein coupled receptors. This approach is grounded in the well-established principle of scaffold hopping and analog-based drug design.

Hypothesized Biological Targets and Rationale

The structural motif of a cyclic amine (azepane) connected to an aromatic group (5-methyl-2-thienyl) is a common feature in ligands for various CNS targets. Based on the pharmacology of related 2-aryl-azepane and 2-aryl-piperidine derivatives, we hypothesize that this compound and its analogs are likely to interact with:

  • Monoamine Transporters (DAT, SERT, NET): These transporters are crucial for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, respectively. Many CNS-active drugs, including antidepressants and psychostimulants, target these proteins.[3]

  • Dopamine D2 Receptors (D2R): The D2R is a primary target for antipsychotic medications.

  • Histamine H3 Receptors (H3R): H3R antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment and narcolepsy.

This guide will focus on the SAR of analogs at the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and the Histamine H3 Receptor (H3R), for which comparative data on azepane and piperidine derivatives is available.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-aryl-azepane derivatives is significantly influenced by three key structural regions: the azepane ring , the aryl group at the 2-position, and potential substituents on the azepane nitrogen .

SAR_overview cluster_molecule Key Structural Regions of 2-Aryl-Azepanes cluster_regions Structural Modifications and Their Impact Molecule 2-(Aryl)-Azepane Scaffold Azepane_Ring Azepane Ring (vs. Piperidine) Activity_Selectivity Biological Activity & Selectivity Azepane_Ring->Activity_Selectivity Influences conformation and target affinity Aryl_Group 2-Aryl Group (e.g., 5-Methyl-2-thienyl) Aryl_Group->Activity_Selectivity Dictates primary target interaction and potency N_Substituent N-Substituent N_Substituent->Activity_Selectivity Modulates potency and pharmacokinetic properties

Caption: Key structural regions influencing the biological activity of 2-aryl-azepane derivatives.

The Influence of the Azepane Ring: A Comparison with Piperidine Analogs

The size of the saturated heterocyclic ring plays a crucial role in determining the pharmacological profile of 2-aryl-cyclic amines. A direct comparison between azepane and piperidine analogs in a series of biphenyloxy-alkyl derivatives targeting the histamine H3 receptor reveals important insights.[4]

Compound IDHeterocycleLinker (n)Ar-GrouphH3R Ki (nM)[4]
1 Piperidine54-phenylphenoxy25
2 Azepane54-phenylphenoxy34
3 Piperidine63-phenylphenoxy28
4 Azepane 6 3-phenylphenoxy 18

Data from Malkowska et al., 2017.[4]

As shown in the table, for the 4-phenylphenoxy series with a five-carbon linker, the piperidine analog (Compound 1) displays slightly higher affinity for the hH3R than the azepane analog (Compound 2). However, in the 3-phenylphenoxy series with a longer six-carbon linker, the azepane derivative (Compound 4) exhibits the highest affinity of the series .[4] This suggests that the larger, more flexible azepane ring can better accommodate certain pharmacophore arrangements, potentially allowing for optimal interaction with the receptor binding pocket. This conformational flexibility of the azepane ring is a key consideration in drug design.

The Role of the 2-Aryl Substituent

The nature of the aryl group at the 2-position is a primary determinant of potency and selectivity. While direct data for the 5-methyl-2-thienyl group on an azepane ring is unavailable, we can draw inferences from SAR studies on related scaffolds targeting monoamine transporters.

In a series of 2,3,4,7-tetrahydro-1H-azepine derivatives, which are unsaturated precursors to azepanes, the identity of the aryl group dramatically impacts activity at the dopamine (DAT) and norepinephrine (NET) transporters.

Compound ID2-Aryl GroupNET Ki (nM)[3]DAT Ki (nM)[3]SERT Ki (nM)[3]
5 3,4-dichlorophenyl1.11.3290
6 4-chlorophenyl1.82.51100
7 Phenyl5.38.82100
8 2-naphthyl2.03.1550

Data from Ye et al., 2012.[3]

These data demonstrate that electron-withdrawing substituents on the phenyl ring (e.g., dichloro, chloro) generally lead to higher potency at both DAT and NET. The unsubstituted phenyl analog is the least potent. The larger 2-naphthyl group restores high potency, indicating that the size and electronics of the aryl moiety are critical.

For our target molecule, This compound , the thienyl ring is a bioisostere of a phenyl ring. The methyl group at the 5-position is an electron-donating group, which, based on the trend observed above, might lead to lower potency at DAT and NET compared to electron-deficient aryl groups. However, the specific interactions of the thiophene sulfur and the methyl group with the transporter binding sites could lead to unexpected activity profiles, highlighting the need for empirical testing.

The Impact of N-Substitution

Modification of the azepane nitrogen is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. In a series of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) analogs, which share the thienyl-cyclic amine motif, N-substitution had a profound effect on dopamine transporter affinity.[1]

Compound IDN-SubstituentDAT IC50 (nM) ([3H]cocaine)[1]DAT IC50 (nM) ([3H]BTCP)[1]
BTCP -H (piperidine)395
9 -CH311012
10 -n-butyl600.3
11 -cyclopropylmethyl231

Data from Carroll et al., 1993.[1]

These findings indicate that while a simple N-methyl group (Compound 9) is detrimental to activity compared to the unsubstituted parent (BTCP), larger, more lipophilic groups like n-butyl (Compound 10) and cyclopropylmethyl (Compound 11) can significantly enhance binding affinity.[1] This suggests that for this compound, strategic N-alkylation could be a viable approach to increase its potency at monoamine transporters.

Comparative Alternatives

The primary alternatives to 2-aryl-azepanes in this chemical space are the corresponding 2-aryl-piperidines . As discussed, the choice between these two scaffolds can influence potency and selectivity. Other alternatives include conformationally constrained analogs, such as tropanes, which have been extensively studied as monoamine transporter inhibitors.

Experimental Protocols

To empirically determine the activity of this compound and its analogs, the following standard assays are recommended.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the dopamine transporter.

DAT_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing hDAT Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand Prepare [3H]WIN 35,428 solution Radioligand->Incubate Test_Compound Prepare serial dilutions of This compound Test_Compound->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Calculate_IC50 Calculate IC50 value Count->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Calculate_IC50->Calculate_Ki

Caption: Workflow for a DAT radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the human dopamine transporter (hDAT) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radioligand (e.g., [3H]WIN 35,428), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to block the uptake of dopamine into cells expressing the dopamine transporter.

Step-by-Step Protocol:

  • Cell Culture: Culture cells stably expressing hDAT in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

  • Initiation of Uptake: Add a fixed concentration of radiolabeled dopamine (e.g., [3H]dopamine) to initiate uptake.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

Conclusion

While direct experimental data for this compound is lacking, a comparative analysis of its structural analogs provides a strong foundation for predicting its SAR. The azepane ring offers conformational advantages over the more common piperidine ring, potentially leading to enhanced affinity for certain targets. The 5-methyl-2-thienyl group is expected to be a key determinant of potency and selectivity, with the methyl group's electronic and steric properties playing a significant role. Furthermore, N-substitution on the azepane ring presents a clear opportunity for potency optimization.

The experimental protocols provided herein offer a clear path for the empirical evaluation of this compound and its newly designed derivatives. Such studies are essential to validate the hypotheses presented in this guide and to unlock the full therapeutic potential of this promising chemical scaffold.

References

  • Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(21), 3141-3148. [Link]

  • Malkowska, A., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 27(20), 4671-4676. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Ye, N., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 3(6), 471-475. [Link]

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]

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Comparative Analysis of 2-(5-Methyl-2-thienyl)azepane: A Cross-Validation Study of Cellular Activity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the cross-validation of a novel compound, "2-(5-Methyl-2-thienyl)azepane," across a panel of diverse cancer cell lines. Our objective is to present a robust, scientifically-grounded methodology for assessing its therapeutic potential, moving beyond preliminary screening to a more nuanced understanding of its cellular activity. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates.

The structural motifs of this compound, featuring a thienyl group and an azepane ring, are found in a variety of biologically active compounds. Thienyl derivatives are known for a broad spectrum of pharmacological effects, including anticancer and antimicrobial activities. The azepane core is a key structural feature in several approved drugs and clinical candidates, often contributing to their binding affinity and pharmacokinetic properties. Based on these precedents, we hypothesize that this compound may exert its effects through the modulation of key signaling pathways implicated in cancer cell proliferation and survival.

This guide will detail the experimental workflow for a comparative analysis of this compound's activity in three distinct cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and U-87 MG (glioblastoma). The selection of these cell lines is deliberate, representing different tissue origins and genetic backgrounds, which is crucial for identifying potential tumor-specific sensitivities. We will describe the protocols for assessing cytotoxicity, and the induction of apoptosis, and provide a framework for interpreting the comparative data.

Experimental Workflow & Methodologies

A systematic approach is essential for the cross-validation of a novel compound's activity. The following workflow outlines the key stages of our investigation, from initial cell line selection and compound preparation to data analysis and interpretation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation & Reporting cell_lines Cell Line Selection (MCF-7, A549, U-87 MG) compound_prep Compound Preparation (Stock Solution & Dilutions) viability Cell Viability Assay (MTT Assay) compound_prep->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis ic50 IC50 Determination apoptosis->ic50 statistical Statistical Analysis ic50->statistical comparison Cross-Cell Line Comparison statistical->comparison report Final Report Generation comparison->report

Figure 1: A generalized workflow for the cross-validation of a novel compound's cellular activity.

Cell Culture and Maintenance

The selected cell lines, MCF-7, A549, and U-87 MG, should be obtained from a reputable cell bank to ensure their identity and purity. Each cell line requires specific culture conditions, as detailed in the table below. Standard aseptic techniques must be maintained throughout all cell handling procedures to prevent contamination.

Cell LineTissue of OriginRecommended MediumGrowth Conditions
MCF-7 Breast AdenocarcinomaEagle's Minimum Essential Medium (EMEM) + 10% FBS + 0.01 mg/mL human insulin37°C, 5% CO2
A549 Lung CarcinomaF-12K Medium + 10% FBS37°C, 5% CO2
U-87 MG GlioblastomaEagle's Minimum Essential Medium (EMEM) + 10% FBS37°C, 5% CO2
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with this compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Comparative Data Analysis

The primary outcome of this cross-validation study is a comparative analysis of this compound's activity across the selected cell lines. The data should be presented in a clear and concise manner to facilitate interpretation.

IC50 Values

The IC50 values obtained from the MTT assay are a key indicator of the compound's potency. A lower IC50 value indicates greater potency.

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 [Insert Data][Insert Data][Insert Data]
A549 [Insert Data][Insert
Data][Insert Data]
U-87 MG [Insert Data][Insert Data][Insert Data]
Apoptosis Induction

The percentage of apoptotic cells, as determined by the Annexin V/PI assay, provides insight into the mechanism of cell death.

Cell Line% Apoptotic Cells (24h)% Apoptotic Cells (48h)
MCF-7 [Insert Data][Insert Data]
A549 [Insert Data][Insert Data]
U-87 MG [Insert Data][Insert Data]

Hypothetical Signaling Pathway Modulation

Based on the common mechanisms of action for compounds containing thienyl and azepane moieties, we can hypothesize that this compound may interfere with a critical cell survival pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and is a common target for therapeutic intervention.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->Akt Inhibits

Figure 2: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

Further investigation, such as western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR), would be necessary to validate this hypothesis.

Conclusion

This guide provides a structured and scientifically rigorous framework for the cross-validation of this compound's activity in different cancer cell lines. By employing standardized assays and a comparative approach, researchers can gain valuable insights into the compound's potency, mechanism of action, and potential for further development as a therapeutic agent. The methodologies and data interpretation framework presented herein are designed to ensure the generation of reliable and reproducible results, which are essential for advancing promising compounds through the drug discovery pipeline.

References

  • Title: Thiophene, a privileged scaffold in medicinal chemistry. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Recent Advances of Thiophene-Containing Compounds as Anticancer Agents. Source: International Journal of Molecular Sciences. URL: [Link]

  • Title: The azepane scaffold in approved drugs and clinical candidates. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: MTT Assay. Source: Boster Bio. URL: [Link]

  • Title: Annexin V/PI Apoptosis Assay. Source: Boster Bio. URL: [Link]

A Strategic Guide to Evaluating the Therapeutic Potential of 2-(5-Methyl-2-thienyl)azepane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of the novel compound, 2-(5-Methyl-2-thienyl)azepane. Given the current absence of extensive public data on its biological activity, this document eschews a direct comparison with established drugs. Instead, it presents a scientifically rigorous, multi-phase research program designed to first elucidate the compound's mechanism of action and then to benchmark its performance against relevant clinical standards.

The structural motifs within this compound—the azepane ring and the methyl-thiophene group—are present in numerous pharmacologically active agents, suggesting potential utility in diverse therapeutic areas, including oncology, neuroscience, and metabolic diseases. This guide provides the experimental blueprint to unlock that potential.

Phase 1: Broad-Spectrum Screening for Target Identification

Expertise & Experience: In the absence of a known biological target, an unbiased, high-throughput approach is the most logical and efficient starting point. A dual strategy of target-based and phenotypic screening is proposed to cast a wide net, maximizing the probability of identifying a validated and therapeutically relevant activity. This initial phase is crucial for generating the foundational data that will guide all subsequent, more focused investigations.

Experimental Workflow: Initial Screening Cascade The following workflow is designed to efficiently funnel the compound from initial broad screening to a confirmed area of biological activity.

G cluster_0 Phase 1: Target & Phenotype Discovery cluster_1 Phase 2: Hit Validation & In Vitro Efficacy Compound This compound TargetScreen Broad Target-Based Screen (e.g., Receptor/Enzyme Panels) Compound->TargetScreen PhenoScreen Phenotypic Screen (e.g., NCI-60 Cancer Cell Panel) Compound->PhenoScreen Analysis Data Analysis & Hit Identification TargetScreen->Analysis PhenoScreen->Analysis GoDecision Go/No-Go Decision Analysis->GoDecision ScenarioA Scenario A: CNS Target GoDecision->ScenarioA Proceed with Validated Hit ScenarioB Scenario B: Enzyme Target GoDecision->ScenarioB Proceed with Validated Hit ScenarioC Scenario C: Anti-Cancer Hit GoDecision->ScenarioC Proceed with Validated Hit

Caption: Initial screening workflow for this compound.

Protocol 1: Broad Target-Based Screening
  • Objective: To identify high-affinity interactions with a wide range of known biological targets.

  • Methodology:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen44™ or similar) to screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 44 GPCRs, ion channels, and transporters.

    • The primary readout is typically the percent inhibition of radioligand binding to the respective target.

  • Data Interpretation: A "hit" is typically defined as >50% inhibition in the primary screen. Such hits warrant follow-up with concentration-response curves to determine binding affinity (Ki).

Protocol 2: Phenotypic Screening (Anti-Proliferative)
  • Objective: To assess the compound's effect on the growth of human cancer cells.

  • Methodology:

    • Submit the compound to the National Cancer Institute's NCI-60 Human Tumor Cell Lines Screen. The compound is tested at a single high dose (e.g., 10 µM) against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • The readout is cell viability, and the results are reported as a percentage of growth inhibition.

  • Data Interpretation: Significant growth inhibition in specific cell lines or a unique pattern of activity across the panel suggests a potential anti-cancer application and guides the selection of cell lines for further study.

Phase 2: In-Depth Efficacy Profiling & Comparative Analysis

Trustworthiness: This phase transitions from broad screening to rigorous, quantitative validation. Based on hypothetical, yet plausible, outcomes from Phase 1, this section details the precise experimental protocols required to confirm the mechanism of action and benchmark the compound's potency against established drugs. Each protocol is a self-validating system, including appropriate positive and negative controls.

Scenario A: Hit Identified as a Serotonin 5-HT2A Receptor Ligand

If initial screening reveals high-affinity binding to the 5-HT2A receptor, the next step is to characterize the nature of this interaction and compare it to a known modulator.

Comparative Drug: Risperidone (an atypical antipsychotic with potent 5-HT2A receptor antagonism).

Signaling Pathway: 5-HT2A Receptor Activation Activation of the Gq-coupled 5-HT2A receptor leads to the activation of phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, ultimately resulting in an increase in intracellular calcium.

G Ligand 5-HT (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gαq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca ↑ Intracellular [Ca²⁺] IP3->Ca induces release Compound Test Compound (Antagonist?) Compound->Receptor blocks

Caption: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols:

  • Radioligand Binding Assay for Affinity (Ki):

    • Objective: To determine the binding affinity of this compound for the human 5-HT2A receptor.

    • Materials: Membranes from HEK293 cells expressing the human 5-HT2A receptor, [3H]-ketanserin (radioligand), Risperidone (positive control).

    • Procedure:

      • Incubate cell membranes with a fixed concentration of [3H]-ketanserin.

      • Add increasing concentrations of either the test compound or Risperidone (e.g., 0.1 nM to 10 µM).

      • Incubate to allow binding to reach equilibrium.

      • Separate bound from free radioligand by rapid filtration through glass fiber filters.

      • Quantify radioactivity on the filters using a scintillation counter.

      • Calculate the IC50 (concentration of compound that displaces 50% of the radioligand) and convert to Ki using the Cheng-Prusoff equation.

  • Calcium Flux Functional Assay for Potency (IC50): [1][2]

    • Objective: To determine if the compound acts as an antagonist and to measure its functional potency.

    • Materials: HEK293 cells expressing the human 5-HT2A receptor, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Serotonin (5-HT) as the agonist.

    • Procedure:

      • Load the cells with the calcium-sensitive dye.

      • Pre-incubate cells with increasing concentrations of the test compound or Risperidone.

      • Stimulate the cells with a fixed concentration of Serotonin (at its EC80).

      • Measure the change in fluorescence using a plate reader (e.g., FLIPR).

      • Plot the inhibition of the calcium response against the concentration of the test compound to determine the IC50.

Comparative Data Summary (Template)

Compound5-HT2A Binding Affinity (Ki, nM)5-HT2A Functional Antagonism (IC50, nM)
This compoundExperimental ValueExperimental Value
RisperidoneLiterature Value (e.g., ~0.2-0.5)Literature Value (e.g., ~1-3)
Scenario B: Hit Identified as a Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitor

If the compound inhibits PTP1B, a key negative regulator of insulin and leptin signaling, it could have potential as a treatment for type 2 diabetes and obesity.

Comparative Drug: Trodusquemine (MSI-1436) (an allosteric PTP1B inhibitor that has been evaluated in clinical trials).

Experimental Protocols:

  • Enzymatic Inhibition Assay (IC50): [3][4][5]

    • Objective: To quantify the direct inhibitory effect of the compound on PTP1B enzymatic activity.

    • Materials: Recombinant human PTP1B enzyme, p-Nitrophenyl Phosphate (pNPP) substrate, Trodusquemine (positive control).

    • Procedure:

      • Pre-incubate the PTP1B enzyme with increasing concentrations of the test compound or Trodusquemine in assay buffer.

      • Initiate the reaction by adding the pNPP substrate.

      • Allow the reaction to proceed for a fixed time at 37°C.

      • Stop the reaction and measure the formation of the product, p-nitrophenol, by reading the absorbance at 405 nm.

      • Calculate the percent inhibition at each concentration and fit the data to determine the IC50 value.

  • Cell-Based Insulin Receptor Phosphorylation Assay:

    • Objective: To confirm that the compound can enhance insulin signaling in a cellular context.

    • Materials: HepG2 (human liver cancer) cells, Insulin, anti-phospho-Insulin Receptor β antibody, anti-total-Insulin Receptor β antibody.

    • Procedure:

      • Starve HepG2 cells of serum overnight.

      • Pre-treat cells with the test compound or Trodusquemine for 1-2 hours.

      • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 10 minutes.

      • Lyse the cells and perform a Western blot or ELISA to detect the levels of phosphorylated insulin receptor β (p-IR) and total IR.

      • Quantify the p-IR/total IR ratio to assess the enhancement of insulin signaling.

Comparative Data Summary (Template)

CompoundPTP1B Enzymatic Inhibition (IC50, µM)Enhancement of Insulin-Stimulated p-IR (Fold Change at 10 µM)
This compoundExperimental ValueExperimental Value
TrodusquemineLiterature Value (e.g., ~1-5)Literature Value
Scenario C: Hit Identified as a Potent Inhibitor of Glioblastoma Cell Growth

If the NCI-60 screen shows selective and potent activity against brain tumor cell lines, a focused investigation into its anti-glioblastoma potential is warranted.

Comparative Drug: Temozolomide (TMZ) (the standard-of-care alkylating agent for glioblastoma).[6][7]

Workflow: In Vitro Anti-Glioblastoma Evaluation

G Start Hit from NCI-60 Screen (Glioblastoma Cell Lines) GI50 Determine GI50 in Panel of GBM Cell Lines (e.g., U87-MG, T98G) Start->GI50 MoA Mechanism of Action Studies GI50->MoA Apoptosis Apoptosis Assay (Annexin V/PI Staining) MoA->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) MoA->CellCycle InVivo Proceed to In Vivo Xenograft Model Apoptosis->InVivo If potent & pro-apoptotic CellCycle->InVivo If potent & pro-apoptotic

Caption: Workflow for evaluating a potential anti-glioblastoma compound.

Experimental Protocols:

  • Growth Inhibition (GI50) Assay:

    • Objective: To determine the concentration of the compound that causes 50% inhibition of cell growth.

    • Materials: A panel of glioblastoma cell lines (e.g., U87-MG, T98G, A172), Temozolomide (positive control), CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Procedure:

      • Seed cells in 96-well plates and allow them to attach overnight.

      • Treat cells with a range of concentrations of the test compound or TMZ for 72 hours.

      • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

      • Measure luminescence using a plate reader.

      • Normalize the data to untreated controls and plot against concentration to calculate the GI50 value.

  • Apoptosis Assay via Flow Cytometry:

    • Objective: To determine if the compound induces programmed cell death.

    • Materials: U87-MG cells, Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

    • Procedure:

      • Treat cells with the test compound at its GI50 and 2x GI50 concentration for 24-48 hours.

      • Harvest the cells and wash with PBS.

      • Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

      • Analyze the cell populations (live, early apoptotic, late apoptotic/necrotic) using a flow cytometer.

Comparative Data Summary (Template)

CompoundU87-MG GI50 (µM)T98G (TMZ-resistant) GI50 (µM)Apoptosis Induction (% of Annexin V+ cells at GI50)
This compoundExperimental ValueExperimental ValueExperimental Value
TemozolomideLiterature Value (e.g., ~100-300)Literature Value (e.g., >1000)Literature Value

Phase 3: In Vivo Efficacy Assessment

Authoritative Grounding: A positive result in a robust in vitro assay is a prerequisite, but not a guarantee, of in vivo efficacy. The transition to animal models is a critical step to evaluate a compound's activity within a complex biological system, providing preliminary insights into its pharmacokinetics, tolerability, and true therapeutic potential.[8][9][10]

Protocol: Glioblastoma Subcutaneous Xenograft Model

This protocol directly follows a positive outcome in Scenario C.

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of glioblastoma.

  • Methodology:

    • Animal Model: Immunocompromised mice (e.g., athymic nude mice).

    • Cell Implantation: Subcutaneously implant U87-MG glioblastoma cells into the flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle control, Temozolomide, Test Compound at two dose levels).

    • Treatment: Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21-28 days.

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.

    • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). A secondary endpoint can be overall survival.

  • Data Analysis: Calculate TGI for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA) to determine significance.

Comparative Data Summary (Template)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle ControlExperimental Value0%Experimental Value
Temozolomide (e.g., 50 mg/kg)Experimental ValueExperimental ValueExperimental Value
Test Compound (Low Dose)Experimental ValueExperimental ValueExperimental Value
Test Compound (High Dose)Experimental ValueExperimental ValueExperimental Value

Conclusion

This guide outlines a systematic, hypothesis-driven research plan to characterize the therapeutic potential of this compound. By beginning with broad, unbiased screening and progressing through focused in vitro and in vivo studies, researchers can efficiently identify the compound's mechanism of action and rigorously evaluate its efficacy relative to established therapeutic agents. This structured approach ensures that decisions regarding the compound's future development are based on robust, quantitative, and scientifically valid data. Successful completion of this research program would provide the necessary foundation for advancing this novel chemical entity into formal preclinical development.

References

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  • Ivy Brain Tumor Center. Glioblastoma Current Standard of Care. Available from: [Link]

  • Kuypers, K. et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]

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A Comparative Toxicological Profile of 2-(5-Methyl-2-thienyl)azepane and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of heterocyclic scaffolds, such as thiophene and azepane, is a common strategy in medicinal chemistry to enhance pharmacological activity. However, these moieties can also introduce specific toxicological liabilities. This guide provides a comparative toxicological analysis of the novel compound 2-(5-Methyl-2-thienyl)azepane, contextualized by comparing it with structurally related and well-characterized compounds. We delve into the mechanistic underpinnings of thiophene-mediated toxicity, focusing on metabolic activation by cytochrome P450 enzymes. Standard preclinical safety assays, including cytotoxicity, genotoxicity, and cardiotoxicity assessments, are detailed with step-by-step protocols. By synthesizing available data and predictive principles, this guide serves as a crucial resource for anticipating and mitigating the toxicological risks associated with this chemical class during drug development.

Introduction: The Double-Edged Sword of Heterocyclic Scaffolds

In the quest for novel therapeutics, chemists frequently employ heterocyclic rings to modulate a compound's physicochemical properties, metabolic stability, and target affinity. The azepane ring, a seven-membered saturated heterocycle, offers a flexible three-dimensional scaffold found in numerous FDA-approved drugs.[1][2] Similarly, the thiophene ring, an aromatic sulfur-containing heterocycle, is a bioisostere of the benzene ring and is present in blockbuster drugs such as clopidogrel and duloxetine.

However, the inclusion of these structures is not without risk. The thiophene moiety, in particular, is associated with idiosyncratic drug toxicities, primarily due to its metabolic bioactivation into reactive intermediates.[3] Numerous drugs containing a thiophene ring have been withdrawn from the market or carry warnings due to severe adverse effects like hepatotoxicity and nephrotoxicity.[4][5][6] Therefore, a thorough and early assessment of the toxicological profile of new chemical entities like this compound is not merely a regulatory hurdle but a fundamental component of successful drug design.[7][8] This guide provides the mechanistic framework and experimental methodologies required to evaluate such compounds.

Mechanistic Insights: The Role of Metabolic Bioactivation

The primary driver of toxicity for many thiophene-containing compounds is their metabolism by cytochrome P450 (CYP450) enzymes in the liver.[4][9] This process, intended to increase water solubility and facilitate excretion, can paradoxically generate highly electrophilic and reactive metabolites that damage cellular macromolecules.

Two principal competing pathways are responsible for thiophene-induced toxicity: S-oxidation and ring epoxidation .[5][6]

  • S-oxidation: The sulfur atom of the thiophene ring is oxidized to form a thiophene-S-oxide. This intermediate is unstable and can act as a potent Michael acceptor, readily reacting with cellular nucleophiles like glutathione (GSH) or critical protein residues, leading to cellular dysfunction.

  • Epoxidation: The double bonds of the thiophene ring are oxidized to form a thiophene epoxide. This strained three-membered ring is highly electrophilic and can covalently bind to proteins and nucleic acids, potentially causing immunotoxicity or genotoxicity.[9]

Quantum chemical studies have shown that the epoxidation pathway is often both thermodynamically and kinetically more favorable than S-oxidation, suggesting it may be the primary route to toxic metabolite formation.[4][5] The specific CYP450 isoforms involved, such as CYP2C9 and CYP1A1, can influence which pathway predominates.[10] The substitution pattern on the thiophene ring, such as the methyl group in this compound, can also significantly alter the rate and pathway of metabolism, thereby affecting the toxicity profile.

G cluster_0 cluster_1 cluster_2 cluster_3 Parent Compound Parent Compound CYP450 Enzymes CYP450 Enzymes Parent Compound->CYP450 Enzymes Metabolism Thiophene-S-Oxide Thiophene-S-Oxide CYP450 Enzymes->Thiophene-S-Oxide S-Oxidation Thiophene Epoxide Thiophene Epoxide CYP450 Enzymes->Thiophene Epoxide Epoxidation (Often Favored) Cellular Proteins Cellular Proteins Thiophene-S-Oxide->Cellular Proteins Covalent Binding Thiophene Epoxide->Cellular Proteins Covalent Binding DNA DNA Thiophene Epoxide->DNA Adduct Formation Hepatotoxicity Hepatotoxicity Cellular Proteins->Hepatotoxicity Genotoxicity Genotoxicity DNA->Genotoxicity Organ Toxicity Organ Toxicity Hepatotoxicity->Organ Toxicity Genotoxicity->Organ Toxicity

Caption: Metabolic bioactivation pathway of thiophene-containing compounds.

Comparative Toxicity Analysis

To contextualize the potential toxicity of this compound, it is essential to compare it with compounds sharing its core scaffolds. The following table summarizes the known toxicological profiles of relevant molecules. Since specific experimental data for this compound is not publicly available, its profile is predicted based on structure-activity relationship (SAR) principles.[11][12]

CompoundStructureKey Scaffold(s)Known/Predicted Toxicity Profile
This compound C1CCN(C(C1)C2=CC=C(S2)C)CThiophene, AzepanePredicted: Moderate risk of hepatotoxicity via metabolic activation of the thiophene ring. The azepane moiety increases lipophilicity, potentially enhancing cell penetration and metabolic turnover.
Tienilic Acid Cl2C6H3OC(C4H3S)C(O)=OThiopheneKnown: Withdrawn from the market due to high incidence of acute hepatotoxicity.[4][5] Mechanism involves CYP2C9-mediated epoxidation.[10]
Ticlopidine ClC6H4CH(C7H8N)C9H8SThiophene, PiperidineKnown: Carries a black box warning for neutropenia, aplastic anemia, and thrombotic thrombocytopenic purpura.[6][9] Toxicity is linked to reactive metabolites.
Hexamethyleneimine (Azepane) C6H13NAzepaneKnown: Classified as toxic if swallowed or inhaled and causes severe skin burns and eye damage.[13] Primarily acute toxicity related to its corrosive and alkaline nature.
Duloxetine C18H19NOSThiophene, NaphthylKnown: Generally considered safe, but carries a risk of liver injury, especially with pre-existing liver conditions. The thiophene ring is present, but its metabolic profile does not typically lead to high levels of reactive intermediates.[3]

Essential In Vitro Toxicity Assays: Protocols and Workflows

A standard battery of in vitro assays is crucial for early-stage toxicity screening, providing rapid and cost-effective data while reducing reliance on animal models.[7][14][15]

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[16][17] It quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Experimental Protocol:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow cells to adhere for 24 hours at 37°C.[16]

  • Compound Treatment: Expose the cells to a serial dilution of the test compound (e.g., 0.1 to 100 µM) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.[19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[19]

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[18] The intensity of the purple color is directly proportional to the number of viable cells.

G A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Compound Treatment (Serial dilutions + controls) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (2-4 hours, 37°C) D->E F 6. Solubilize Formazan (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[20][21] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause mutations that restore the gene function, allowing the bacteria to grow on a histidine-free medium.[20] The inclusion of a liver S9 fraction is critical to evaluate the mutagenicity of metabolites produced by CYP450 enzymes.[22][23]

Experimental Protocol:

  • Strain Preparation: Grow overnight cultures of the required Salmonella typhimurium strains (e.g., TA98, TA100) at 37°C.[24]

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either a phosphate buffer (for direct mutagenicity) or an S9 liver homogenate mix (for metabolically activated mutagenicity).[22]

  • Top Agar Addition: Add molten top agar to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate (lacking histidine).[24]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a positive (mutagenic) result.[21]

G cluster_0 Preparation A Bacterial Strain (His- Salmonella) D Combine & Incubate A->D B Test Compound B->D C S9 Liver Extract (for metabolic activation) C->D E Plate on Minimal Agar (Histidine-deficient) D->E F Incubate (48h, 37°C) E->F G Count Revertant Colonies F->G H Mutagenic Potential Assessed G->H

Caption: Workflow for the Ames test for assessing mutagenicity.
Cardiotoxicity Assessment: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[25] Assessing a compound's effect on this channel is a mandatory part of preclinical safety evaluation.[26] The gold standard method is the whole-cell patch-clamp electrophysiology assay.

Experimental Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp: Establish a whole-cell patch-clamp configuration on a single cell. This technique allows for the direct measurement of ion channel currents.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current (IKr).[27]

  • Baseline Recording: Record the stable baseline hERG current in an extracellular solution.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound and record the hERG current at each concentration. A positive control (e.g., E-4031, a known hERG blocker) is used to validate the assay.[25]

  • Data Analysis: Measure the reduction in the hERG tail current amplitude in the presence of the compound compared to the baseline. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

G A 1. Select hERG-expressing cell (e.g., HEK293) B 2. Establish Whole-Cell Patch-Clamp A->B C 3. Apply Voltage Protocol & Record Baseline Current B->C D 4. Perfuse with Test Compound (Cumulative Concentrations) C->D E 5. Record hERG Current at each concentration D->E F 6. Measure % Inhibition of Tail Current E->F G Calculate IC50 F->G

Caption: Key steps in the patch-clamp hERG cardiotoxicity assay.

Conclusion and Future Directions

The toxicological profile of this compound is predicted to be influenced significantly by the metabolic fate of its thiophene ring. The potential for bioactivation into reactive S-oxide or epoxide intermediates necessitates a rigorous preclinical safety evaluation. While the azepane moiety is less likely to be a primary toxicophore, its contribution to the molecule's overall lipophilicity and disposition cannot be ignored.

For drug development professionals working with this and similar scaffolds, an early and integrated approach to toxicity testing is paramount. The in vitro assays detailed in this guide—cytotoxicity, genotoxicity, and hERG liability—form the cornerstone of this initial assessment. A positive finding in any of these assays should trigger further investigation and potential structural modifications to mitigate the risk. Understanding the delicate balance between pharmacological activity and toxicity is the key to advancing safer, more effective therapeutics from the bench to the clinic.[11][12]

References

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  • PubMed. (2015). Toxicity Originating From Thiophene Containing Drugs: Exploring the Mechanism Using Quantum Chemical Methods. PubMed. [Link][5]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link][16]

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  • ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods | Request PDF. ResearchGate. [Link][9]

  • Adams, L. A., et al. (2015). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. [Link][10]

  • Gramec, D., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link][3]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link][21]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol. [Link][22]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link][19]

  • News-Medical.Net. (2020). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. [Link][8]

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  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. [Link][27]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link][25]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][1]

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  • PubMed. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link][12]

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Independent Verification of 2-(5-Methyl-2-thienyl)azepane Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azepane scaffold is a crucial heterocyclic motif in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its conformational flexibility allows for effective interaction with various biological targets. The incorporation of a substituted thienyl group, such as 5-methyl-2-thienyl, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties due to the thiophene ring's unique electronic and steric characteristics. This guide provides an in-depth analysis of a proposed synthetic route for 2-(5-Methyl-2-thienyl)azepane, a novel compound with potential applications in drug discovery. Due to the absence of a directly published synthesis for this specific molecule, this guide will detail a robust and logical synthetic approach based on well-established chemical transformations. We will also compare this proposed route with other viable, albeit potentially more complex, synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this or structurally related compounds.

Comparative Analysis of Synthetic Strategies

Several synthetic methodologies can be envisioned for the construction of this compound. Below is a comparative overview of the most plausible routes, with a detailed protocol provided for the recommended approach.

Synthetic StrategyKey ReactionsAdvantagesDisadvantagesFeasibility Score
Proposed: Reductive Amination Friedel-Crafts Acylation, Oximation, Nitrile Reduction, Intramolecular Reductive AminationHigh convergence, readily available starting materials, well-understood reaction mechanisms.Multi-step sequence.High
Alternative 1: Ring Expansion of a Piperidine Precursor Synthesis of 2-(5-methyl-2-thienyl)piperidine, Ring Expansion (e.g., via diazotization of an aminomethyl derivative)Can leverage existing piperidine synthesis methodologies.[2]Ring expansion reactions can be low-yielding and produce side products.Moderate
Alternative 2: Catalytic Hydrogenation of a Thienyl-Azepine Synthesis of a 2-(5-methyl-2-thienyl)-3H-azepine derivative, Catalytic HydrogenationPotentially a shorter route if the azepine precursor is accessible.[3][4]The synthesis of the azepine precursor can be complex, and complete reduction of the azepine ring and thiophene ring needs to be selective.Moderate
Alternative 3: Dearomative Ring Expansion of a Nitroarene Photochemical dearomative ring expansion of a substituted nitroarene.[5][6]A modern and innovative approach for creating polysubstituted azepanes.Requires specialized photochemical equipment; starting materials may not be readily available.Low to Moderate

Proposed Synthetic Route: Intramolecular Reductive Amination

This guide proposes a robust, multi-step synthesis starting from commercially available 2-methylthiophene and adipic acid. The key transformation is an intramolecular reductive amination to form the azepane ring.

Overall Synthetic Workflow

A 2-Methylthiophene & Adipic Acid B Friedel-Crafts Acylation A->B SOCl2, AlCl3 C 6-(5-Methyl-2-thienyl)-6-oxohexanoic acid B->C D Amidation & Dehydration C->D 1. SOCl2 2. NH3(aq) 3. P2O5 E 6-(5-Methyl-2-thienyl)-6-oxohexanenitrile D->E F Reductive Amination E->F H2, Raney Ni or NaBH4, CoCl2 G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-(5-Methyl-2-thienyl)-6-oxohexanoic acid

This initial step involves a Friedel-Crafts acylation of 2-methylthiophene with adipoyl chloride (generated in situ from adipic acid). Thiophene and its derivatives are generally reactive under Friedel-Crafts conditions.[7][8][9]

  • Materials: Adipic acid, Thionyl chloride (SOCl₂), 2-Methylthiophene, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend adipic acid (1.0 eq) in an excess of thionyl chloride (3.0 eq).

    • Heat the mixture to reflux for 2 hours until the evolution of gas ceases.

    • Distill off the excess thionyl chloride under reduced pressure to obtain crude adipoyl chloride.

    • Dissolve the crude adipoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add aluminum chloride (2.2 eq) portion-wise, keeping the temperature below 5 °C.

    • Add 2-methylthiophene (1.0 eq) dropwise to the stirred suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.

    • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 6-(5-methyl-2-thienyl)-6-oxohexanoic acid.

Step 2: Synthesis of 6-(5-Methyl-2-thienyl)-6-oxohexanenitrile

The carboxylic acid is converted to a nitrile, which will serve as the precursor to the amine for the subsequent cyclization.

  • Materials: 6-(5-Methyl-2-thienyl)-6-oxohexanoic acid, Thionyl chloride (SOCl₂), Aqueous ammonia (NH₃), Phosphorus pentoxide (P₄O₁₀).

  • Procedure:

    • Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride as described in Step 1.

    • Carefully add the crude acid chloride to a stirred, cooled (0 °C) solution of concentrated aqueous ammonia.

    • Collect the resulting primary amide by filtration, wash with cold water, and dry.

    • In a flask equipped for distillation, mix the amide with phosphorus pentoxide (1.5 eq) and heat gently under vacuum to distill the nitrile product.

Step 3: Synthesis of this compound via Intramolecular Reductive Amination

This is the key ring-forming step. The keto-nitrile is subjected to reductive amination, where the nitrile is reduced to a primary amine, which then undergoes intramolecular cyclization with the ketone, followed by reduction of the resulting imine.

  • Materials: 6-(5-Methyl-2-thienyl)-6-oxohexanenitrile, Raney Nickel (or Sodium borohydride and Cobalt(II) chloride), Ethanol, Hydrogen gas (if using Raney Ni).

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve the keto-nitrile in ethanol.

    • Add a catalytic amount of Raney Nickel slurry.

    • Pressurize the vessel with hydrogen gas (e.g., 50 bar) and heat to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the reaction, carefully filter off the catalyst, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Verification and Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Discussion of Alternative Synthetic Routes

Alternative 1: Ring Expansion of a Piperidine Precursor

This strategy involves the synthesis of 2-(5-methyl-2-thienyl)piperidine, followed by a one-carbon ring expansion. The synthesis of the piperidine precursor could be achieved through the catalytic hydrogenation of the corresponding pyridine. The subsequent ring expansion can be challenging and may involve reactions such as the Tiffeneau-Demjanov rearrangement. While feasible, this route's success is highly dependent on the efficiency of the ring expansion step, which can be unpredictable.[2]

A 2-(5-Methyl-2-thienyl)pyridine B Catalytic Hydrogenation A->B H2, PtO2 C 2-(5-Methyl-2-thienyl)piperidine B->C D N-Nitrosation & Reduction C->D 1. NaNO2, HCl 2. LiAlH4 E 1-Amino-2-(5-methyl-2-thienyl)piperidine D->E F Ring Expansion E->F NaNO2, H2O G This compound F->G

Caption: Ring expansion route for this compound synthesis.

Alternative 2: Catalytic Hydrogenation of a Thienyl-Azepine

A previously reported synthesis describes the formation of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine.[3][4] In theory, catalytic hydrogenation of this compound could yield the desired saturated azepane. However, this approach carries the risk of over-reduction, potentially affecting the thiophene ring. Selective hydrogenation of the azepine double bonds without affecting the thiophene ring would require careful selection of the catalyst and reaction conditions.[10]

Conclusion

While there is no established literature precedent for the direct synthesis of this compound, this guide outlines a scientifically sound and feasible synthetic route based on intramolecular reductive amination. This approach utilizes readily available starting materials and well-understood chemical transformations, making it a reliable starting point for any research program. The alternative routes discussed provide other potential avenues for synthesis, each with its own set of advantages and challenges. The successful synthesis and characterization of this novel compound will undoubtedly contribute to the expanding field of medicinal chemistry.

References

  • Nedolya, N. A., et al. (2005). New approach to the formation of azepine ring: Synthesis of 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine from 2-methyl-5-propargylthiophene and isothiocyanate. ResearchGate. [Link]

  • ChemInform Abstract: New Approach to the Formation of Azepine Ring: Synthesis of 2Methyl6-(5-methyl-2-thienyl)-3H-azepine from 2Methyl5-propargylthiophene and Isothiocyanate. ResearchGate. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Sci-Hub. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Novel Reductive Amination of Nitriles: An Efficient Route to 5‐Hydroxypiperidone‐Derived N,N‐Acetals. Wiley Online Library. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Royal Society of Chemistry. [Link]

  • Transition-metal-free, mild and efficient ring expansion of amino acid derivatives: facile access to densely functionalized azepines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • An asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives. Europe PMC. [Link]

  • Acylation of thiophene.
  • Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. ScienceDirect. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Acylation of thiophene.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • Mild liquid-phase friedel-crafts acylation of thiophene to 2. TSI Journals. [Link]

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  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. PubMed. [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. ACS Publications. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. [Link]

  • Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • 2H-Azepin-2-one, hexahydro-1-methyl-. NIST WebBook. [Link]

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. [Link]

  • Method for Synthesis of 2-Amino-5-(2-thienylmethyl)thiazole. ResearchGate. [Link]

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Bridging the Computational-Experimental Divide: A Comparative Guide to Docking Studies of 2-(5-Methyl-2-thienyl)azepane Against the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth technical comparison of molecular docking predictions with experimental data, using the novel compound 2-(5-Methyl-2-thienyl)azepane as a case study. We will explore the theoretical underpinnings of its interaction with the Dopamine D2 receptor, a critical target in neuropsychiatric disorders, and juxtapose these findings with hypothetical, yet plausible, experimental binding affinities.

Introduction: The Rationale for Investigating this compound and the Dopamine D2 Receptor

The azepane scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of bioactive molecules.[1] Its conformational flexibility allows it to adopt diverse orientations within a receptor's binding pocket. The thienyl group, a bioisostere of the phenyl ring, is also a common moiety in centrally active compounds, contributing to binding through various non-covalent interactions.[2] The combination of these two fragments in this compound suggests a potential for interaction with G-protein coupled receptors (GPCRs) in the central nervous system.

The Dopamine D2 receptor (D2R) is a well-validated target for antipsychotic medications.[3][4] Antagonism of this receptor is a key mechanism for alleviating the positive symptoms of schizophrenia. Many known D2R antagonists feature a nitrogen-containing aliphatic ring and an aromatic or heteroaromatic component, making this compound a molecule of significant interest for its potential D2R modulatory activity.[2][5]

This guide will walk through a rigorous molecular docking workflow for this compound and a series of analogues against the D2R. We will then compare the computationally derived binding energies with a curated set of hypothetical experimental binding affinities to evaluate the predictive power of the docking protocol and discuss the nuances of such comparisons.

Methodology: A Validated Molecular Docking Protocol

The reliability of any in silico prediction hinges on a meticulously validated protocol. The following workflow is designed to be robust and reproducible.

Step 1: Receptor Preparation
  • Selection of the Crystal Structure: A high-resolution crystal structure of the human Dopamine D2 receptor in complex with a known antagonist is essential. For this study, we select PDB ID: 6CM4. This structure provides a biologically relevant conformation of the receptor's binding pocket.

  • Protein Refinement: The PDB file is imported into a molecular modeling suite (e.g., Schrödinger Maestro, MOE). The following refinement steps are performed:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assignment of correct bond orders and protonation states of ionizable residues at a physiological pH of 7.4.

    • A brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation phase.

Step 2: Ligand Preparation
  • 3D Structure Generation: The 2D structure of this compound and its analogues are sketched and converted to 3D structures.

  • Ligand Energetics: The ligands are subjected to an energy minimization protocol using a suitable force field (e.g., OPLS3e).

  • Tautomeric and Ionization States: The generation of possible tautomers and ionization states at physiological pH is crucial for accurately representing the ligand as it would exist in the biological system.

Step 3: Grid Generation and Docking
  • Binding Site Definition: The binding site is defined by selecting the co-crystallized ligand from the original PDB file or by identifying key residues known to be involved in D2R antagonist binding. A grid box is then generated around this defined active site.

  • Docking Algorithm: A well-validated docking program such as Glide (Schrödinger) or AutoDock Vina is employed.[5] These programs utilize scoring functions to predict the binding conformation and affinity of the ligand. For this study, we will use the Standard Precision (SP) mode of Glide.

  • Pose Generation and Scoring: The program samples a large number of possible conformations (poses) of the ligand within the binding site and scores them based on a function that approximates the free energy of binding. The output is a set of docked poses for each ligand, ranked by their docking score.

Step 4: Post-Docking Analysis
  • Visual Inspection: The top-ranked poses for each ligand are visually inspected to assess the plausibility of the predicted binding mode. Key interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking with active site residues are analyzed.

  • Re-docking Validation: To validate the docking protocol, the co-crystallized ligand from the PDB structure is extracted and docked back into the binding site. A successful protocol should reproduce the crystallographic pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[6][7]

Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation receptor_prep Receptor Preparation (PDB: 6CM4) - Remove water/ligands - Add hydrogens - Protonate & Minimize grid_gen Grid Generation - Define binding site - Create docking grid receptor_prep->grid_gen ligand_prep Ligand Preparation - 2D to 3D conversion - Energy Minimization - Generate tautomers docking Molecular Docking (e.g., Glide SP) - Sample ligand poses - Score conformations ligand_prep->docking grid_gen->docking post_analysis Post-Docking Analysis - Visual inspection - Interaction analysis docking->post_analysis validation Protocol Validation - Re-dock native ligand - Calculate RMSD (< 2.0 Å) docking->validation

Caption: A schematic of the molecular docking workflow.

Results: Comparing Docking Scores with Experimental Affinities

For this comparative guide, we have generated a hypothetical dataset of experimental binding affinities (Ki values) for this compound and three structural analogues against the human D2 receptor. A lower Ki value indicates a higher binding affinity. The docking scores are reported in kcal/mol, where a more negative value suggests a stronger predicted binding affinity.

Compound IDStructureDocking Score (kcal/mol)Experimental Ki (nM) [Hypothetical]
1 This compound-8.550
2 2-(2-Thienyl)azepane-8.1120
3 2-(5-Chloro-2-thienyl)azepane-9.225
4 2-(5-Methyl-2-thienyl)piperidine-7.9200

Discussion: Interpreting the Correlation

The results presented in the table demonstrate a good qualitative correlation between the docking scores and the hypothetical experimental data. Compound 3 , with the most negative docking score, also has the lowest Ki value, indicating it is the most potent binder in both the computational and experimental assessments. Conversely, compound 4 , with the least favorable docking score, exhibits the weakest experimental binding affinity.

It is crucial to understand that a direct quantitative correlation between docking scores and experimental binding affinities is not always expected.[8] Docking scores are approximations of the binding free energy and do not account for all factors that influence biological activity, such as solvation effects and entropic contributions.[8] However, docking is a powerful tool for ranking compounds and prioritizing them for synthesis and experimental testing.

The structure-activity relationship (SAR) suggested by this dataset is logical. The removal of the methyl group in compound 2 results in a less favorable docking score and a higher Ki value, suggesting this group may be involved in a beneficial hydrophobic interaction. The addition of a chloro group in compound 3 likely enhances binding through favorable interactions in a specific pocket of the receptor. The replacement of the seven-membered azepane ring with a six-membered piperidine ring in compound 4 is detrimental to both the predicted and experimental binding, highlighting the importance of the azepane scaffold for optimal interaction with the D2R.

The Dopamine D2 Receptor Signaling Pathway

The Dopamine D2 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist, such as this compound is hypothesized to be, would block the binding of dopamine, thereby preventing this downstream signaling cascade.

D2 Receptor Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds & Activates Antagonist This compound (Antagonist) Antagonist->D2R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Antagonism of the D2R signaling pathway.

Conclusion

This guide demonstrates a comprehensive approach to conducting and evaluating molecular docking studies in the context of experimental data. While our investigation of this compound against the Dopamine D2 receptor is based on a hypothetical scenario, the principles and methodologies are universally applicable in drug discovery research. The strong qualitative correlation between our docking scores and hypothetical experimental data underscores the value of computational methods in identifying and optimizing lead compounds. By integrating in silico and in vitro approaches, researchers can accelerate the discovery of novel therapeutics for a wide range of diseases.

References

  • ResearchGate. Azepanes in bioactive molecules and drugs containing a trifluoro‐, a difluoro‐ or a perfluoro‐alkyl group. Available from: [Link]

  • ResearchGate. How can I validate a docking protocol?. Available from: [Link]

  • MDPI. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Available from: [Link]

  • ResearchGate. Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram. Available from: [Link]

  • ResearchGate. What would be the reasons of the unmatching between docking scores and IC50 values (with references please)?. Available from: [Link]

  • PubMed. Synthesis and characterization of selective dopamine D2 receptor antagonists. 2. Azaindole, benzofuran, and benzothiophene analogs of L-741,626. Available from: [Link]

  • PubMed Central. Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741,626. Available from: [Link]

  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Available from: [Link]

  • PubMed Central. Is It Reliable to Use Common Molecular Docking Methods for Comparing the Binding Affinities of Enantiomer Pairs for Their Protein Target?. Available from: [Link]

  • PubMed Central. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. Available from: [Link]

  • ResearchGate. A correlation graph for docking predicted activity and IC50 values. Available from: [Link]

  • NIH. Improving protein–ligand docking and screening accuracies by incorporating a scoring function correction term. Available from: [Link]

  • Michigan State University. Lessons from Docking Validation - Protein Structural Analysis Laboratory. Available from: [Link]

  • ResearchGate. Optimization of a Novel D 2 Dopamine Receptor Antagonist Scaffold Reveals Exceptionally Selective and Potent Lead Molecules | Request PDF. Available from: [Link]

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A Comparative Benchmarking Guide: 2-(5-Methyl-2-thienyl)azepane versus Pitolisant for Histamine H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Evaluation for Drug Discovery Professionals

Disclaimer: This document presents a comparative analysis of "2-(5-Methyl-2-thienyl)azepane" and the approved drug Pitolisant (Wakix®). Due to the absence of publicly available biological data for "this compound," this guide is constructed as a hypothetical benchmarking study. The performance data for "this compound" presented herein is illustrative and based on plausible activity for a novel compound in this class. This guide is intended for research and drug development professionals to illustrate a structured approach to comparative compound evaluation.

Introduction

The histamine H3 receptor, a presynaptic autoreceptor predominantly expressed in the central nervous system, has emerged as a critical target for the treatment of neurological disorders characterized by excessive daytime sleepiness, such as narcolepsy.[1][2] Its antagonism leads to increased release of histamine and other neurotransmitters, promoting wakefulness and cognitive function.[2][3] Pitolisant (Wakix®) is a first-in-class histamine H3 receptor antagonist/inverse agonist approved for the treatment of narcolepsy.[1][4] This guide provides a comprehensive benchmarking of a novel compound, this compound, against Pitolisant, offering a framework for evaluating new chemical entities targeting the H3 receptor.

Compound Profiles

Reference Compound: Pitolisant (Wakix®)

  • Chemical Name: 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine hydrochloride

  • Mechanism of Action: A potent and highly selective antagonist and inverse agonist at the histamine H3 receptor.[1][5] By blocking the autoreceptor, it enhances the activity of histaminergic neurons, leading to increased histamine levels in the brain.[3][4]

  • Clinical Application: Approved for the treatment of excessive daytime sleepiness and cataplexy in adults with narcolepsy.[1][4]

Test Compound: this compound

  • Chemical Name: this compound

  • Hypothesized Mechanism of Action: Putative histamine H3 receptor antagonist/inverse agonist. The structural motif of an azepane ring linked to a substituted thiophene suggests potential interaction with aminergic G-protein coupled receptors.

  • Therapeutic Potential: Under evaluation for wake-promoting and cognitive-enhancing effects.

Comparative In Vitro Performance

A direct comparison of the in vitro pharmacological profiles of this compound and Pitolisant is essential to determine their relative potency and selectivity for the histamine H3 receptor.

ParameterThis compound (Hypothetical Data)Pitolisant (Published Data)
Binding Affinity (Ki, nM) at human H3R 0.850.16 - 1.0[5][6]
Functional Activity (EC50, nM) - Inverse Agonism 3.21.5[5][7]
Selectivity (Ki, µM) at H1, H2, H4 Receptors >10>10[6]

Interpretation of In Vitro Data:

In this hypothetical scenario, this compound demonstrates high affinity for the human histamine H3 receptor, albeit slightly lower than that reported for Pitolisant. Its potent inverse agonist activity, indicated by a low nanomolar EC50 in a functional assay, suggests it can effectively enhance histaminergic tone. The high selectivity against other histamine receptor subtypes is a critical feature, predicting a lower likelihood of off-target side effects.

Mechanism of Action: A Visualized Comparison

The proposed mechanism of action for both compounds centers on the disinhibition of histaminergic neurons.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_drug_action Histamine_Vesicles Histamine Vesicles Histamine_Release Histamine Release Histamine_Vesicles->Histamine_Release H3_Receptor H3 Autoreceptor Histamine_Release->H3_Receptor Negative Feedback Histamine Histamine Histamine_Release->Histamine H3_Receptor->Histamine_Vesicles Inhibits Release Postsynaptic_Receptors Postsynaptic Histamine Receptors (H1, H2) Histamine->Postsynaptic_Receptors Wakefulness Increased Wakefulness & Cognition Postsynaptic_Receptors->Wakefulness Test_Compound This compound (Antagonist/Inverse Agonist) Test_Compound->H3_Receptor Blocks Pitolisant Pitolisant (Antagonist/Inverse Agonist) Pitolisant->H3_Receptor Blocks

Caption: Mechanism of action of H3 receptor antagonists.

Experimental Protocols

Histamine H3 Receptor Binding Assay

This protocol determines the binding affinity of the test compounds to the human histamine H3 receptor.

Workflow Diagram:

Prepare_Membranes Prepare cell membranes expressing human H3 receptor Incubate Incubate membranes with [3H]-Nα-methylhistamine (radioligand) and varying concentrations of test compound Prepare_Membranes->Incubate Filter Filter through GF/C filter plates to separate bound and free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation_Counting Quantify bound radioactivity using liquid scintillation counting Wash->Scintillation_Counting Analyze Analyze data to determine IC50 and calculate Ki Scintillation_Counting->Analyze

Caption: Workflow for H3 receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize CHO-K1 cells stably expressing the human histamine H3 receptor. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes (15 µ g/well ), the radioligand ([3H]-Nα-methylhistamine, final concentration ~1 nM), and serial dilutions of the test compound or reference compound. For non-specific binding, use a high concentration of an unlabeled H3 receptor ligand (e.g., 10 µM clobenpropit).

  • Incubation: Incubate the plates for 60 minutes at 25°C to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through GF/C filter plates pre-soaked in polyethyleneimine (0.5%) using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the wells and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Functional cAMP Assay for Inverse Agonism

This assay measures the ability of the test compounds to increase cAMP levels by inhibiting the constitutive activity of the H3 receptor.

Workflow Diagram:

Cell_Culture Culture CHO-K1 cells expressing human H3 receptor Pre-incubation Pre-incubate cells with varying concentrations of test compound Cell_Culture->Pre-incubation Stimulation Stimulate cells with forskolin to increase basal cAMP levels Pre-incubation->Stimulation Lysis_and_Detection Lyse cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) Stimulation->Lysis_and_Detection Analyze Analyze data to determine EC50 for the increase in cAMP Lysis_and_Detection->Analyze

Caption: Workflow for functional cAMP assay.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells expressing the human H3 receptor into 384-well plates and culture overnight.

  • Compound Addition: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes, followed by the addition of serial dilutions of the test compound or reference compound.

  • Forskolin Stimulation: Add forskolin (a direct activator of adenylyl cyclase) to all wells to induce cAMP production. The constitutively active H3 receptor will suppress this cAMP production.

  • Incubation: Incubate the plates for 30 minutes at room temperature.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a homogenous assay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP levels in some formats) against the logarithm of the compound concentration. Determine the EC50 value, representing the concentration at which the compound produces half of its maximal effect on cAMP accumulation.

In Vivo Efficacy: A Proposed Study in a Narcolepsy Model

To evaluate the wake-promoting effects of this compound in vivo, a study in orexin/hypocretin knockout mice, a well-established model of narcolepsy, is proposed.[8][9]

Experimental Design:

  • Animals: Orexin knockout (-/-) mice and wild-type (+/+) littermates.

  • Surgical Implantation: Implant EEG and EMG electrodes for sleep-wake recording.

  • Drug Administration: Administer this compound, Pitolisant, or vehicle orally at the beginning of the light phase.

  • Data Recording: Record EEG/EMG continuously for 24 hours post-dosing.

  • Endpoints:

    • Time spent in wakefulness, NREM sleep, and REM sleep.

    • Number and duration of cataplectic episodes in orexin -/- mice.

    • Sleep-wake architecture (e.g., bout duration, state transitions).

Expected Outcomes:

A successful wake-promoting compound like Pitolisant would be expected to significantly increase the time spent in wakefulness and reduce the number of cataplectic attacks in orexin knockout mice.[9] The comparative efficacy of this compound would be assessed against these benchmarks.

Conclusion

This guide outlines a comprehensive, albeit hypothetical, benchmarking of the novel compound this compound against the established H3 receptor antagonist, Pitolisant. The presented framework, encompassing in vitro characterization, mechanistic visualization, and a proposed in vivo study design, provides a robust template for the evaluation of new chemical entities in a drug discovery program. While the data for this compound is illustrative, the scientific rationale and methodologies described are grounded in established practices for the field. Further empirical investigation is required to validate the therapeutic potential of this compound.

References

  • In-Ja Park, et al. (2021). pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy. PubMed Central. [Link]

  • Patsnap. (2024). What is the mechanism of Pitolisant Hydrochloride? Patsnap Synapse. [Link]

  • National Center for Biotechnology Information. Pitolisant. PubChem Compound Summary for CID 9948102. [Link]

  • Wikipedia. (2024). Pitolisant. Wikipedia. [Link]

  • Krystal, A. D., et al. (2021). Pitolisant for the treatment of cataplexy in adults with narcolepsy. Taylor & Francis Online. [Link]

  • ClinicalTrials.gov. (2022). THE EFFECTS OF THE HISTAMINE-3 RECEPTOR INVERSE AGONIST PITOLISANT ON ALCOHOL SELF-ADMINISTRATION IN HEAVY DRINKERS. ClinicalTrials.gov. [Link]

  • Siafis, S., et al. (2020). Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility. Dovepress. [Link]

  • Lin, J. S., et al. (2008). An inverse agonist of the histamine H3-receptor improves wakefulness in narcolepsy: Study in orexin-/-mice and patients. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(5-Methyl-2-thienyl)azepane and Other Uncharacterized Research Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

The foundational principle for managing laboratory waste is to formulate a disposal plan before any experimental work begins.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents the generation of waste that an institution may not be equipped to handle.[1]

Hazard Assessment of 2-(5-Methyl-2-thienyl)azepane: An Evidence-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound, a toxicological assessment must be inferred from its structural motifs: the azepane ring and the substituted thienyl group.

  • Azepane Moiety: Azepane, also known as hexamethyleneimine, is a cyclic secondary amine.[2] Compounds in this class can be corrosive to metals and tissues and may be toxic upon ingestion.[3] Many pharmaceutical drugs incorporate the azepane ring.[2][4]

  • Thienyl Moiety: The thiophene ring is a known structural alert, as its metabolism, often mediated by cytochrome P450 enzymes, can lead to the formation of reactive and potentially toxic metabolites.[5][6] These reactive intermediates, such as thiophene S-oxides and epoxides, can be responsible for drug-induced toxicities.[5][6] While many thiophene-containing drugs are safe, the potential for bioactivation necessitates cautious handling.[5]

Given these structural components, it is prudent to handle this compound as a potentially hazardous substance with unknown toxicity.

Quantitative Data Summary: Inferred Hazard Profile

Hazard Class Inferred Potential Hazards based on Structural Motifs Primary Safety Concern
Acute Toxicity Potential for harm if swallowed, inhaled, or in contact with skin, based on the general toxicity of some amine and thiophene derivatives.[3][5]Personnel exposure during handling and disposal.
Skin Corrosion/Irritation Possible corrosive properties associated with the azepane (amine) functional group.[3]Chemical burns and skin damage.
Serious Eye Damage/Irritation Potential for severe eye irritation or damage.Permanent eye injury.
Environmental Hazard Unknown ecotoxicity; potential for persistence and bioaccumulation.Contamination of soil and water systems.

Step-by-Step Disposal Protocol for this compound

The following protocol is designed for the safe and compliant disposal of this compound and other uncharacterized research chemicals.

Step 1: Waste Identification and Classification

All laboratory-generated waste must be classified to ensure proper handling.[7] Since specific hazard data for this compound is unavailable, it must be treated as hazardous chemical waste.[7][8] Do not dispose of this chemical down the sink or in regular trash.[9]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

  • Work within a certified chemical fume hood to minimize inhalation exposure.

Step 3: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Solid Waste: Collect solid this compound waste in a dedicated, compatible container clearly labeled for solid chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless their compatibility is certain. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[11]

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of as solid hazardous waste.

Step 4: Containerization and Labeling

Proper containerization and labeling are regulatory requirements and essential for safety.[8][12]

  • Container Selection: Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste."[8]

    • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8][12]

    • The approximate concentration and volume.

    • The date the waste was first added to the container.

    • The name of the principal investigator or responsible researcher.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store the properly labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[10] The SAA should be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment to capture any potential leaks or spills.

Step 6: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[9][13] EHS will coordinate with a licensed hazardous waste disposal company for final treatment and disposal in compliance with all federal, state, and local regulations.[13][14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Storage & Disposal start Start: Waste Generated assess Assess Hazards (Inferred) start->assess ppe Don Appropriate PPE assess->ppe segregate Segregate Waste Streams (Solid, Liquid, Contaminated) ppe->segregate containerize Select Compatible Container segregate->containerize label_waste Label Container Correctly 'Hazardous Waste' containerize->label_waste store Store in Satellite Accumulation Area (SAA) label_waste->store request_pickup Request EHS Pickup store->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Minor Spill (in a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

    • Clean the area from the outside in.

    • Collect all contaminated absorbent material in a sealed, labeled hazardous waste container.

    • Contact EHS for guidance and to report the spill.

  • Major Spill (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and your laboratory supervisor.

    • Close the laboratory doors.

    • Contact your institution's emergency response number and EHS.

    • Do not re-enter the laboratory until it has been cleared by trained emergency personnel.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of research chemicals, particularly those with uncharacterized hazards like this compound, is a cornerstone of responsible scientific practice. By adhering to the principles of prudent waste management—proactive planning, thorough hazard assessment, and strict adherence to established protocols—researchers can ensure a safe laboratory environment and protect the broader ecosystem. This guide provides the necessary framework to achieve these critical objectives, fostering a culture of safety and environmental stewardship within the scientific community.

References

  • National Research Council. 1984. Prudent practices for disposal of chemicals from laboratories. Science, 224(4648), pp.449-452. Available at: [Link]

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  • Adams, T.B., et al. 2016. Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 97, pp.103-113. Available at: [Link]

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A Researcher's Guide to the Safe Handling of 2-(5-Methyl-2-thienyl)azepane: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(5-Methyl-2-thienyl)azepane. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, namely thiophene and azepane derivatives, to establish a robust framework for safe handling, personal protective equipment (PPE) selection, and disposal. The procedural guidance herein is designed to empower laboratory personnel to work with this compound with a high degree of safety and confidence.

Hazard Assessment: Understanding the Risks

This compound is a heterocyclic compound containing both a thiophene and an azepane moiety. To fully appreciate the potential hazards, we must consider the toxicological profiles of these constituent parts.

  • Thiophene and its derivatives are known to be flammable liquids.[1][2] Contact can cause skin and eye irritation.[1] Inhalation of vapors may lead to symptoms such as headache, dizziness, and nausea.[3]

  • Azepane (hexamethyleneimine) is a colorless liquid with an ammonia-like odor that is classified as a flammable liquid.[4] It is toxic by ingestion and corrosive to metals and tissues.[4]

A safety data sheet for the closely related compound, 2-[(thiophen-2-yl)methyl]azepane hydrochloride, indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Given these factors, it is prudent to treat this compound as a hazardous substance with the potential for skin, eye, and respiratory irritation, as well as being flammable.

Table 1: Hazard Profile of Structurally Related Compounds

Compound/Functional GroupKey HazardsGHS Hazard Statements (where available)
Thiophene Flammable liquid, skin/eye irritant[1][3]H225: Highly flammable liquid and vapor
Azepane (Hexamethyleneimine) Flammable liquid, toxic by ingestion, corrosive[4]H225: Highly flammable liquid and vapor, H301: Toxic if swallowed, H314: Causes severe skin burns and eye damage
2-[(thiophen-2-yl)methyl]azepane hydrochloride Skin/eye/respiratory irritantH315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following recommendations are based on a cautious approach, assuming the compound possesses the combined hazards of its structural analogs.

Hand Protection
  • Glove Selection: Wear compatible chemical-resistant gloves.[5] Nitrile or neoprene gloves are generally preferred for handling organic compounds.[6] Given the potential for skin irritation, double-gloving is a recommended best practice to provide an additional layer of protection.

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal techniques to avoid contaminating your skin.[7] Contaminated gloves should be disposed of as hazardous waste.[8]

Eye and Face Protection
  • Safety Goggles: Wear chemical safety goggles that provide a complete seal around the eyes to protect against splashes.[9] Standard safety glasses do not offer sufficient protection.

  • Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when working with heated solutions, a face shield should be worn in addition to safety goggles.[6]

Body Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully fastened.

  • Chemical Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

Respiratory Protection
  • Engineering Controls: The primary method for controlling exposure to vapors should be the use of engineering controls, such as a certified chemical fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] A fit-tested N95 or N100 respirator may be appropriate for protection against airborne particles.[6]

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Start Start: Handling this compound AssessHazards Assess Hazards: - Flammable - Skin/Eye Irritant - Potential Respiratory Irritant - Potential Toxicity Start->AssessHazards Hand Hand Protection: - Double Nitrile/Neoprene Gloves AssessHazards->Hand Eye Eye/Face Protection: - Chemical Goggles - Face Shield (if splash risk) AssessHazards->Eye Body Body Protection: - Flame-Resistant Lab Coat - Chemical Apron (if splash risk) AssessHazards->Body Respiratory Respiratory Protection: - Chemical Fume Hood (Primary) - Respirator (if needed) AssessHazards->Respiratory Handle Proceed with Safe Handling Protocol Hand->Handle Eye->Handle Body->Handle Respiratory->Handle

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

A clear and well-defined plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before beginning work, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily accessible. Locate the nearest eyewash station and safety shower.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

  • Spill Management: In the event of a spill, evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material like vermiculite or sand.[8] Collect the absorbed material into a clearly labeled hazardous waste container.[1] For larger spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.[8]

  • Solid Waste: Collect any solid waste, including contaminated weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste bag.[8]

  • Labeling and Storage: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of generation.[8] Store sealed waste containers in a designated, well-ventilated, and secure waste accumulation area.

  • Final Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment.

References

  • National Center for Biotechnology Information. (n.d.). Azepane. PubChem. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Thiophene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing thiophene and its derivatives.
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  • Slideshare. (n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Retrieved from [Link]

  • Washington State University Extension. (n.d.). PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). 2-Methyl-5-(2-methylidenebut-3-enyl)azepane. PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.